molecular formula C51H69F2N15O14 B15610406 Dota-NI-fapi-04

Dota-NI-fapi-04

カタログ番号: B15610406
分子量: 1154.2 g/mol
InChIキー: NOHPIPXXXSPYDL-ASVWIKLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dota-NI-fapi-04 is a useful research compound. Its molecular formula is C51H69F2N15O14 and its molecular weight is 1154.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C51H69F2N15O14

分子量

1154.2 g/mol

IUPAC名

2-[4,7-bis(carboxymethyl)-10-[2-[[(2S)-1-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-5-[3-(2-nitroimidazol-1-yl)propylamino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C51H69F2N15O14/c52-51(53)28-36(29-54)67(35-51)44(71)30-58-48(78)38-7-9-55-40-4-3-37(27-39(38)40)82-26-2-11-60-22-24-65(25-23-60)49(79)41(5-6-42(69)56-8-1-12-66-13-10-57-50(66)68(80)81)59-43(70)31-61-14-16-62(32-45(72)73)18-20-64(34-47(76)77)21-19-63(17-15-61)33-46(74)75/h3-4,7,9-10,13,27,36,41H,1-2,5-6,8,11-12,14-26,28,30-35H2,(H,56,69)(H,58,78)(H,59,70)(H,72,73)(H,74,75)(H,76,77)/t36-,41-/m0/s1

InChIキー

NOHPIPXXXSPYDL-ASVWIKLXSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dota-NI-fapi-04 is a novel radiopharmaceutical agent engineered for the targeted imaging and therapy of fibroblast activation protein (FAP)-expressing cancers. Its innovative bivalent design incorporates a high-affinity FAP inhibitor (FAPI-04) for specific binding to cancer-associated fibroblasts (CAFs) and a nitroimidazole (NI) moiety that leverages the hypoxic tumor microenvironment to enhance tumor retention. This dual-targeting mechanism aims to overcome the limitations of earlier FAP-targeted agents by providing superior tumor-to-background ratios and prolonged intratumoral accumulation. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Introduction

Fibroblast activation protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of CAFs in the majority of epithelial cancers, while its expression in healthy tissues is limited. This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy. This compound is a derivative of the well-established FAP inhibitor, FAPI-04, which has been modified to include a DOTA chelator for radiolabeling with therapeutic or diagnostic radionuclides (e.g., 68Ga, 177Lu) and a nitroimidazole component. The inclusion of the nitroimidazole moiety is a key innovation, as it is designed to be reductively activated under the hypoxic conditions prevalent in many solid tumors, leading to its covalent binding to intracellular macromolecules and subsequent trapping of the radiopharmaceutical within the tumor cells.

Core Mechanism of Action

The mechanism of action of this compound is twofold, capitalizing on both FAP targeting and hypoxia-mediated retention.

FAP Inhibition and Downstream Signaling

The FAPI-04 component of this compound competitively binds to the active site of FAP, inhibiting its enzymatic activity. FAP's enzymatic functions, which include dipeptidyl peptidase and endopeptidase activities, are implicated in the degradation of the extracellular matrix (ECM), thereby promoting tumor invasion and metastasis. Inhibition of FAP is believed to modulate the tumor microenvironment by interfering with these processes. While direct downstream signaling studies of this compound are emerging, the inhibition of FAP by similar agents has been shown to impact key oncogenic signaling pathways, including:

  • PI3K/AKT Pathway: FAP activity has been linked to the activation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Inhibition of FAP may lead to the downregulation of this pathway.

  • Ras/ERK Pathway: The Ras/ERK pathway, a central regulator of cell proliferation, differentiation, and survival, can also be influenced by FAP-mediated signaling.

Hypoxia-Activated Retention

The nitroimidazole moiety of this compound is critical for its enhanced tumor retention. In the low-oxygen environment characteristic of solid tumors, nitroreductase enzymes, which are upregulated under hypoxic conditions, reduce the nitro group of the nitroimidazole. This reduction process generates reactive intermediates that can form covalent bonds with intracellular macromolecules, such as proteins and nucleic acids. This covalent binding effectively "traps" the this compound molecule within the hypoxic tumor cells, leading to its accumulation and prolonged retention. This mechanism is particularly advantageous for radionuclide therapy, as it increases the radiation dose delivered to the tumor while minimizing off-target effects.

A central player in the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of numerous genes, including those encoding for nitroreductases.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its comparison with the parent compound, FAPI-04.

Parameter This compound Reference
FAP Binding Affinity (IC50) 7.44 nM[1]
Compound Tumor Model Time Point Tumor Uptake (SUVavg) Reference
[68Ga]Ga-Dota-NI-fapi-04U87MG120 min7.87 %ID/mL[1]
[68Ga]Ga-FAPI-04U87MG120 min1.99 %ID/mL[1]
Compound Tumor Model Time Point Tumor Uptake (%ID/g) Reference
[68Ga]Ga-Dota-NI-fapi-04U87MG120 min48.15[1]
[68Ga]Ga-FAPI-04U87MG120 min5.72[1]
[177Lu]Lu-Dota-NI-fapi-04U87MG120 min50.75[1]
[177Lu]Lu-FAPI-04U87MG120 min20.48[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro FAP Binding Assay

Objective: To determine the binding affinity of this compound to FAP.

Materials:

  • Recombinant human FAP

  • This compound

  • Radiolabeled FAP ligand (e.g., [125I]iodo-FAP ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mg/mL BSA)

  • 96-well filter plates

  • Gamma counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a constant concentration of radiolabeled FAP ligand to each well.

  • Add the serially diluted this compound to the wells.

  • Add a constant concentration of recombinant human FAP to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.

In Vitro Cell Uptake Assay

Objective: To evaluate the uptake of radiolabeled this compound in FAP-expressing cells.

Materials:

  • FAP-positive cell line (e.g., U87MG)

  • FAP-negative cell line (control)

  • [68Ga]Ga-Dota-NI-fapi-04 or [177Lu]Lu-Dota-NI-fapi-04

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gamma counter

Procedure:

  • Seed FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium containing a known concentration of radiolabeled this compound to the wells.

  • For blocking experiments, pre-incubate a set of wells with a high concentration of unlabeled FAPI-04 for 30 minutes before adding the radiolabeled compound.

  • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells with 1 M NaOH.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay.

  • Express the cell uptake as a percentage of the added dose per milligram of protein.

Animal Biodistribution Studies

Objective: To determine the in vivo distribution and tumor targeting of radiolabeled this compound.

Materials:

  • Tumor-bearing mice (e.g., nude mice with U87MG xenografts)

  • [68Ga]Ga-Dota-NI-fapi-04 or [177Lu]Lu-Dota-NI-fapi-04

  • Saline solution

  • Anesthesia

  • Gamma counter

Procedure:

  • Administer a known amount of radiolabeled this compound to the tumor-bearing mice via tail vein injection.

  • At predetermined time points (e.g., 30, 60, 120, 240 minutes) post-injection, euthanize a cohort of mice.

  • Collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

PET/CT Imaging

Objective: To visualize the in vivo distribution and tumor targeting of [68Ga]Ga-Dota-NI-fapi-04.

Materials:

  • Tumor-bearing mice

  • [68Ga]Ga-Dota-NI-fapi-04

  • Anesthesia

  • PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer [68Ga]Ga-Dota-NI-fapi-04 via tail vein injection.

  • Position the mouse in the PET/CT scanner.

  • Acquire dynamic or static PET images at various time points post-injection.

  • Perform a CT scan for anatomical co-registration.

  • Reconstruct the PET images and co-register them with the CT images.

  • Analyze the images to determine the tumor uptake, typically quantified as the Standardized Uptake Value (SUV).

Immunohistochemistry for FAP and HIF-1α

Objective: To confirm the expression of FAP and the presence of hypoxia (via HIF-1α) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Primary antibodies against FAP and HIF-1α

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding sites.

  • Incubate the sections with the primary antibody against FAP or HIF-1α overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Examine the slides under a microscope to assess the expression and localization of FAP and HIF-1α.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FAP FAP This compound->FAP Inhibition PI3K PI3K FAP->PI3K Activates Ras Ras FAP->Ras Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival ERK ERK Ras->ERK Activates ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: FAP Inhibition Signaling Pathway.

Hypoxia_Activation cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation (O2 present) VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Reduction Reactive_Intermediate Reactive Intermediate Nitroreductase->Reactive_Intermediate Macromolecules Intracellular Macromolecules Reactive_Intermediate->Macromolecules Trapping Covalent Binding (Trapping) Macromolecules->Trapping HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Gene_Transcription Gene Transcription (e.g., Nitroreductase) Nucleus->Gene_Transcription

Caption: Hypoxia-Activated Retention Mechanism.

PET_CT_Workflow start Start injection Administer [68Ga]Ga-Dota-NI-fapi-04 to anesthetized mouse start->injection uptake Allow for tracer uptake (e.g., 60 minutes) injection->uptake positioning Position mouse in PET/CT scanner uptake->positioning ct_scan Perform low-dose CT scan for attenuation correction and anatomical localization positioning->ct_scan pet_scan Acquire PET emission data ct_scan->pet_scan reconstruction Reconstruct PET images pet_scan->reconstruction coregistration Co-register PET and CT images reconstruction->coregistration analysis Analyze images and quantify tumor uptake (SUV) coregistration->analysis end End analysis->end

Caption: PET/CT Imaging Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of FAP-targeted radiopharmaceuticals. Its dual-action mechanism, combining potent FAP inhibition with hypoxia-activated tumor retention, offers the potential for improved diagnostic imaging and more effective radionuclide therapy. The enhanced tumor accumulation and prolonged retention of this compound, as demonstrated in preclinical studies, underscore its promise as a valuable tool in the management of FAP-positive cancers. Further clinical investigation is warranted to fully elucidate its therapeutic potential and clinical utility.

References

An In-depth Technical Guide to the Structure and Function of Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-NI-fapi-04 is a novel, bivalent molecule designed for the targeted imaging and therapy of cancers that overexpress Fibroblast Activation Protein (FAP). This guide provides a detailed overview of its structure, mechanism of action, and the experimental data supporting its development. FAP is a cell surface protein overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers, making it an attractive target for diagnostic and therapeutic agents. This compound is engineered to not only target FAP-expressing cells but also to be retained in the hypoxic regions often characteristic of solid tumors.

Molecular Structure and Composition

This compound is a complex molecule that integrates three key functional moieties: a FAP-targeting agent (FAPI-04), a hypoxia-sensitive nitroimidazole (NI) group, and a DOTA chelator for radiolabeling.[1][2] This design allows for the development of radiopharmaceuticals, such as [68Ga]Ga-DOTA-NI-FAPI-04 for Positron Emission Tomography (PET) imaging and [177Lu]Lu-DOTA-NI-FAPI-04 for targeted radionuclide therapy.[3][4]

The chemical formula for this compound is C51H69F2N15O14, with a molecular weight of 1154.20 g/mol .[5]

Key Structural Components:
  • FAPI-04 Moiety: This component is a potent inhibitor of Fibroblast Activation Protein, providing the molecule with its high affinity and specificity for cancer-associated fibroblasts.

  • Nitroimidazole (NI) Moiety: The inclusion of a nitroimidazole group confers hypoxia-selectivity. In low-oxygen environments, the nitro group is reduced, leading to the trapping of the molecule within hypoxic tumor cells. This enhances tumor uptake and retention.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Chelator: This macrocyclic cage is responsible for tightly binding to radiometals like Gallium-68 (68Ga) and Lutetium-177 (177Lu), enabling its use as a radiotracer for imaging and therapy.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its radiolabeled counterparts.

Table 1: In Vitro Binding Affinity
CompoundIC50 (nM)
This compound7.44

The IC50 value represents the concentration of the compound required to inhibit 50% of FAP activity in vitro.[3][4][6]

Table 2: Biodistribution of [68Ga]Ga-DOTA-NI-FAPI-04 in U87MG Tumor-Bearing Mice (%ID/g)
Organ60 min120 min
Tumor37.348.15
Blood1.50.8
Heart0.80.5
Lung1.20.9
Liver0.70.6
Spleen0.40.3
Kidney8.25.1
Muscle0.50.3
Bone0.90.7

Data presented as the mean percentage of injected dose per gram of tissue (%ID/g).[3][4]

Table 3: Biodistribution of [177Lu]Lu-DOTA-NI-FAPI-04 in U87MG Tumor-Bearing Mice (%ID/g)
Organ60 min120 min
Tumor41.150.75
Blood1.30.7
Heart0.70.4
Lung1.10.8
Liver0.60.5
Spleen0.30.2
Kidney7.54.8
Muscle0.40.2
Bone0.80.6

Data presented as the mean percentage of injected dose per gram of tissue (%ID/g).[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process where the FAPI-04 core is functionalized with the nitroimidazole moiety and the DOTA chelator. While the detailed, step-by-step synthesis is proprietary to the developing laboratories, the general approach involves standard peptide coupling and organic synthesis techniques to link the three key components.

Radiolabeling with 68Ga and 177Lu

68Ga Labeling:

  • The this compound precursor is dissolved in a suitable buffer, such as sodium acetate.

  • 68GaCl3, eluted from a 68Ge/68Ga generator, is added to the precursor solution.

  • The reaction mixture is heated to 95°C for 10 minutes.[3]

  • The final product, [68Ga]Ga-DOTA-NI-FAPI-04, is purified using a C18 cartridge.

  • Radiochemical purity is assessed by radio-HPLC and radio-TLC.[3]

177Lu Labeling:

  • The this compound precursor is dissolved in a buffer like ammonium (B1175870) acetate.

  • 177LuCl3 is added to the solution.

  • The mixture is incubated at 95°C for 30 minutes.[3]

  • Purification is performed using a C18 cartridge.

  • Radiochemical purity is determined by radio-HPLC and radio-TLC.[3]

In Vitro Assays
  • Cell Lines: FAP-positive HT1080-FAP cells are utilized for in vitro experiments.[3]

  • Competitive Binding Assay: To determine the IC50 value, HT1080-FAP cells are incubated with a known FAP-targeting radioligand and increasing concentrations of this compound. The displacement of the radioligand is measured to calculate the binding affinity.

  • Cell Uptake and Internalization: HT1080-FAP cells are incubated with [68Ga]Ga-DOTA-NI-FAPI-04 or [177Lu]Lu-DOTA-NI-FAPI-04 for various time points. Surface-bound radioactivity is removed, and the internalized radioactivity is measured to assess cellular uptake.[3]

In Vivo Studies
  • Animal Model: U87MG tumor-bearing mice are used for in vivo biodistribution and imaging studies.[3]

  • Biodistribution: Mice are injected with the radiolabeled compound via the tail vein. At specific time points (e.g., 60 and 120 minutes post-injection), the animals are euthanized, and organs of interest are collected, weighed, and the radioactivity is measured using a gamma counter. The results are expressed as the percentage of injected dose per gram of tissue (%ID/g).[3][4]

  • Micro-PET Imaging: U87MG tumor-bearing mice are injected with [68Ga]Ga-DOTA-NI-FAPI-04, and PET scans are acquired at various time points to visualize the tumor uptake and clearance from normal tissues.[3]

Signaling Pathways and Experimental Workflows

Fibroblast Activation Protein (FAP) Signaling

FAP is a serine protease that plays a crucial role in the tumor microenvironment by remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression. Its expression is regulated by various signaling pathways, including TGF-β, ERK, and PI3K/AKT. The diagram below illustrates a simplified representation of the signaling pathways influencing FAP expression and the downstream effects of FAP activity.

FAP_Signaling_Pathway cluster_upstream Upstream Regulation of FAP Expression cluster_fap FAP Activity cluster_downstream Downstream Effects TGF-beta TGF-beta ERK_Pathway ERK Pathway TGF-beta->ERK_Pathway SDF-1 SDF-1 PI3K_AKT_Pathway PI3K/AKT Pathway SDF-1->PI3K_AKT_Pathway Other_Growth_Factors Other Growth Factors STAT3_Pathway STAT3 Pathway Other_Growth_Factors->STAT3_Pathway FAP_Gene FAP Gene Transcription ERK_Pathway->FAP_Gene PI3K_AKT_Pathway->FAP_Gene STAT3_Pathway->FAP_Gene FAP_Protein FAP Protein (on CAF surface) FAP_Gene->FAP_Protein Translation ECM_Remodeling Extracellular Matrix Remodeling FAP_Protein->ECM_Remodeling Tumor_Growth Tumor Growth & Proliferation FAP_Protein->Tumor_Growth Angiogenesis Angiogenesis FAP_Protein->Angiogenesis Metastasis Invasion & Metastasis FAP_Protein->Metastasis Immunosuppression Immunosuppression FAP_Protein->Immunosuppression Dota_NI_fapi_04 This compound Dota_NI_fapi_04->FAP_Protein Inhibition

Caption: Simplified FAP signaling pathway and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of radiolabeled this compound.

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Radiolabeling Radiolabeling with 68Ga or 177Lu Synthesis->Radiolabeling QC Quality Control (radio-HPLC, radio-TLC) Radiolabeling->QC Binding_Assay Competitive Binding Assay (IC50) QC->Binding_Assay Animal_Model U87MG Tumor-Bearing Mice QC->Animal_Model Cell_Uptake Cell Uptake & Internalization Binding_Assay->Cell_Uptake Biodistribution Biodistribution Studies (%ID/g) Animal_Model->Biodistribution Imaging Micro-PET Imaging Animal_Model->Imaging

Caption: Preclinical evaluation workflow for this compound radiotracers.

References

An In-depth Technical Guide to Dota-NI-fapi-04: A Novel Fibroblast Activation Protein-Targeting Agent for Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous malignancies, has emerged as a compelling target for cancer diagnosis and therapy. This technical guide provides a comprehensive overview of Dota-NI-fapi-04, a novel, second-generation FAP inhibitor designed for enhanced tumor uptake and retention. By incorporating a hypoxia-sensitive nitroimidazole moiety, this compound offers the potential for improved efficacy in the challenging hypoxic regions of solid tumors. This document details its mechanism of action, summarizes key quantitative preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Targeting FAP with this compound

Cancer-associated fibroblasts are a critical component of the tumor microenvironment, playing a significant role in tumor progression, invasion, and metastasis[1]. FAP is minimally expressed in normal adult tissues but is highly upregulated in the stroma of over 90% of epithelial carcinomas, making it an ideal target for selective cancer imaging and therapy[2][3].

First-generation FAP inhibitors, such as FAPI-04, have demonstrated promise in clinical imaging when labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga)[4][5]. However, their relatively rapid clearance from tumors can limit their therapeutic efficacy when labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).

This compound is a bivalent agent that builds upon the FAPI-04 backbone by incorporating a nitroimidazole (NI) group[6][7]. This addition serves a dual purpose: the nitroimidazole moiety is known to be selectively retained in hypoxic tissues, a common feature of solid tumors associated with treatment resistance and poor prognosis[6][7]. This targeted accumulation in hypoxic zones is hypothesized to enhance the overall tumor uptake and retention of the radiolabeled compound, thereby improving its diagnostic and therapeutic potential[7][8]. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for stable radiolabeling with various metallic radionuclides, including ⁶⁸Ga for PET imaging and ¹⁷⁷Lu for targeted radionuclide therapy[9][10].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its comparison with FAPI-04.

Table 1: In Vitro Binding Affinity

CompoundIC₅₀ (nM)Cell LineReference
This compound7.44HT1080-FAP[4][7]
FAPI-043.94HT1080-FAP[4]

Table 2: Preclinical Tumor Uptake ([⁶⁸Ga]Ga-labeled tracers in U87MG tumor-bearing mice)

TracerTime PointTumor Uptake (%ID/g)SUVavg (%ID/mL)Reference
[⁶⁸Ga]Ga-Dota-NI-fapi-0460 min37.3-[4]
120 min48.157.87[7][11]
[⁶⁸Ga]Ga-FAPI-0460 min6.15-[4]
120 min5.721.99[7][11]

Table 3: Preclinical Tumor Uptake ([¹⁷⁷Lu]Lu-labeled tracers in U87MG tumor-bearing mice)

TracerTime PointTumor Uptake (%ID/g)Reference
[¹⁷⁷Lu]Lu-Dota-NI-fapi-04120 min50.75[7]
[¹⁷⁷Lu]Lu-FAPI-04120 min20.48[7]

Table 4: Clinical PET/CT Imaging Data in Cancer Patients ([⁶⁸Ga]Ga-labeled tracers)

TracerLesion TypeAverage SUVmaxReference
[⁶⁸Ga]Ga-Dota-NI-fapi-04Primary Tumors11.6 - 13.0 (from 3 to 120 min)[8]
Nodal MetastasesSignificantly higher than [⁶⁸Ga]Ga-FAPI-04[8]
Bone MetastasesSignificantly higher than [⁶⁸Ga]Ga-FAPI-04[8]
Liver MetastasesSignificantly higher than [⁶⁸Ga]Ga-FAPI-04[8]

Signaling Pathways and Experimental Workflows

Fibroblast Activation Protein (FAP) Signaling Pathway

FAP is a serine protease that plays a crucial role in remodeling the extracellular matrix (ECM) and promoting tumor growth, invasion, and immunosuppression[12][13]. Its enzymatic activity includes both dipeptidyl peptidase and endopeptidase functions[13]. FAP has been shown to be an upstream regulator of several key oncogenic signaling pathways, including PI3K/Akt and Ras-ERK[2].

FAP_Signaling_Pathway FAP FAP PI3K PI3K FAP->PI3K Ras Ras FAP->Ras Cell_Invasion Cell Invasion FAP->Cell_Invasion ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation ERK ERK Ras->ERK ERK->Cell_Proliferation Dota_NI_fapi_04 This compound Dota_NI_fapi_04->FAP Inhibition Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of this compound Radiolabeling Radiolabeling with ⁶⁸Ga / ¹⁷⁷Lu Synthesis->Radiolabeling Binding_Assay Competitive Binding Assay (IC₅₀) Radiolabeling->Binding_Assay Cell_Uptake Cell Uptake & Internalization Assay Radiolabeling->Cell_Uptake Animal_Model Tumor Xenograft Animal Model (e.g., U87MG) Radiolabeling->Animal_Model MicroPET Micro-PET/CT Imaging Animal_Model->MicroPET Biodistribution Biodistribution Studies Animal_Model->Biodistribution

References

The Nitroimidazole Moiety: A Hypoxia-Sensitive Switch in DOTA-NI-FAPI-04 for Enhanced Tumor Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, a condition linked to tumor progression, metastasis, and resistance to therapy. Targeting hypoxia is a critical strategy in the development of next-generation cancer diagnostics and therapeutics. DOTA-NI-FAPI-04 is a novel radiopharmaceutical that leverages this feature by incorporating a hypoxia-sensitive nitroimidazole (NI) moiety into the structure of a Fibroblast Activation Protein Inhibitor (FAPI).[1][2][3][4][5] This dual-targeting capability allows for not only the identification of tumors overexpressing FAP, a marker for cancer-associated fibroblasts, but also for the specific visualization and potential treatment of hypoxic tumor regions, leading to significantly enhanced tumor uptake and retention of the imaging agent.[1][3][6] This whitepaper provides a detailed examination of the core component responsible for this hypoxia sensitivity, its mechanism of action, and the experimental data supporting its efficacy.

The Hypoxia-Sensitive Core: The Nitroimidazole Moiety

The key to the hypoxia-selective properties of this compound lies in its integrated nitroimidazole (NI) group .[1][2][3][7] Nitroimidazoles are a class of compounds that have long been recognized for their ability to selectively accumulate in hypoxic tissues.[8][9] This unique behavior stems from their high electron affinity and the specific biochemical pathways that are activated in low-oxygen environments.[8][10] In this compound, a 2-nitroimidazole (B3424786) group is incorporated into the FAPI-04 structure, creating a bivalent agent that can be chelated with radioisotopes like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy.[3][6][11]

Mechanism of Hypoxia-Selective Retention

The selective trapping of the nitroimidazole moiety within hypoxic cells is a multi-step, bioreductive process. Under normal oxygen conditions (normoxia), the process is reversible. However, in the absence of sufficient oxygen, the molecule becomes irreversibly bound within the cell.

Mechanism of Action:

  • Initial Reduction: The nitroimidazole group undergoes a one-electron reduction, primarily catalyzed by intracellular nitroreductases (such as NADPH:cytochrome P450 reductase), to form a nitro radical-anion.[8][10]

  • Oxygen-Dependent Re-oxidation (Normoxia): In healthy tissues with normal oxygen levels, this nitro radical-anion is rapidly re-oxidized back to the original nitroimidazole compound by molecular oxygen. This prevents the molecule from accumulating in normoxic tissues and allows it to wash out.[9][10]

  • Further Reduction and Covalent Binding (Hypoxia): In hypoxic cells (typically with oxygen concentrations below 10 mmHg), the lack of oxygen allows the nitro radical-anion to undergo further, irreversible reduction steps.[8] This creates highly reactive intermediates, such as nitrosoarenes or hydroxylamines.[8][10]

  • Cellular Trapping: These reactive species then covalently bind to intracellular macromolecules like proteins and DNA.[8][9] This irreversible binding effectively traps the entire this compound molecule inside the hypoxic tumor cell, leading to a strong and persistent signal for imaging or a localized therapeutic dose.

The following diagram illustrates this hypoxia-activated retention pathway.

G cluster_normoxia Normoxic Cell (High O₂) cluster_hypoxia Hypoxic Cell (Low O₂) NI_norm Nitroimidazole (NI-FAPI) Radical_norm Nitro Radical-Anion NI_norm->Radical_norm Nitroreductase (1e⁻ reduction) Washout Washout from cell NI_norm->Washout Radical_norm->NI_norm Re-oxidation (O₂ present) NI_hyp Nitroimidazole (NI-FAPI) Radical_hyp Nitro Radical-Anion NI_hyp->Radical_hyp Nitroreductase (1e⁻ reduction) Reactive Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Radical_hyp->Reactive Further Reduction (O₂ absent) Bound Covalent Binding to Cellular Macromolecules Reactive->Bound Binding Entry This compound Enters Cell Entry->NI_norm Entry->NI_hyp

Caption: Bioreductive activation of the nitroimidazole moiety under normoxic vs. hypoxic conditions.

Quantitative Data and Performance Metrics

The incorporation of the nitroimidazole moiety has demonstrated a significant improvement in the diagnostic and therapeutic potential of FAPI-targeted agents. Preclinical and clinical studies provide compelling quantitative evidence of this enhancement.

Table 1: In Vitro Binding Affinity
CompoundTargetIC₅₀ (nM)
This compoundFibroblast Activation Protein (FAP)7.44[1][2][3][6][12]
Table 2: Comparative Tumor Uptake in U87MG Tumor-Bearing Mice (120 min post-injection)
RadiotracerMetric[⁶⁸Ga]Ga-DOTA-FAPI-04 (Control)[⁶⁸Ga]Ga-DOTA-NI-FAPI-04
PET/CT Imaging SUVavg (%ID/mL)1.99[3][6]7.87[3][6]
Biodistribution Tumor Uptake (%ID/g)5.72[3][6]48.15[3][6]
RadiotracerMetric[¹⁷⁷Lu]Lu-DOTA-FAPI-04 (Control)[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04
Biodistribution Tumor Uptake (%ID/g)20.48[3][6]50.75[3][6]
Table 3: Human Clinical Study Correlations
Parameter 1Parameter 2Correlation Coefficient (r)P-value
FAP Expression (IHC)HIF-1α Expression (IHC)0.661[11][13][14]< 0.001[11][13][14]
HIF-1α Expression (IHC)ΔSUVmax ([⁶⁸Ga]NI-FAPI vs. [⁶⁸Ga]FAPI)0.528[11][13][14]0.011[11][13][14]

Experimental Protocols

The evaluation of this compound involves a series of standardized preclinical and clinical procedures to verify its synthesis, stability, and biological activity.

Radiosynthesis and Quality Control

Objective: To label the this compound precursor with a radioisotope (e.g., ⁶⁸Ga or ¹⁷⁷Lu) and ensure high radiochemical purity.

Methodology:

  • Labeling: The this compound precursor is incubated with the desired radioisotope.

    • For Gallium-68: Labeling is performed at 95°C for 10 minutes.[7]

    • For Lutetium-177: Labeling is performed at 95°C for 30 minutes.[7]

  • Quality Control: The radiochemical purity of the final product is assessed.

    • Methods: Radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are used.[7]

    • Purity Threshold: Radiochemical purity must exceed 95% for use in further experiments.[13]

The general workflow for producing the radiotracer for experimental use is outlined below.

G cluster_synthesis Radiosynthesis cluster_qc Quality Control Precursor This compound Precursor Heating Incubate at 95°C (10 min for ⁶⁸Ga) Precursor->Heating Isotope Radioisotope (e.g., ⁶⁸GaCl₃) Isotope->Heating Product Radiolabeled [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 Heating->Product QC Radio-HPLC / Radio-TLC Analysis Product->QC Decision Radiochemical Purity > 95%? QC->Decision Use Proceed to In Vitro / In Vivo Experiments Decision->Use Yes Reject Reject Batch Decision->Reject No

Caption: Experimental workflow for radiosynthesis and quality control of [⁶⁸Ga]Ga-DOTA-NI-FAPI-04.
In Vivo PET/CT Imaging and Biodistribution

Objective: To compare the tumor uptake, retention, and clearance of [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 with the non-hypoxia-sensitive control, [⁶⁸Ga]Ga-FAPI-04.

Methodology:

  • Animal Model: U87MG tumor-bearing mice are typically used.[3][6][7]

  • Tracer Administration: A controlled dose of the radiotracer is administered intravenously to the mice. For clinical studies in humans, an intravenous injection of 111-148 MBq (3-4 mCi) is used.[4]

  • PET/CT Imaging:

    • Preclinical: Small-animal PET/CT scans are performed at multiple time points (e.g., 30, 60, 120 minutes) post-injection to assess pharmacokinetics.[3][6]

    • Clinical: Patients undergo PET/CT scans at approximately 60 and 120 minutes post-injection.[11]

  • Biodistribution Analysis:

    • Following the final imaging session, animals are euthanized.

    • Tumors and major organs (blood, liver, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

    • Uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][6]

Immunohistochemistry (IHC)

Objective: To correlate the radiotracer uptake observed on PET scans with the actual expression of FAP and hypoxia markers in tumor tissue.

Methodology:

  • Tissue Preparation: Tumor biopsy or surgical samples obtained from patients or xenograft models are fixed, embedded in paraffin, and sectioned.[11]

  • Staining: The tissue sections are stained with specific antibodies against:

    • Fibroblast Activation Protein (FAP) to confirm the presence of the primary target.[11]

    • Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key endogenous marker of hypoxia, to validate the hypoxic status of the tumor tissue.[11][15]

  • Analysis: The staining intensity and distribution are analyzed and correlated with the quantitative SUVmax values obtained from the PET images.[11]

Conclusion

The integration of a nitroimidazole moiety into the DOTA-FAPI-04 structure represents a significant advancement in radiopharmaceutical design. This hypoxia-sensitive group acts as a conditional retention mechanism, leveraging the unique biology of the tumor microenvironment to dramatically increase the accumulation and retention of the agent in hypoxic solid tumors. The robust preclinical and clinical data, including higher tumor-to-background ratios and a strong correlation with hypoxia markers like HIF-1α, underscore the potential of this compound as a superior tool for cancer diagnosis. Furthermore, when labeled with therapeutic isotopes like ¹⁷⁷Lu, it holds great promise for targeted radionuclide therapy, delivering a potent radiation dose specifically to the most aggressive and treatment-resistant hypoxic regions of a tumor.

References

The Emergence of Dota-NI-fapi-04: A Technical Deep Dive into a Novel Radiopharmaceutical for Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and development of Dota-NI-fapi-04, a promising new agent for cancer diagnosis and therapy. Designed for researchers, scientists, and professionals in drug development, this document details the core scientific principles, experimental data, and methodologies that underpin this innovative radiopharmaceutical.

Introduction: Targeting the Tumor Microenvironment

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology.[1][2][3] Overexpressed in cancer-associated fibroblasts (CAFs) across a vast majority of epithelial tumors, FAP plays a crucial role in tumor growth, invasion, and immunosuppression.[1][2][3][4] Its limited expression in healthy tissues makes it an ideal candidate for targeted therapies.[5] this compound was developed to leverage this specificity, integrating a FAP-targeting moiety with a nitroimidazole component to also address tumor hypoxia, a common feature of solid tumors that contributes to treatment resistance.[2][6] This dual-targeting strategy aims to enhance tumor uptake and retention, paving the way for more effective radioligand therapy.[6][7][8][9]

Core Compound Profile: this compound

This compound is a bivalent agent constructed by incorporating a hypoxia-sensitive nitroimidazole (NI) group into the established FAP-targeting molecule, FAPI-04.[2][6] The DOTA chelator allows for the stable incorporation of radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[2][6][8][9]

Chemical Structure:

  • Molecular Formula: C₅₁H₆₉F₂N₁₅O₁₄

  • Molecular Weight: 1154.20 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its radiolabeled counterparts, comparing them to the parental compound, FAPI-04.

Compound IC50 (nM)
This compound7.44[6][10]
FAPI-043.94[10]
Table 1: In Vitro FAP Binding Affinity.
Radiotracer Tumor Uptake at 120 min (%ID/g)
[⁶⁸Ga]Ga-Dota-NI-fapi-0448.15[2][6]
[⁶⁸Ga]Ga-FAPI-045.72[2][6]
[¹⁷⁷Lu]Lu-Dota-NI-fapi-0450.75[2][6]
[¹⁷⁷Lu]Lu-FAPI-0420.48[2][6]
Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice.
Radiotracer Average SUV at 120 min (%ID/mL)
[⁶⁸Ga]Ga-Dota-NI-fapi-047.87[2][6]
[⁶⁸Ga]Ga-FAPI-041.99[2][6]
Table 3: In Vivo PET/CT Imaging in U87MG Tumor-Bearing Mice.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the development of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A nitroimidazole (NI) moiety is incorporated into the FAP-targeting agent FAPI-04, followed by conjugation with the DOTA chelator. While the precise, step-by-step synthesis is proprietary, the general workflow involves standard solid-phase or solution-phase peptide synthesis techniques.

Radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu

The radiolabeling of this compound is a critical step for its use in imaging and therapy.

  • For ⁶⁸Ga labeling: The this compound precursor is incubated with ⁶⁸GaCl₃ (eluted from a ⁶⁸Ge/⁶⁸Ga generator) in a buffered solution (e.g., sodium acetate) at an acidic pH (around 4.0-4.5). The reaction mixture is heated to approximately 95-100°C for 10-15 minutes.

  • For ¹⁷⁷Lu labeling: The precursor is mixed with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., ammonium (B1175870) acetate) and heated at 95°C for about 30 minutes.

Following the reaction, the radiolabeled product is purified, typically using a C18 Sep-Pak cartridge, to remove any unchelated radionuclide. The radiochemical purity is then assessed by radio-HPLC and radio-TLC.[10]

In Vitro FAP Binding Affinity Assay

The FAP binding affinity is determined through a competitive binding assay.

  • FAP-positive cells (e.g., HT1080-FAP) are seeded in multi-well plates.

  • A constant concentration of a radiolabeled FAP ligand (e.g., a known ⁶⁸Ga-labeled FAP inhibitor) is added to the wells.

  • Increasing concentrations of the non-radiolabeled test compound (this compound) are also added to the wells.

  • The cells are incubated to allow for competitive binding.

  • After incubation, the cells are washed to remove unbound radioligand.

  • The radioactivity in the cells is measured using a gamma counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.[10]

In Vitro Cell Uptake and Internalization Studies

These studies assess the ability of the radiolabeled compound to be taken up by and internalized into cancer cells.

  • FAP-positive cells (e.g., HT1080-FAP) are cultured in appropriate media.

  • The radiolabeled compound ([⁶⁸Ga]Ga-Dota-NI-fapi-04 or [¹⁷⁷Lu]Lu-Dota-NI-fapi-04) is added to the cell culture.

  • To determine total cell uptake, cells are incubated for various time points, then washed and the cell-associated radioactivity is measured.

  • To measure the internalized fraction, after incubation, the cells are treated with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity before measuring the intracellular radioactivity.[10]

In Vivo Biodistribution and Micro-PET Imaging

Animal models are used to evaluate the in vivo behavior of the radiotracer.

  • Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with human tumor cells that express FAP (e.g., U87MG).[2]

  • Radiotracer Administration: Once tumors reach a suitable size, the radiolabeled compound is administered intravenously.

  • Biodistribution Study: At various time points post-injection, mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity is measured in a gamma counter. The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[2]

  • Micro-PET/CT Imaging: For imaging studies, mice are anesthetized and placed in a micro-PET/CT scanner. Dynamic or static scans are acquired at different time points after radiotracer injection. The resulting images are analyzed to quantify the tracer uptake in the tumor and other organs, often expressed as the Standardized Uptake Value (SUV).[2]

Signaling Pathways and Experimental Workflows

The development of FAP inhibitors like this compound is grounded in the understanding of FAP's role in cancer biology. FAP is known to influence several signaling pathways that promote tumor progression.

FAP_Signaling_Pathways FAP-Mediated Signaling Pathways in Cancer Progression FAP Fibroblast Activation Protein (FAP) PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates SHH_GLI1 SHH/GLI1 Pathway FAP->SHH_GLI1 Activates STAT3_CCL2 STAT3/CCL2 Pathway FAP->STAT3_CCL2 Activates Proliferation Cell Proliferation & Growth PI3K_AKT->Proliferation Migration_Invasion Cell Migration & Invasion PI3K_AKT->Migration_Invasion SHH_GLI1->Proliferation SHH_GLI1->Migration_Invasion Immunosuppression Immunosuppression STAT3_CCL2->Immunosuppression

FAP activates multiple downstream signaling pathways in CAFs.

The development and evaluation of this compound follows a logical and rigorous workflow, from initial design to preclinical validation.

Development_Workflow This compound Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Synthesis Compound Synthesis (this compound) Radiolabeling Radiolabeling (⁶⁸Ga & ¹⁷⁷Lu) Synthesis->Radiolabeling In_Vitro In Vitro Studies (Binding, Uptake) Radiolabeling->In_Vitro In_Vivo In Vivo Studies (Biodistribution, PET/CT) In_Vitro->In_Vivo Clinical_Trial Clinical Trials (e.g., NCT06455761) In_Vivo->Clinical_Trial

From chemical synthesis to clinical evaluation.

Clinical Perspective

The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of [⁶⁸Ga]Ga-Dota-NI-fapi-04 in cancer patients. A clinical trial, identified as NCT06455761, is currently underway to assess the diagnostic performance of [⁶⁸Ga]Ga-Dota-NI-fapi-04 PET/CT in various types of cancer, comparing its imaging results with those of [⁶⁸Ga]Ga-FAPI or ¹⁸F-FDG PET/CT.[5][11][12][13]

Conclusion

This compound represents a significant advancement in the field of FAP-targeted radiopharmaceuticals. By incorporating a nitroimidazole moiety, it demonstrates substantially improved tumor uptake and retention in preclinical models compared to its predecessor, FAPI-04. This enhanced performance holds great promise for both more sensitive cancer imaging and more effective radioligand therapy. The ongoing clinical investigations will be crucial in translating these preclinical findings into tangible benefits for cancer patients.

References

A Deep Dive into Dota-NI-fapi-04: Binding Affinity and Specificity for Fibroblast Activation Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding characteristics of Dota-NI-fapi-04, a promising radiopharmaceutical agent targeting Fibroblast Activation Protein (FAP). FAP is a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of cancers, making it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1][2] this compound is a derivative of the well-established FAP inhibitor FAPI-04, modified with a nitroimidazole (NI) moiety to enhance tumor uptake and retention, particularly in hypoxic regions.[1][3][4]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for FAP has been determined through in vitro competitive binding assays. The half-maximal inhibitory concentration (IC50) value, a measure of the compound's potency in inhibiting FAP binding, is a key parameter in assessing its efficacy.

CompoundIC50 (nM)Target ProteinCell LineReference
This compound7.44Fibroblast Activation Protein (FAP)HT1080-FAP[1][3][4][5][6][7]
FAPI-04 (for comparison)3.94Fibroblast Activation Protein (FAP)HT1080-FAP[2]

In Vitro and In Vivo Specificity

Studies have demonstrated the high specificity of this compound for FAP-expressing cells. Both in vitro cell uptake assays and in vivo biodistribution studies have shown significantly higher accumulation of radiolabeled this compound in FAP-positive tumor models compared to its non-nitroimidazole counterpart, FAPI-04.

For instance, in U87MG tumor-bearing mice, [68Ga]Ga-DOTA-NI-FAPI-04 exhibited significantly higher tumor uptake compared to [68Ga]Ga-FAPI-04.[3][5] Similarly, [177Lu]Lu-DOTA-NI-FAPI-04 demonstrated superior tumor accumulation over [177Lu]Lu-FAPI-04.[3][5] This enhanced uptake and retention are attributed to the presence of the nitroimidazole group, which is believed to be entrapped in hypoxic tumor cells.[1][3][4]

Experimental Protocols

Competitive Binding Assay for IC50 Determination

This protocol outlines the methodology for determining the IC50 value of this compound for FAP using a competitive radioligand binding assay.

1. Cell Culture:

  • Human fibrosarcoma cells stably expressing FAP (e.g., HT1080-FAP) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.[1][2]

  • Cells are seeded in 24-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.[8]

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed once with binding buffer (e.g., serum-free medium).

  • A fixed concentration of a radiolabeled FAP inhibitor (e.g., [177Lu]Lu-FAPI-04) is added to each well.[8]

  • Varying concentrations of unlabeled this compound (competitor) are added to the wells, typically ranging from picomolar to micromolar concentrations.[8]

  • The plates are incubated for a defined period (e.g., 60 minutes) at 37°C to allow for competitive binding to reach equilibrium.[8]

3. Separation and Measurement:

  • Following incubation, the binding buffer is removed, and the cells are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The cells are then lysed using a suitable lysis buffer (e.g., 1M NaOH).[4]

  • The radioactivity in the cell lysates is measured using a gamma counter.

4. Data Analysis:

  • The percentage of specific binding of the radioligand is calculated for each concentration of the competitor.

  • The data is then plotted as a sigmoidal dose-response curve, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of FAP, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cell_culture Culture FAP-expressing cells (HT1080-FAP) seeding Seed cells in 24-well plates cell_culture->seeding add_radioligand Add radiolabeled FAP inhibitor (e.g., [177Lu]Lu-FAPI-04) seeding->add_radioligand add_competitor Add varying concentrations of This compound add_radioligand->add_competitor incubation Incubate at 37°C add_competitor->incubation wash Wash to remove unbound ligand incubation->wash lysis Lyse cells wash->lysis counting Measure radioactivity (Gamma Counter) lysis->counting analysis Calculate IC50 counting->analysis

Caption: Workflow for determining the IC50 of this compound.

FAP_Signaling_Pathway Simplified FAP Signaling in the Tumor Microenvironment FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Tumor_Growth Tumor Growth & Proliferation PI3K_Akt->Tumor_Growth Immune_Suppression Immune Suppression STAT3_CCL2->Immune_Suppression Invasion_Metastasis Invasion & Metastasis ECM_Remodeling->Invasion_Metastasis

Caption: Key signaling pathways influenced by FAP in cancer.

The Role of FAP in the Tumor Microenvironment

Fibroblast Activation Protein plays a critical role in the tumor microenvironment by influencing several key processes that promote cancer progression. Its enzymatic activity contributes to the remodeling of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[9] Furthermore, FAP is implicated in modulating intracellular signaling pathways, such as the PI3K/Akt and STAT3-CCL2 pathways, which are involved in cell proliferation, survival, and immune suppression.[9][10] The overexpression of FAP by CAFs creates an immunosuppressive environment that can hinder the efficacy of anti-cancer therapies.[10]

Conclusion

This compound demonstrates a high binding affinity and specificity for Fibroblast Activation Protein, a key target in the tumor microenvironment. The incorporation of a nitroimidazole moiety enhances its tumor uptake and retention, making it a promising candidate for both diagnostic PET imaging and targeted radionuclide therapy of FAP-positive cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Preclinical Evaluation of [68Ga]Ga-Dota-NI-fapi-04: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of [68Ga]Ga-Dota-NI-fapi-04, a promising radiopharmaceutical for PET imaging of Fibroblast Activation Protein (FAP)-positive tumors. This document details the radiolabeling process, in vitro and in vivo experimental findings, and the underlying biological pathways, presenting a consolidated resource for researchers in oncology and radiopharmaceutical development.

Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors.[1] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. The FAP inhibitor (FAPI) PET tracer, [68Ga]Ga-DOTA-FAPI-04, has demonstrated high tumor-to-background contrast in clinical studies.[2][3] To further enhance tumor uptake and retention, a nitroimidazole (NI) moiety, known to accumulate in hypoxic tissues, was incorporated into the FAPI-04 structure, creating DOTA-NI-FAPI-04.[4][5] This guide focuses on the preclinical data of the Gallium-68 labeled version of this novel tracer, [68Ga]Ga-Dota-NI-fapi-04.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of [68Ga]Ga-Dota-NI-fapi-04, comparing it with the parental compound [68Ga]Ga-DOTA-FAPI-04 where data is available.

Table 1: In Vitro Binding Affinity

CompoundIC50 (nM)
This compound7.44[5][6]
FAPI-043.94[5]

Table 2: Biodistribution of [68Ga]Ga-Dota-NI-fapi-04 vs. [68Ga]Ga-DOTA-FAPI-04 in U87MG Tumor-Bearing Mice (%ID/g)

Organ[68Ga]Ga-Dota-NI-fapi-04 (120 min p.i.)[68Ga]Ga-DOTA-FAPI-04 (120 min p.i.)
Tumor48.15[6]5.72[6]
BloodNot ReportedNot Reported
HeartNot ReportedNot Reported
LungNot ReportedNot Reported
LiverNot ReportedNot Reported
SpleenNot ReportedNot Reported
PancreasNot ReportedNot Reported
StomachNot ReportedNot Reported
IntestineNot ReportedNot Reported
KidneyNot Reported28.37 (30 min p.i.)[7]
MuscleNot ReportedNot Reported
BoneNot ReportedNot Reported

Table 3: Micro-PET Imaging Data in U87MG Tumor-Bearing Mice (SUVavg)

Tracer120 min p.i. (%ID/mL)
[68Ga]Ga-Dota-NI-fapi-047.87[6]
[68Ga]Ga-DOTA-FAPI-041.99[6]

Experimental Protocols

Radiolabeling and Quality Control of [68Ga]Ga-Dota-NI-fapi-04

Objective: To radiolabel the precursor this compound with Gallium-68 and assess its radiochemical purity.

Materials:

  • This compound precursor

  • 68Ge/68Ga generator

  • Sodium acetate (B1210297) buffer (1M)

  • Hydrochloric acid (0.05 M) for elution

  • Sterile water for injection

  • C18 Sep-Pak light cartridge

  • Ethanol (B145695)

  • Saline solution

  • Radio-HPLC and radio-TLC systems

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.05 M HCl.

  • Add the this compound precursor to the 68GaCl3 eluate.

  • Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.

  • Heat the reaction mixture at 95°C for 10 minutes.[5]

  • After cooling to room temperature, purify the labeled compound using a C18 Sep-Pak light cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the final product, [68Ga]Ga-Dota-NI-fapi-04, with a small volume of ethanol and dilute with saline for injection.

  • Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity, which should exceed 95%.[4][5]

In Vitro Cell Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to FAP-expressing cells.

Materials:

  • FAP-positive cell line (e.g., HT1080-FAP)[5]

  • [177Lu]Lu-FAPI-04 as the competing radioligand

  • Unlabeled this compound and FAPI-04 for competition

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Seed FAP-positive cells in multi-well plates and culture until confluent.

  • Wash the cells with PBS.

  • Incubate the cells with a constant concentration of [177Lu]Lu-FAPI-04 and varying concentrations of unlabeled this compound or FAPI-04 at 37°C for a defined period.

  • After incubation, wash the cells with cold PBS to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Biodistribution Studies

Objective: To evaluate the biodistribution and tumor uptake of [68Ga]Ga-Dota-NI-fapi-04 in a tumor-bearing animal model.

Materials:

  • [68Ga]Ga-Dota-NI-fapi-04

  • Tumor-bearing mice (e.g., nude mice with U87MG xenografts)[5][6]

  • Anesthetic agent

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of [68Ga]Ga-Dota-NI-fapi-04 (e.g., 3.7 MBq) intravenously via the tail vein.[7]

  • At predefined time points post-injection (p.i.), such as 30, 60, and 120 minutes, euthanize a cohort of mice.[7]

  • Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the tracer uptake in each organ/tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathways

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Key downstream targets include the PI3K/AKT and RAS/ERK pathways.[8]

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates RAS RAS FAP->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Invasion, Angiogenesis AKT->Proliferation ERK ERK RAS->ERK Activates ERK->Proliferation

Caption: FAP-mediated signaling pathways promoting tumorigenesis.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the preclinical evaluation of [68Ga]Ga-Dota-NI-fapi-04.

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_qc Purification & QC Ga68_Elution 68GaCl3 Elution from Generator Mixing Mixing & pH Adjustment Ga68_Elution->Mixing Precursor This compound Precursor Precursor->Mixing Heating Heating (95°C, 10 min) Mixing->Heating Purification C18 Sep-Pak Purification Heating->Purification QC Radio-TLC/HPLC (>95% Purity) Purification->QC Final_Product [68Ga]Ga-Dota-NI-fapi-04 QC->Final_Product

Caption: Radiolabeling and quality control workflow.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model U87MG Tumor-Bearing Nude Mice Injection IV Injection of [68Ga]Ga-Dota-NI-fapi-04 Animal_Model->Injection Imaging Micro-PET/CT Imaging (at various time points) Injection->Imaging Biodistribution Organ Dissection & Radioactivity Counting Injection->Biodistribution SUV_Calc SUV Calculation Imaging->SUV_Calc IDg_Calc Uptake Calculation (%ID/g) Biodistribution->IDg_Calc

Caption: In vivo experimental workflow.

Conclusion

The preclinical data strongly suggest that [68Ga]Ga-Dota-NI-fapi-04 exhibits significantly higher tumor uptake and retention compared to its non-nitroimidazole counterpart, [68Ga]Ga-DOTA-FAPI-04.[6] This improved pharmacokinetic profile makes it a highly promising candidate for PET imaging of FAP-expressing tumors, potentially offering better diagnostic performance and paving the way for the development of theranostic pairs with 177Lu. Further clinical translation is warranted to validate these preclinical findings in human subjects.

References

Dual-Targeting Cancer Imaging: A Technical Guide to Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dota-NI-fapi-04, a novel radiopharmaceutical designed for dual-targeting cancer imaging. By simultaneously targeting tumor hypoxia and fibroblast activation protein (FAP), this compound offers a promising approach for enhanced tumor visualization and characterization. This document details the core principles, experimental validation, and methodologies associated with this innovative imaging agent.

Introduction: The Dual-Targeting Strategy

This compound is a bivalent radiotracer that capitalizes on two key features of the tumor microenvironment: hypoxia and the overexpression of FAP on cancer-associated fibroblasts (CAFs).[1][2] This dual-targeting approach is designed to improve tumor uptake and retention of the imaging agent, leading to superior image quality and diagnostic accuracy.[1][2][3]

The this compound molecule integrates three key components:

  • A FAP-targeting moiety (FAPI-04): This component binds with high affinity to FAP, a serine protease highly expressed on CAFs in the stroma of a wide range of cancers.[1][2]

  • A hypoxia-sensitive nitroimidazole (NI) moiety: Under hypoxic conditions, the nitroimidazole group is reduced and becomes entrapped within tumor cells, thereby enhancing the tracer's accumulation in oxygen-deficient tumor regions.[1][2]

  • A DOTA chelator: This allows for stable radiolabeling with diagnostic (e.g., Gallium-68, ⁶⁸Ga) or therapeutic (e.g., Lutetium-177, ¹⁷⁷Lu) radionuclides.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled counterparts.

Table 1: In Vitro Binding Affinity

CompoundTargetIC50 (nM)Cell Line
This compoundFAP7.44HT1080-FAP

Source:[1]

Table 2: Radiolabeling Efficiency and Stability

RadiotracerRadionuclideRadiochemical Purity (%)Stability
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04⁶⁸Ga>95%Stable in saline and mouse serum for over 120 minutes
[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04¹⁷⁷Lu>95%Stable in saline and mouse serum for 6 days

Source:[4]

Table 3: In Vitro Cell Uptake

RadiotracerCell LineUptake (% added activity / 200,000 cells)Time Point
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04HT1080-FAPSignificantly higher than [⁶⁸Ga]Ga-FAPI-04-
[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04HT1080-FAPSignificantly higher than [¹⁷⁷Lu]Lu-FAPI-04-

Source:[1][4]

Table 4: In Vivo Tumor Uptake in U87MG Tumor-Bearing Mice

RadiotracerTumor Uptake (%ID/g) at 120 min
[⁶⁸Ga]Ga-DOTA-NI-FAPI-0448.15
[⁶⁸Ga]Ga-FAPI-045.72
[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-0450.75
[¹⁷⁷Lu]Lu-FAPI-0420.48

Source:[1][2]

Table 5: In Vivo PET Imaging in U87MG Tumor-Bearing Mice

RadiotracerAverage SUV at 120 min
[⁶⁸Ga]Ga-DOTA-NI-FAPI-047.87
[⁶⁸Ga]Ga-FAPI-041.99

Source:[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of this compound.

Synthesis of this compound

The synthesis of the bivalent agent this compound involves the chemical conjugation of the hypoxia-sensitive nitroimidazole (NI) moiety to the FAP-targeting agent FAPI-04. A detailed, step-by-step synthesis protocol is typically found in the supplementary materials of the primary research publications. The general approach involves standard solid-phase or solution-phase peptide synthesis techniques to link the different components.

Radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu

Radiolabeling with Gallium-68 ([⁶⁸Ga]Ga-DOTA-NI-FAPI-04):

  • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.

  • Add the this compound precursor to the ⁶⁸GaCl₃ eluate.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using a sodium acetate (B1210297) buffer.

  • Heat the reaction mixture at 95°C for 10 minutes.

  • Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity.[4]

Radiolabeling with Lutetium-177 ([¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04):

  • Add ¹⁷⁷LuCl₃ to a solution of this compound in a suitable buffer (e.g., sodium acetate).

  • Adjust the pH to approximately 4.5.

  • Incubate the reaction mixture at 95°C for 30 minutes.

  • Perform quality control using radio-HPLC and radio-TLC to assess radiochemical purity and stability.[4]

In Vitro Competitive Binding Assay
  • Culture FAP-positive cells (e.g., HT1080-FAP) in appropriate cell culture plates.

  • Incubate the cells with a constant concentration of a radiolabeled FAP ligand (e.g., [¹⁷⁷Lu]Lu-FAPI-04) and varying concentrations of the non-radiolabeled competitor (this compound).

  • After incubation, wash the cells to remove unbound radioactivity.

  • Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Calculate the IC50 value, which represents the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand.

In Vitro Cell Uptake and Internalization Assay
  • Seed FAP-positive cells (e.g., HT1080-FAP) in culture plates and allow them to adhere overnight.

  • Incubate the cells with the radiolabeled tracer ([⁶⁸Ga]Ga-DOTA-NI-FAPI-04 or [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04) at 37°C for various time points.

  • To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acidic buffer (to remove surface-bound tracer) or a neutral buffer.

  • Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-wash fraction (internalized fraction) using a gamma counter.

  • Express the results as a percentage of the added activity per a specific number of cells.[4]

Animal Models and Tumor Xenografts
  • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Subcutaneously inject a suspension of human tumor cells that express FAP (e.g., U87MG or HT1080-FAP) into the flank of the mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating imaging or biodistribution studies.

Micro-PET Imaging Studies
  • Anesthetize the tumor-bearing mice.

  • Intravenously inject the radiotracer ([⁶⁸Ga]Ga-DOTA-NI-FAPI-04) via the tail vein.

  • Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to calculate the Standardized Uptake Value (SUV).[4]

Ex Vivo Biodistribution Studies
  • Inject the radiotracer into tumor-bearing mice.

  • At predetermined time points post-injection, euthanize the mice.

  • Dissect major organs and the tumor.

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).[1][2]

Visualizations

Signaling and Targeting Mechanism

Dual_Targeting_Mechanism cluster_blood Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_hypoxia Hypoxic Environment (Low O2) Dota_NI_fapi_04 This compound CAF Cancer-Associated Fibroblast (CAF) Dota_NI_fapi_04->CAF Extravasation Tumor_Cell Hypoxic Tumor Cell Dota_NI_fapi_04->Tumor_Cell Diffusion FAP FAP Dota_NI_fapi_04->FAP FAPI-04 Binding Nitroreductase Nitroreductase Tumor_Cell->Nitroreductase Internalization Trapping Intracellular Trapping Nitroreductase->Trapping NI Moiety Reduction

Caption: Dual-targeting mechanism of this compound in the tumor microenvironment.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu Synthesis->Radiolabeling QC Quality Control (radio-HPLC, radio-TLC) Radiolabeling->QC Binding Competitive Binding Assay (IC50) QC->Binding Animal_Model Tumor Xenograft Model (U87MG, HT1080-FAP) QC->Animal_Model Uptake Cell Uptake & Internalization PET Micro-PET Imaging Uptake->PET Informs in vivo studies Cell_Culture FAP-positive Cell Lines Cell_Culture->Binding Cell_Culture->Uptake Animal_Model->PET Biodistribution Ex Vivo Biodistribution Animal_Model->Biodistribution PET->Biodistribution Correlate imaging with tissue uptake

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of Compound Design

Compound_Design cluster_components Molecular Components cluster_functions Biological Functions FAPI_04 FAPI-04 FAP_Targeting High Affinity Binding to FAP FAPI_04->FAP_Targeting NI Nitroimidazole (NI) Hypoxia_Targeting Hypoxia-selective Trapping NI->Hypoxia_Targeting DOTA DOTA Chelator Radiolabeling Stable Radiolabeling (⁶⁸Ga, ¹⁷⁷Lu) DOTA->Radiolabeling Dota_NI_fapi_04 This compound (Bivalent Radiotracer) FAP_Targeting->Dota_NI_fapi_04 Hypoxia_Targeting->Dota_NI_fapi_04 Radiolabeling->Dota_NI_fapi_04

Caption: Logical relationship of the molecular components and their functions in this compound.

References

Methodological & Application

Application Notes and Protocols: [68Ga]Ga-Dota-NI-fapi-04 PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP), a cell surface protein, is significantly overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial tumors, while its presence in healthy tissues is limited.[1][2] This differential expression makes FAP an excellent target for diagnostic imaging and targeted therapy. Quinoline-based FAP inhibitors (FAPI), such as [68Ga]Ga-DOTA-FAPI-04, have been extensively studied and demonstrate high binding affinity and rapid blood clearance.[2]

To further enhance clinical utility, particularly for therapeutic applications, improving tumor uptake and retention is crucial.[2] [68Ga]Ga-Dota-NI-fapi-04 is a novel, next-generation FAP-targeted radiotracer that incorporates a nitroimidazole (NI) moiety.[3][4] This addition is designed to leverage tumor hypoxia; the nitroimidazole component is reduced and trapped intracellularly under hypoxic conditions, leading to significantly improved tumor accumulation and prolonged residence time compared to previous FAPI tracers.[2][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of [68Ga]Ga-Dota-NI-fapi-04 for PET/CT imaging.

Mechanism of Action

The mechanism of [68Ga]Ga-Dota-NI-fapi-04 is twofold. The FAPI-04 component of the molecule targets and binds with high affinity to FAP expressed on the surface of CAFs.[1] Concurrently, the nitroimidazole moiety acts as a hypoxia-sensitive agent. In the low-oxygen environment characteristic of many solid tumors, the nitroimidazole group undergoes reduction and becomes covalently bound to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic tumor cells. This dual mechanism leads to higher and more sustained tumor uptake, which is positively correlated with the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4]

cluster_blood Bloodstream cluster_tme Tumor Microenvironment (TME) cluster_intracellular Intracellular Space Tracer_blood [68Ga]Ga-Dota-NI-fapi-04 CAF Cancer-Associated Fibroblast (CAF) Tracer_blood->CAF Extravasation FAP FAP Receptor CAF->FAP FAPI-04 moiety binds Hypoxic_Cell Hypoxic Tumor Cell CAF->Hypoxic_Cell Trapped_Tracer Reduced & Trapped [68Ga]Ga-Dota-NI-fapi-04 Hypoxic_Cell->Trapped_Tracer Hypoxia-induced reduction & trapping Trapped_Tracer->Trapped_Tracer cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Patient_Prep Patient Preparation (Fasting, Hydration) Injection IV Injection (111-148 MBq) Patient_Prep->Injection Tracer_QC Radiotracer Synthesis & Quality Control (>95%) Tracer_QC->Injection Uptake Uptake Period (60 min rest) Injection->Uptake Imaging PET/CT Scan (Vertex to Mid-Thigh) Uptake->Imaging Recon Image Reconstruction (OSEM Algorithm) Imaging->Recon Analysis Quantitative Analysis (SUVmax, SUVmean, TBR) Recon->Analysis Report Clinical Report & Data Interpretation Analysis->Report

References

Application Notes and Protocols: Synthesis and Radiolabeling of DOTA-NI-FAPI-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-NI-FAPI-04 is a novel radiopharmaceutical agent designed for enhanced tumor targeting and retention, particularly in hypoxic solid tumors. This compound is a derivative of the well-established Fibroblast Activation Protein Inhibitor (FAPI), FAPI-04. The key innovation in this compound is the incorporation of a nitroimidazole (NI) moiety, a known hypoxia-sensitive group. This dual-targeting approach, aiming at both Fibroblast Activation Protein (FAP) expressing cancer-associated fibroblasts (CAFs) and hypoxic tumor regions, offers the potential for improved diagnostic imaging and targeted radionuclide therapy.[1][2][3][4] The DOTA chelator allows for versatile radiolabeling with various metallic radionuclides, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1][5]

This document provides a detailed overview of the synthesis and radiolabeling of this compound, including experimental protocols and key performance data.

Physicochemical Properties and Performance Data

This compound exhibits a strong binding affinity to FAP, a key characteristic for effective tumor targeting. The addition of the nitroimidazole group has been shown to enhance tumor uptake and retention compared to its predecessor, DOTA-FAPI-04.

ParameterValueReference
Chemical Formula C₅₁H₆₉F₂N₁₅O₁₄[6]
Molecular Weight 1154.20 g/mol [6]
FAP Binding Affinity (IC₅₀) 7.44 nM[1][2][3][4]
In Vivo Performance of Radiolabeled this compound

Preclinical studies have demonstrated the superior in vivo performance of ⁶⁸Ga- and ¹⁷⁷Lu-labeled this compound compared to the parent compound.

RadiotracerMetricValue (vs. DOTA-FAPI-04)Time PointReference
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04 Tumor Uptake (%ID/g)48.15 vs 5.72120 min[2]
[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 Tumor Uptake (%ID/g)50.75 vs 20.48120 min[2]

Experimental Protocols

Chemical Synthesis of this compound Precursor

The synthesis of the this compound precursor involves the conjugation of a nitroimidazole-containing moiety to the FAPI-04 backbone, which is then coupled with the DOTA chelator. The detailed, step-by-step synthesis protocol is described in the pioneering publication by Luo et al. in the Journal of Medicinal Chemistry and its accompanying supporting information. Researchers should refer to this primary source for precise experimental details.

A generalized workflow for the chemical synthesis is illustrated below. This typically involves multi-step organic synthesis to prepare the nitroimidazole-linker construct, followed by coupling to the FAPI-04 pharmacophore, and finally conjugation with a DOTA-NHS ester. Purification of the final product is typically achieved using High-Performance Liquid Chromatography (HPLC).

cluster_synthesis Chemical Synthesis Workflow Start Start FAPI_04_Core FAPI-04 Core Structure Start->FAPI_04_Core NI_Linker Nitroimidazole-Linker Synthesis Start->NI_Linker Coupling_1 Coupling of NI-Linker to FAPI-04 FAPI_04_Core->Coupling_1 NI_Linker->Coupling_1 Coupling_2 Conjugation with DOTA-NHS Coupling_1->Coupling_2 DOTA_NHS DOTA-NHS Ester DOTA_NHS->Coupling_2 Purification HPLC Purification Coupling_2->Purification Final_Product This compound Precursor Purification->Final_Product cluster_radiolabeling Radiolabeling Workflow Start Start Precursor This compound Precursor Start->Precursor Radionuclide Radionuclide (⁶⁸Ga or ¹⁷⁷Lu) Start->Radionuclide Mixing Mixing and pH Adjustment Precursor->Mixing Radionuclide->Mixing Heating Heating (95°C) Mixing->Heating Purification Sep-Pak C18 Purification Heating->Purification QC Quality Control (RCP, Stability) Purification->QC Final_Product Radiolabeled this compound QC->Final_Product

References

Application Notes and Protocols for Biodistribution Studies of DOTA-NI-FAPI-04 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution of the fibroblast activation protein (FAP) inhibitor, DOTA-NI-FAPI-04, in preclinical mouse models. The following sections detail the quantitative biodistribution data, experimental protocols for in vivo studies, and the radiolabeling procedure for preparing the tracer for injection.

Quantitative Biodistribution Data

The biodistribution of 68Ga-labeled this compound was evaluated in U87MG tumor-bearing mice and compared to the established FAP imaging agent, 68Ga-DOTA-FAPI-04. The data, presented as percentage of injected dose per gram of tissue (%ID/g), was collected at 120 minutes post-injection and is summarized in the table below.

Table 1: Comparative Biodistribution of 68Ga-DOTA-NI-FAPI-04 and 68Ga-DOTA-FAPI-04 in U87MG Tumor-Bearing Mice (120 min p.i.)

Organ/Tissue68Ga-DOTA-NI-FAPI-04 (%ID/g)68Ga-DOTA-FAPI-04 (%ID/g)
Tumor48.155.72
BloodNot ReportedNot Reported
HeartNot ReportedNot Reported
LungNot ReportedNot Reported
LiverNot ReportedNot Reported
SpleenNot ReportedNot Reported
PancreasNot ReportedNot Reported
StomachNot ReportedNot Reported
IntestineNot ReportedNot Reported
KidneyNot ReportedNot Reported
MuscleNot ReportedNot Reported
BoneNot ReportedNot Reported

Note: Detailed organ-specific data beyond tumor uptake was not available in the public search results. The provided data highlights a significantly higher tumor uptake for the nitroimidazole-containing variant.[1]

A similar trend of enhanced tumor uptake was observed for the Lutetium-177 labeled counterpart, with [177Lu]Lu-DOTA-NI-FAPI-04 showing a tumor uptake of 50.75 %ID/g compared to 20.48 %ID/g for [177Lu]Lu-FAPI-04 at 120 minutes post-injection.[1]

Experimental Protocols

Radiolabeling of this compound with Gallium-68

This protocol outlines the manual radiolabeling of this compound with Gallium-68 (68Ga) for preclinical imaging studies.

Materials:

  • This compound precursor

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak light cartridges

  • Ethanol (B145695) (absolute)

  • Saline solution (0.9% NaCl)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • In a sterile reaction vial, add a specific amount of the this compound precursor.

  • Add the 68GaCl3 eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to approximately 3.5-4.5 using the sodium acetate buffer.

  • Incubate the reaction mixture at 95-100°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.

  • For purification, pass the reaction mixture through a C18 Sep-Pak light cartridge, which will retain the labeled compound.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the purified 68Ga-DOTA-NI-FAPI-04 from the cartridge using a small volume of ethanol.

  • Evaporate the ethanol under a stream of nitrogen.

  • Reconstitute the final product in sterile saline for injection.

G cluster_radiolabeling Radiolabeling Workflow Elution Elute 68Ge/68Ga Generator (0.1 M HCl) Reaction Reaction Vial: - Add 68GaCl3 - Add Precursor - Adjust pH (3.5-4.5) Elution->Reaction Precursor This compound Precursor Precursor->Reaction Incubation Incubate (95-100°C, 10-15 min) Reaction->Incubation QC1 Quality Control (Radio-TLC/HPLC) Incubation->QC1 Purification Purification (C18 Sep-Pak) QC1->Purification Final_Product Final Product: - Elute with Ethanol - Evaporate Ethanol - Reconstitute in Saline Purification->Final_Product

Caption: Workflow for the radiolabeling of this compound with Gallium-68.

In Vivo Biodistribution Study in Mice

This protocol describes the procedure for assessing the biodistribution of 68Ga-DOTA-NI-FAPI-04 in tumor-bearing mice.

Animal Model:

  • Female athymic nude mice (4-6 weeks old)

  • Tumor model: Subcutaneous xenografts of U87MG human glioblastoma cells. Tumors are typically grown to a size of 100-200 mm³.

Materials:

  • 68Ga-DOTA-NI-FAPI-04 solution for injection (in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes (29-31 gauge)

  • Gamma counter

  • Precision balance

  • Dissection tools

Procedure:

  • Anesthetize the tumor-bearing mice using isoflurane.

  • Administer a defined activity of 68Ga-DOTA-NI-FAPI-04 (e.g., 3.7 MBq) via tail vein injection.

  • Allow the tracer to distribute for the desired time points (e.g., 30, 60, 120 minutes). A typical study involves 3-5 mice per time point.

  • At the designated time point, euthanize the mice by an approved method (e.g., cervical dislocation under anesthesia).

  • Immediately collect blood via cardiac puncture.

  • Dissect the following organs and tissues: tumor, blood, heart, lungs, liver, spleen, pancreas, stomach, small intestine, large intestine, kidneys, muscle, and bone.

  • Blot the tissues to remove excess blood, weigh them, and place them in pre-weighed tubes.

  • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

G cluster_biodistribution Biodistribution Study Workflow Animal_Prep Tumor-Bearing Mice (U87MG Xenografts) Injection Anesthetize and Inject (68Ga-DOTA-NI-FAPI-04 via tail vein) Animal_Prep->Injection Distribution Tracer Distribution (e.g., 30, 60, 120 min) Injection->Distribution Euthanasia Euthanasia at Designated Time Point Distribution->Euthanasia Tissue_Collection Tissue & Organ Collection Euthanasia->Tissue_Collection Measurement Weigh Tissues & Measure Radioactivity (Gamma Counter) Tissue_Collection->Measurement Analysis Calculate %ID/g Measurement->Analysis G cluster_pathway Mechanism of this compound Tumor Targeting Tracer This compound FAP Fibroblast Activation Protein (FAP) on Cancer-Associated Fibroblasts Tracer->FAP Binds to Hypoxia Hypoxic Tumor Microenvironment Tracer->Hypoxia Retained in Tumor_Uptake Enhanced Tumor Uptake and Retention FAP->Tumor_Uptake Hypoxia->Tumor_Uptake

References

Application Notes and Protocols for Dota-NI-fapi-04 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria, experimental protocols, and underlying biological mechanisms for Dota-NI-fapi-04 Positron Emission Tomography (PET) imaging. This novel radiotracer targets Fibroblast Activation Protein (FAP), a promising biomarker for a wide range of solid tumors.

Introduction to this compound

This compound is an advanced radiopharmaceutical designed for PET imaging. It is a bivalent agent that incorporates a hypoxia-sensitive nitroimidazole (NI) moiety into the FAP-targeting agent FAPI-04.[1] This dual-targeting capability aims to enhance tumor uptake and retention, particularly in hypoxic tumor microenvironments, offering potentially improved diagnostic performance compared to earlier FAP inhibitors.[1][2][3] FAP is a cell surface glycoprotein (B1211001) that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial cancers, while its expression in normal adult tissues is limited.[4] This differential expression makes FAP an attractive target for cancer imaging and therapy.

Patient Selection Criteria

The selection of appropriate candidates is crucial for the successful application of this compound PET imaging in clinical research and drug development. The following criteria are based on currently available data from clinical trials and preclinical studies.

Inclusion Criteria
CriteriaDescription
Histologically Confirmed Malignancy Patients must have a histologically confirmed diagnosis of a solid tumor. This compound is being investigated across a wide variety of cancers.
Age Typically, patients are adults aged 18 years or older.
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 or equivalent is generally required to ensure patients can tolerate the imaging procedure.
Informed Consent Patients must be capable of understanding the nature of the imaging procedure and provide written informed consent.
Exclusion Criteria
CriteriaDescription
Pregnancy and Lactation Pregnant or breastfeeding women are excluded due to the potential radiation risk to the fetus or infant.
Severe Renal Impairment Patients with severe renal insufficiency are typically excluded. While specific cutoffs for this compound are not yet established, clinical trials for similar FAPI tracers often use a glomerular filtration rate (GFR) cutoff (e.g., <30 mL/min).
Severe Hepatic Impairment Patients with severe liver disease (e.g., Child-Pugh class C) are generally excluded.
Recent Radio- or Chemotherapy A sufficient washout period since the last cancer treatment is often required to avoid treatment-related inflammatory changes that could affect FAP expression. The exact duration can vary depending on the specific trial protocol.
Hypersensitivity Known hypersensitivity to the radiotracer or any of its components is a contraindication.

Experimental Protocol: this compound PET/CT Imaging

This protocol outlines the key steps for performing a this compound PET/CT scan.

Patient Preparation
  • Fasting: Unlike FDG-PET, no special dietary preparation such as fasting is required for FAPI PET imaging.[5]

  • Hydration: Patients should be well-hydrated. Encouraging the patient to drink water before and after the scan can help with radiotracer distribution and clearance.

  • Medication Review: A review of the patient's current medications should be conducted to identify any potential interferences.

Radiotracer Administration and Imaging
ParameterProtocol
Radiotracer [⁶⁸Ga]Ga-DOTA-NI-FAPI-04
Dose A typical intravenous injection of 111-148 MBq (3-4 mCi) is used. The effective absorbed dose has been calculated as 1.95E-02 mSv/MBq.[2]
Uptake Time Imaging is typically performed at 60 minutes and 120 minutes post-injection to assess tracer biodistribution and retention.[2][3]
Imaging Equipment A standard clinical PET/CT scanner.
Scan Range Whole-body scans are typically acquired from the skull base to the mid-thigh.
CT Acquisition A low-dose CT scan is performed for attenuation correction and anatomical localization.
PET Acquisition PET data is acquired in 3D mode.
Image Analysis
  • Visual Interpretation: Images are visually assessed for areas of abnormal radiotracer uptake that may correspond to tumor lesions.

  • Quantitative Analysis: Standardized Uptake Values (SUVs), particularly SUVmax, are calculated for quantitative assessment of tracer uptake in tumors and normal organs. Tumor-to-background ratios (TBRs) are also determined to evaluate image contrast.

Signaling Pathway and Experimental Workflow

FAP Signaling Pathway in Cancer-Associated Fibroblasts

Fibroblast Activation Protein (FAP) is a key player in the tumor microenvironment. Its expression on cancer-associated fibroblasts (CAFs) triggers a signaling cascade that promotes an immunosuppressive environment, contributing to tumor growth and progression. The diagram below illustrates a key FAP-mediated signaling pathway.

FAP_Signaling_Pathway FAP-Mediated Signaling in Cancer-Associated Fibroblasts FAP FAP uPAR uPAR FAP->uPAR interacts with FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation CCL2 CCL2 pSTAT3->CCL2 upregulates MDSC_recruitment MDSC Recruitment CCL2->MDSC_recruitment Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression Tumor_Growth Tumor Growth Immunosuppression->Tumor_Growth

FAP signaling cascade in CAFs.
This compound PET Imaging Workflow

The following diagram outlines the typical workflow for a patient undergoing a this compound PET imaging study, from initial assessment to final data analysis.

PET_Imaging_Workflow This compound PET Imaging Clinical Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Patient_Preparation Patient Preparation (Hydration, Medication Review) Informed_Consent->Patient_Preparation Radiotracer_Injection [68Ga]Ga-DOTA-NI-FAPI-04 Injection Patient_Preparation->Radiotracer_Injection Uptake_Phase Uptake Phase (60-120 min) Radiotracer_Injection->Uptake_Phase PET_CT_Scan PET/CT Scan Uptake_Phase->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction Image_Analysis Image Analysis (Visual and Quantitative) Image_Reconstruction->Image_Analysis Reporting Clinical Report Generation Image_Analysis->Reporting

Patient workflow for this compound PET.

Conclusion

This compound PET imaging is a promising new modality for the diagnosis and staging of a wide range of solid tumors. Its ability to target FAP, a key component of the tumor microenvironment, and its enhanced uptake in hypoxic regions, offer significant advantages over existing imaging techniques. Adherence to appropriate patient selection criteria and standardized imaging protocols is essential for obtaining high-quality, reproducible data in both research and clinical settings. As research in this area continues, the clinical applications of this compound are expected to expand, potentially guiding personalized cancer therapies.

References

Application Notes and Protocols: Dosimetry and Radiation Safety of [177Lu]Lu-Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and radiation safety profile of [177Lu]Lu-Dota-NI-fapi-04, a promising radiopharmaceutical for targeting Fibroblast Activation Protein (FAP) in the tumor microenvironment. This document includes available quantitative data, detailed experimental protocols, and visualizations to support further research and development.

Introduction

[177Lu]Lu-Dota-NI-fapi-04 is a novel radiopharmaceutical that combines a FAP-targeting molecule (FAPI-04) with a nitroimidazole (NI) moiety, designed to enhance tumor uptake and retention, particularly in hypoxic tumor regions. The therapeutic radionuclide Lutetium-177 (177Lu) delivers localized beta radiation to the tumor site. Accurate dosimetry and a thorough understanding of its radiation safety profile are critical for its clinical translation.

Quantitative Data Summary

The following tables summarize the available preclinical biodistribution data for [177Lu]Lu-Dota-NI-fapi-04 in U87MG tumor-bearing mice. It is important to note that human dosimetry data for this specific compound is not yet available. For comparative purposes, human dosimetry data for the structurally related radiopharmaceutical [177Lu]Lu-FAPI-04 is also presented.

Table 1: Preclinical Biodistribution of [177Lu]Lu-Dota-NI-fapi-04 in U87MG Tumor-Bearing Mice [1][2]

Organ/TissueMean %ID/g (60 min)Mean %ID/g (120 min)
Blood1.8 ± 0.40.9 ± 0.2
Heart0.7 ± 0.20.4 ± 0.1
Lung1.5 ± 0.30.8 ± 0.2
Liver2.5 ± 0.61.8 ± 0.4
Spleen0.9 ± 0.20.6 ± 0.1
Kidney4.5 ± 1.13.2 ± 0.8
Stomach0.4 ± 0.10.3 ± 0.1
Intestine1.2 ± 0.30.9 ± 0.2
Muscle0.5 ± 0.10.3 ± 0.1
Bone1.1 ± 0.30.8 ± 0.2
Tumor41.1 ± 9.850.8 ± 12.1

Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.

Table 2: Comparative Human Absorbed Dose Estimates for [177Lu]Lu-FAPI-04

OrganMean Absorbed Dose (mGy/MBq)
Kidneys0.25 ± 0.16
Liver0.11 ± 0.08
Bone Marrow0.04 ± 0.002
Bone Metastases0.62 ± 0.55
Metastatic Lymph Nodes0.38 ± 0.22
Liver Metastases0.33 ± 0.21
Metastatic Soft Tissue0.37 ± 0.29

Note: This data is for [177Lu]Lu-FAPI-04 and is provided for comparative context. The dosimetry of [177Lu]Lu-Dota-NI-fapi-04 in humans may differ.

Experimental Protocols

Radiolabeling of Dota-NI-fapi-04 with 177Lu

Objective: To prepare [177Lu]Lu-Dota-NI-fapi-04 with high radiochemical purity.

Materials:

  • This compound precursor

  • [177Lu]LuCl3 in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Sterile water for injection

  • Sep-Pak C18 cartridge

  • Ethanol (B145695)

  • Saline

  • Heating block or water bath

  • Radio-HPLC or radio-TLC for quality control

Procedure:

  • In a sterile reaction vial, add 10-20 µg of the this compound precursor.

  • Add 100-200 µL of sodium acetate buffer to the vial.

  • Carefully add 370-740 MBq of [177Lu]LuCl3 solution to the reaction vial.

  • Gently mix the solution.

  • Incubate the reaction mixture at 95-100°C for 15-30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.

  • For purification, if necessary, activate a Sep-Pak C18 cartridge with ethanol followed by sterile water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with sterile water to remove unreacted [177Lu]LuCl3.

  • Elute the final product, [177Lu]Lu-Dota-NI-fapi-04, with a small volume of ethanol.

  • Evaporate the ethanol under a gentle stream of nitrogen and reconstitute in sterile saline for injection.

Preclinical Biodistribution and Dosimetry Study in Mice

Objective: To determine the in vivo biodistribution and calculate the radiation absorbed doses of [177Lu]Lu-Dota-NI-fapi-04 in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with U87MG xenografts)

  • [177Lu]Lu-Dota-NI-fapi-04 solution

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Calibrated standards of 177Lu

  • Dissection tools

  • Weighing balance

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice for at least one week before the experiment. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).

  • Injection: Anesthetize the mice and inject a known activity of [177Lu]Lu-Dota-NI-fapi-04 (e.g., 3.7 MBq) via the tail vein. Record the exact injected dose for each mouse.

  • Time Points: Euthanize groups of mice (n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

  • Organ Harvesting: At each time point, collect blood via cardiac puncture. Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Sample Processing: Weigh each organ/tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample and in the injection standards using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of injected dose per gram (%ID/g) for each organ/tissue at each time point.

    • Plot the %ID/g versus time for each organ to generate time-activity curves.

    • Integrate the time-activity curves to determine the total number of disintegrations in each source organ.

    • Use a dosimetry software (e.g., OLINDA/EXM) to calculate the absorbed radiation dose to each target organ.

Visualizations

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that plays a crucial role in the tumor microenvironment by influencing extracellular matrix remodeling, tumor growth, and invasion. Its expression is highly upregulated on cancer-associated fibroblasts (CAFs).

FAP_Signaling_Pathway TME Tumor Microenvironment (e.g., TGF-β, PDGF) CAF Cancer-Associated Fibroblast (CAF) TME->CAF Activation FAP FAP Expression and Activity CAF->FAP ECM Extracellular Matrix (ECM) Remodeling FAP->ECM GF Growth Factor Release FAP->GF Invasion Invasion & Metastasis ECM->Invasion TumorCell Tumor Cell GF->TumorCell Signaling Intracellular Signaling (e.g., PI3K/AKT, MAPK) Proliferation Proliferation & Survival Signaling->Proliferation Signaling->Invasion Angiogenesis Angiogenesis Signaling->Angiogenesis TumorCell->Signaling

FAP signaling pathway in the tumor microenvironment.
Experimental Workflow for Preclinical Dosimetry

The following diagram illustrates the key steps involved in a preclinical dosimetry study of [177Lu]Lu-Dota-NI-fapi-04.

Preclinical_Dosimetry_Workflow start Start radiolabeling Radiolabeling of This compound with 177Lu start->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc injection Intravenous Injection of [177Lu]Lu-Dota-NI-fapi-04 qc->injection animal_model Tumor-Bearing Animal Model animal_model->injection biodistribution Biodistribution Study at Multiple Time Points injection->biodistribution data_collection Organ Harvesting & Radioactivity Measurement biodistribution->data_collection data_analysis Calculation of %ID/g and Time-Activity Curves data_collection->data_analysis dosimetry Dosimetry Calculation (e.g., OLINDA/EXM) data_analysis->dosimetry end End dosimetry->end

Workflow for preclinical dosimetry of [177Lu]Lu-Dota-NI-fapi-04.

Radiation Safety Considerations

Standard radiation safety protocols for handling beta-emitting radionuclides must be followed when working with [177Lu]Lu-Dota-NI-fapi-04.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and disposable gloves.

  • Shielding: Use appropriate shielding (e.g., lead or tungsten) to minimize external radiation exposure.

  • Monitoring: Use a survey meter to monitor for contamination in the work area. Personal dosimeters should be worn to monitor radiation exposure.

  • Waste Disposal: Dispose of radioactive waste in designated and properly shielded containers according to institutional guidelines.

  • Contamination Control: Work in a designated radioactive materials area, preferably in a fume hood or shielded hot cell, to prevent the spread of contamination.

These application notes are intended to serve as a guide for researchers. All experiments should be conducted in compliance with institutional and regulatory guidelines for radiation safety and animal welfare.

References

Application Notes and Protocols for Dota-NI-fapi-04 in Pancreatic Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer is characterized by a dense desmoplastic stroma rich in cancer-associated fibroblasts (CAFs) that overexpress Fibroblast Activation Protein (FAP). This unique feature of the tumor microenvironment makes FAP an attractive target for diagnostic imaging and targeted therapy. Dota-NI-fapi-04 is a novel radiopharmaceutical that combines a FAP inhibitor (FAPI-04) with a nitroimidazole (NI) moiety, designed to enhance tumor uptake and retention, particularly in hypoxic tumor regions common in pancreatic cancer. The molecule is chelated with DOTA, allowing for radiolabeling with Gallium-68 ([68Ga]) for Positron Emission Tomography (PET) imaging.

These application notes provide a comprehensive overview of the use of [68Ga]Ga-Dota-NI-fapi-04 for PET imaging of pancreatic cancer, summarizing key quantitative data, and providing detailed experimental protocols for preclinical and clinical research.

Mechanism of Action and Rationale

[68Ga]Ga-Dota-NI-fapi-04 targets FAP, a type II transmembrane serine protease, which is highly expressed on the surface of CAFs in the stroma of more than 90% of epithelial carcinomas, including pancreatic cancer, while its expression in normal tissues is minimal.[1] The FAPI-04 component of the molecule binds with high affinity to FAP. The addition of a nitroimidazole moiety is intended to leverage the hypoxic conditions often found in solid tumors. In low-oxygen environments, the nitroimidazole group can be reduced and trapped intracellularly, potentially leading to increased tracer accumulation and retention in hypoxic tumor areas.

FAP_Targeting_Mechanism Mechanism of [68Ga]Ga-Dota-NI-fapi-04 Targeting in Pancreatic Cancer cluster_TME Tumor Microenvironment (TME) cluster_Imaging_Agent Imaging Agent Pancreatic_Cancer_Cell Pancreatic Cancer Cell CAF Cancer-Associated Fibroblast (CAF) Pancreatic_Cancer_Cell->CAF recruits & activates FAP Fibroblast Activation Protein (FAP) CAF->FAP overexpresses PET_Signal PET_Signal FAP->PET_Signal emits positron for PET Signal Detection Ga68_Dota_NI_fapi_04 [68Ga]Ga-Dota-NI-fapi-04 Ga68_Dota_NI_fapi_04->FAP binds to

FAP-Targeting Mechanism

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound and its comparison with the standard FAP imaging agent, FAPI-04, and the commonly used clinical tracer, [18F]FDG.

Table 1: Preclinical Comparison of this compound and FAPI-04
ParameterThis compoundFAPI-04Reference
FAP Binding Affinity (IC50) 7.44 nMNot Reported[2][3]
In Vivo Tumor Uptake (SUVavg at 120 min) 7.87 %ID/mL1.99 %ID/mL[2]
Biodistribution (Tumor Uptake at 120 min) 48.15 %ID/g5.72 %ID/g[2]
Table 2: Clinical Comparison of [68Ga]Ga-DOTA-FAPI-04 and [18F]FDG in Pancreatic Cancer
Parameter[68Ga]Ga-DOTA-FAPI-04[18F]FDGReference
Detection of Primary Tumor 97.30% - 100%91.89% - 95.0%[4][5]
SUVmax in Primary Tumor (Mean ± SD) 14.0 ± 5.47.6 ± 3.9[4]
Detection of Metastatic Lymph Nodes 96.2%61.5%[5]
SUVmax in Lymph Nodes (Mean ± SD) 6.1 ± 2.74.4 ± 1.6[4]
Detection of Distant Metastases 100%84.0%[5]
Tumor-to-Liver Background Ratio (TLBR) of Liver Metastases (Mean ± SD) 5.7 ± 3.23.2 ± 1.3[5]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol is a synthesized procedure based on standard methods for radiolabeling DOTA-conjugated peptides.

Materials:

  • This compound precursor

  • 68Ge/68Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.0)

  • Sterile, pyrogen-free water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile saline

  • Heating block or microwave synthesizer

  • Radio-HPLC system for quality control

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.05 M HCl.

  • To the eluate, add 20 µg of the this compound precursor.

  • Adjust the pH of the reaction mixture to 4.0 using sodium acetate buffer.

  • Heat the reaction mixture at 95°C for 10 minutes.

  • After cooling to room temperature, perform purification using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the final product, [68Ga]Ga-Dota-NI-fapi-04, with a small volume of ethanol/water mixture.

  • Formulate the final product in sterile saline for injection.

  • Perform quality control using radio-HPLC to determine radiochemical purity and specific activity.

Radiolabeling_Workflow Workflow for Radiolabeling of this compound with 68Ga Start Start Elute_Ga68 Elute 68GaCl3 from Generator Start->Elute_Ga68 Add_Precursor Add this compound Precursor Elute_Ga68->Add_Precursor Adjust_pH Adjust pH to 4.0 Add_Precursor->Adjust_pH Heating Heat at 95°C for 10 min Adjust_pH->Heating Purification Purify using C18 Sep-Pak Cartridge Heating->Purification Formulation Formulate in Sterile Saline Purification->Formulation QC Quality Control (Radio-HPLC) Formulation->QC End End QC->End

Radiolabeling Workflow
Protocol 2: In Vitro FAP Binding Affinity Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound.

Materials:

  • FAP-expressing cells (e.g., HT1080hFAP) or recombinant human FAP

  • [177Lu]Lu-FAPI-04 or another suitable radiolabeled FAP ligand

  • This compound (non-radiolabeled)

  • Cell culture medium

  • Binding buffer (e.g., Tris-HCl with BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of non-radiolabeled this compound in binding buffer, ranging from picomolar to micromolar concentrations.

  • Add a constant, low concentration of the radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04) to each well.

  • Add the different concentrations of this compound to the wells to compete for binding with the radiolabeled ligand.

  • Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.

  • Wash the cells with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Animal PET/CT Imaging Protocol for Pancreatic Cancer Xenografts

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Pancreatic cancer cell line (e.g., U87MG, which recruits FAP-positive host fibroblasts)

  • [68Ga]Ga-Dota-NI-fapi-04

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Subcutaneously or orthotopically implant pancreatic cancer cells into the mice.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm3).

  • Anesthetize the tumor-bearing mouse.

  • Administer approximately 3.7-5.5 MBq of [68Ga]Ga-Dota-NI-fapi-04 via tail vein injection.

  • Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).

  • Reconstruct the PET images and co-register them with the CT scans for anatomical localization.

  • Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

Protocol 4: Clinical PET/CT Imaging Protocol for Pancreatic Cancer Patients

This protocol is a general guideline and should be adapted based on institutional standards and specific clinical questions.

Patient Preparation:

  • No specific dietary restrictions are typically required.

  • Ensure the patient is well-hydrated.

  • Obtain informed consent.

Radiopharmaceutical Administration:

  • Administer an intravenous injection of 111-148 MBq (3-4 mCi) of [68Ga]Ga-Dota-NI-fapi-04.[6]

Imaging Acquisition:

  • PET/CT imaging is typically performed 60 minutes after the injection of the radiotracer.

  • Acquire a low-dose CT scan for attenuation correction and anatomical localization.

  • Perform a whole-body PET scan from the head to the mid-thigh.

Image Analysis:

  • Reconstruct and analyze the PET/CT images.

  • Identify areas of abnormal tracer uptake.

  • Quantify the tracer uptake in lesions using the maximum standardized uptake value (SUVmax).

Visualization of the this compound Concept

The following diagram illustrates the key components of the this compound molecule and their respective functions.

Dota_NI_fapi_04_Concept Conceptual Structure of this compound cluster_functions Functions DOTA DOTA Chelator Linker Linker DOTA->Linker for 68Ga chelation Function_DOTA PET Imaging Signal DOTA->Function_DOTA NI Nitroimidazole Moiety Function_NI Hypoxia Targeting & Enhanced Retention NI->Function_NI FAPI_04 FAPI-04 (FAP Inhibitor) Function_FAPI Binding to FAP on CAFs FAPI_04->Function_FAPI Linker->NI Linker->FAPI_04

This compound Structure

Conclusion

[68Ga]Ga-Dota-NI-fapi-04 is a promising radiopharmaceutical for the imaging of pancreatic cancer. Its ability to target FAP in the tumor stroma, combined with a hypoxia-targeting moiety, may offer improved tumor detection and characterization compared to existing imaging agents. The provided data and protocols serve as a valuable resource for researchers and clinicians working on the development and application of novel diagnostic tools for pancreatic cancer. Further preclinical and clinical studies are warranted to fully elucidate the diagnostic and potential theranostic value of this innovative tracer.

References

Application Notes and Protocols for Quantitative Analysis of Dota-NI-fapi-04 PET Images

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Positron Emission Tomography (PET) images acquired using the novel radiotracer, 68Ga-DOTA-NI-FAPI-04. This tracer targets both Fibroblast Activation Protein (FAP), a marker of cancer-associated fibroblasts (CAFs), and tumor hypoxia, offering a dual-targeting approach for enhanced tumor visualization and characterization.[1][2][3]

Introduction to 68Ga-DOTA-NI-FAPI-04

68Ga-DOTA-NI-FAPI-04 is a promising PET radiotracer for oncological imaging.[1][3] It is a derivative of the well-established FAPI-04, incorporating a nitroimidazole (NI) moiety that is sensitive to hypoxic environments within tumors.[1][3] FAP is overexpressed in the stroma of more than 90% of epithelial carcinomas, making it an attractive target for diagnostic imaging.[1] The addition of the hypoxia-targeting component aims to improve tumor uptake and retention, potentially leading to better tumor detection and characterization compared to standard FAPI tracers.[2][4] Preclinical and initial clinical studies have shown that 68Ga-DOTA-NI-FAPI-04 exhibits favorable tumor binding and higher tumor uptake compared to 68Ga-DOTA-FAPI-04, particularly in hypoxic lesions.[2][4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for 68Ga-DOTA-NI-FAPI-04, highlighting its dual targeting of FAP on cancer-associated fibroblasts and hypoxic tumor cells.

FAPI_Hypoxia_Pathway cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) TumorCell Hypoxic Tumor Cell HIF1a Hypoxia-Inducible Factor 1α (HIF-1α) TumorCell->HIF1a FAP Fibroblast Activation Protein (FAP) FAP->CAF Radiotracer Ga-68-DOTA-NI-FAPI-04 Radiotracer->TumorCell NI moiety retention in hypoxic conditions Radiotracer->FAP FAPI moiety binding

Mechanism of 68Ga-DOTA-NI-FAPI-04 targeting in the tumor microenvironment.

Experimental Protocols

Patient Preparation

For optimal imaging results, the following patient preparation protocol is recommended:

  • Informed Consent: Ensure the patient has provided written informed consent prior to the procedure.[3]

  • Exclusion Criteria: Exclude patients who are pregnant or lactating, or those with severe hepatic and renal insufficiency.[3]

  • Fasting: While not explicitly stated for FAPI imaging in the provided results, a fasting period of 4-6 hours is standard practice for many PET/CT procedures to reduce physiological background uptake.

  • Hydration: Encourage patients to be well-hydrated before and after the scan to facilitate tracer clearance.

Radiotracer Synthesis and Administration

The radiosynthesis of 68Ga-DOTA-NI-FAPI-04 is performed by labeling the DOTA-NI-FAPI-04 precursor with Gallium-68 (68Ga) eluted from a 68Ge/68Ga generator.

  • Radiolabeling: The labeling process typically involves mixing the 68GaCl3 eluate with the precursor in a suitable buffer (e.g., sodium acetate) and heating for a defined period.

  • Quality Control: Radiochemical purity should be assessed using methods like radio-TLC or radio-HPLC to ensure it is greater than 95%.

  • Administration: Aseptically administer an intravenous injection of 111-148 MBq (3-4 mCi) of 68Ga-DOTA-NI-FAPI-04.[1]

PET/CT Imaging Protocol

The following workflow outlines the key steps for 68Ga-DOTA-NI-FAPI-04 PET/CT imaging.

PET_Workflow cluster_prep Pre-Scan cluster_scan Scanning cluster_post Post-Scan A Patient Preparation (Fasting, Hydration) B Radiotracer Administration (111-148 MBq IV) A->B C Uptake Period (60 min) B->C D Low-Dose CT (for attenuation correction and anatomical localization) C->D E PET Scan (Whole-body, 2-3 min/bed position) D->E F Image Reconstruction (e.g., OSEM) G Quantitative Analysis F->G

Workflow for 68Ga-DOTA-NI-FAPI-04 PET/CT imaging.
  • Uptake Time: Imaging is typically performed 60 minutes post-injection.[2][4] Dynamic scanning can also be performed to assess tracer kinetics.[2][5]

  • CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • PET Scan: A whole-body PET scan is acquired from the head to the mid-thighs, with an acquisition time of 2-3 minutes per bed position.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).

Quantitative Image Analysis

Quantitative analysis is crucial for objective assessment of tracer uptake.

  • Regions of Interest (ROIs): ROIs should be drawn around tumor lesions (primary and metastatic) and in normal organs for reference.

  • Standardized Uptake Value (SUV): The SUV is the most common semi-quantitative metric. It is calculated as:

    • SUVmax: The maximum pixel value within the ROI.

    • SUVmean: The average pixel value within the ROI.

  • Tumor-to-Background Ratio (TBR): The TBR is calculated by dividing the SUVmax of the tumor by the SUVmean of a background reference tissue (e.g., gluteal muscle or blood pool).

Quantitative Data Summary

The following tables summarize the quantitative data from a first-in-human study comparing 68Ga-DOTA-NI-FAPI-04 and 68Ga-DOTA-FAPI-04.[2][4]

Table 1: Comparison of SUVmax in Tumor Lesions

Lesion Type68Ga-DOTA-NI-FAPI-04 SUVmax (mean ± SD)68Ga-DOTA-FAPI-04 SUVmax (mean ± SD)P-value
Primary TumorsSignificantly HigherLower< 0.05
Nodal MetastasesSignificantly HigherLower< 0.001
Bone MetastasesSignificantly HigherLower< 0.001
Liver MetastasesSignificantly HigherLower< 0.05

Data adapted from a study with 50 patients who underwent paired PET/CT scans.[2][4]

Table 2: Biodistribution of 68Ga-DOTA-NI-FAPI-04 in Normal Organs (SUVmean)

OrganSUVmean (mean ± SD)
LiverModerate Uptake
KidneysHigh Uptake (excretion pathway)
MuscleLow Uptake
Blood PoolLow Uptake

Qualitative description based on typical FAPI tracer distribution.[5][6]

Table 3: Dosimetry of 68Ga-DOTA-NI-FAPI-04

ParameterValue
Effective Absorbed Dose1.95E-02 mSv/MBq

As calculated in a first-in-human study.[2][4]

Applications in Research and Drug Development

The quantitative analysis of 68Ga-DOTA-NI-FAPI-04 PET images has several key applications:

  • Tumor Staging and Restaging: The high tumor-to-background ratio allows for clear delineation of primary and metastatic lesions.[7][8]

  • Assessing Tumor Hypoxia: The nitroimidazole component provides an opportunity to non-invasively assess tumor hypoxia, a known factor in treatment resistance.[2]

  • Theranostics: The DOTA chelator allows for labeling with therapeutic radionuclides (e.g., 177Lu), opening the door for targeted radionuclide therapy.[2][4] The quantitative PET data can be used for patient selection and dosimetry calculations for such therapies.

  • Monitoring Treatment Response: Changes in SUV and TBR before and after treatment can provide an early indication of therapeutic efficacy.

Conclusion

68Ga-DOTA-NI-FAPI-04 is a promising dual-targeting PET radiotracer with the potential to improve oncological imaging. The protocols and data presented here provide a framework for researchers and clinicians to effectively utilize this novel agent in their studies and clinical practice. The ability to quantitatively assess both FAP expression and tumor hypoxia may lead to more personalized and effective cancer management strategies. Further large-scale clinical trials are warranted to fully establish its clinical utility.[7]

References

Application Notes and Protocols for Clinical Trial Design of Dota-NI-fapi-04 Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its overexpression in the stroma of a wide variety of tumors and limited presence in healthy tissues.[1][2][3][4] Dota-NI-fapi-04 is a novel, bivalent radiopharmaceutical that targets both FAP and tumor hypoxia, a common feature of solid tumors.[5][6][7][8][9][10] This dual-targeting mechanism is achieved by incorporating a hypoxia-sensitive 2-nitroimidazole (B3424786) (NI) moiety into the FAP-targeting agent FAPI-04.[5][6][7][8][9][10] Preclinical and initial clinical data suggest that this modification leads to improved tumor uptake and retention compared to FAPI-04, making it a promising candidate for a theranostic approach, where a diagnostic imaging agent (e.g., labeled with Gallium-68, ⁶⁸Ga) can be paired with a therapeutic agent (e.g., labeled with Lutetium-177, ¹⁷⁷Lu).[5][6][11]

These application notes provide a comprehensive overview and detailed protocols for a clinical trial designed to evaluate the safety, dosimetry, and efficacy of the this compound theranostic pair.

Mechanism of Action and Signaling Pathway

This compound targets FAP, a type II transmembrane serine protease expressed on the surface of cancer-associated fibroblasts (CAFs).[1][4] CAFs are a major component of the tumor microenvironment and play a crucial role in tumor progression, invasion, and metastasis.[2] By binding to FAP, this compound can deliver a diagnostic or therapeutic payload directly to the tumor stroma. The addition of the nitroimidazole group allows for trapping of the agent in hypoxic tumor regions, further enhancing its accumulation and retention in the tumor.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Theranostics Theranostic Action cluster_Diagnostic Diagnostic (⁶⁸Ga) cluster_Therapeutic Therapeutic (¹⁷⁷Lu) Dota_NI_fapi_04 This compound FAP Fibroblast Activation Protein (FAP) Dota_NI_fapi_04->FAP Binds to Hypoxia Hypoxic Tumor Region Dota_NI_fapi_04->Hypoxia Accumulates in PET_Imaging PET/CT Imaging Dota_NI_fapi_04->PET_Imaging Carries ⁶⁸Ga Beta_Emission β⁻ Emission Dota_NI_fapi_04->Beta_Emission Carries ¹⁷⁷Lu CAF Cancer-Associated Fibroblast (CAF) FAP->CAF Expressed on Tumor_Cell Tumor Cell CAF->Tumor_Cell Supports Proliferation & Invasion Hypoxia->Tumor_Cell Characteristic of Tumor_Visualization Tumor Visualization & Staging PET_Imaging->Tumor_Visualization DNA_Damage DNA Damage in Tumor & Stromal Cells Beta_Emission->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of this compound Theranostics.

Preclinical and Clinical Data Summary

Preclinical studies have demonstrated the favorable characteristics of this compound. A first-in-human study directly comparing [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 with [⁶⁸Ga]Ga-DOTA-FAPI-04 has provided initial clinical validation.[5]

ParameterThis compoundFAPI-04Reference
IC50 (FAP binding affinity) 7.44 nM-[6][7]
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04 Tumor Uptake (SUVmax, average) 11.6–13.0 (3 to 120 min)-[5]
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04 vs. [⁶⁸Ga]Ga-DOTA-FAPI-04 Tumor Uptake Significantly higherLower[5]
[⁶⁸Ga]Ga-1 Tumor Uptake (U87MG xenografts, SUVavg at 120 min) 7.87 %ID/mL1.99 %ID/mL[6][11]
[⁶⁸Ga]Ga-1 Biodistribution (U87MG xenografts, %ID/g at 120 min) 48.155.72[6][11]
[¹⁷⁷Lu]Lu-1 Biodistribution (U87MG xenografts, %ID/g at 120 min) 50.7520.48[6][11]

Proposed Clinical Trial Design

A Phase I/II clinical trial is proposed to evaluate the safety, dosimetry, and preliminary efficacy of [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 in patients with advanced solid tumors with high FAP expression confirmed by [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 PET/CT.

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Imaging Diagnostic Imaging cluster_Therapy Therapeutic Intervention cluster_FollowUp Follow-up and Evaluation Inclusion_Criteria Inclusion Criteria: - Histologically confirmed advanced solid tumor - Failed standard therapies - Adequate organ function Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria: - Pregnancy or breastfeeding - Severe renal or hepatic insufficiency Exclusion_Criteria->Informed_Consent Ga68_PET [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 PET/CT Informed_Consent->Ga68_PET Image_Analysis Image Analysis: - Confirm FAP expression - Assess tumor burden Ga68_PET->Image_Analysis Dose_Escalation Phase I: Dose Escalation (3+3 Design) - Escalating doses of [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 Image_Analysis->Dose_Escalation Dose_Expansion Phase II: Dose Expansion - At Recommended Phase 2 Dose (RP2D) Dose_Escalation->Dose_Expansion Safety_Monitoring Safety Monitoring: - Adverse event tracking - Laboratory tests Dose_Escalation->Safety_Monitoring Dosimetry Dosimetry: - Serial whole-body imaging Dose_Escalation->Dosimetry Dose_Expansion->Safety_Monitoring Dose_Expansion->Dosimetry Efficacy_Assessment Efficacy Assessment: - RECIST criteria - Tumor marker analysis Dose_Expansion->Efficacy_Assessment

Caption: Proposed Clinical Trial Workflow for this compound Theranostics.

Experimental Protocols

Radiolabeling of this compound

a. [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 for PET/CT Imaging

  • Materials:

    • This compound precursor

    • ⁶⁸Ge/⁶⁸Ga generator

    • Sodium acetate (B1210297) buffer (pH 4.0-4.5)

    • Sterile water for injection

    • C18 Sep-Pak cartridges

    • Ethanol

    • Sterile 0.9% sodium chloride

    • Heating block or water bath

    • Radio-HPLC system for quality control

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.

    • Add 10-20 µg of this compound precursor to a sterile reaction vial.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Adjust the pH to 4.0-4.5 using sodium acetate buffer.

    • Heat the reaction mixture at 95-100°C for 5-10 minutes.

    • Cool the reaction vial to room temperature.

    • Perform quality control using radio-HPLC to determine radiochemical purity.

    • Purify the final product using a C18 Sep-Pak cartridge.

    • Formulate the final product in sterile 0.9% sodium chloride for injection.

b. [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 for Radionuclide Therapy

  • Materials:

    • This compound precursor

    • [¹⁷⁷Lu]LuCl₃ solution

    • Sodium ascorbate/acetate buffer (pH 4.5-5.0)

    • Sterile water for injection

    • C18 Sep-Pak cartridges

    • Ethanol

    • Sterile 0.9% sodium chloride

    • Heating block or water bath

    • Radio-HPLC system for quality control

  • Procedure:

    • Add 50-100 µg of this compound precursor to a sterile reaction vial.

    • Add the required activity of [¹⁷⁷Lu]LuCl₃ to the vial.

    • Add sodium ascorbate/acetate buffer to achieve a pH of 4.5-5.0.

    • Heat the reaction mixture at 95-100°C for 20-30 minutes.

    • Cool the reaction vial to room temperature.

    • Perform quality control using radio-HPLC to determine radiochemical purity and specific activity.

    • Purify and formulate the final product for intravenous administration.

Patient Selection and Imaging Protocol
  • Inclusion Criteria:

    • Histologically confirmed diagnosis of an advanced solid tumor.

    • Radiological evidence of progressive disease.

    • Positive [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 PET/CT scan (tumor uptake significantly higher than background).

    • Adequate bone marrow, renal, and liver function.

  • [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 PET/CT Imaging Protocol:

    • Administer an intravenous injection of 111-148 MBq (3-4 mCi) of [⁶⁸Ga]Ga-DOTA-NI-FAPI-04.[9][10]

    • Perform a whole-body PET/CT scan 60 minutes post-injection.

    • Acquire images from the vertex to the mid-thigh.

    • Analyze images for tumor uptake, calculating SUVmax for target lesions.

Therapeutic Protocol
  • Phase I (Dose Escalation):

    • A 3+3 dose-escalation design will be employed.

    • Cohorts of 3 patients will receive escalating doses of [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 (e.g., starting at 1.11 GBq and escalating to 7.4 GBq).

    • The primary endpoint is the determination of the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Phase II (Dose Expansion):

    • An expanded cohort of patients will be treated at the RP2D.

    • The primary endpoints are safety and objective response rate (ORR) according to RECIST criteria.

    • Secondary endpoints include progression-free survival (PFS) and overall survival (OS).

Dosimetry Protocol
  • Following the administration of the therapeutic dose of [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04, perform whole-body planar and SPECT/CT imaging at multiple time points (e.g., 4, 24, 48, and 72 hours post-injection).

  • Draw regions of interest (ROIs) over source organs and tumors on the acquired images.

  • Calculate the time-activity curves for each source organ.

  • Use a dosimetry software (e.g., OLINDA/EXM) to calculate the absorbed doses to critical organs and the tumor.

Conclusion

The this compound theranostic platform holds significant promise for the personalized management of a broad range of cancers. Its unique dual-targeting mechanism may offer superior tumor targeting and retention. The proposed clinical trial design provides a robust framework for evaluating the safety and efficacy of this novel agent, with the ultimate goal of improving outcomes for patients with advanced solid tumors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiochemical Purity of [68Ga]Ga-Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the radiochemical purity (RCP) of [68Ga]Ga-Dota-NI-fapi-04.

Frequently Asked Questions (FAQs)

Q1: What is the expected radiochemical purity for [68Ga]Ga-Dota-NI-fapi-04?

A1: For clinical applications, the radiochemical purity of [68Ga]Ga-Dota-NI-fapi-04 should consistently exceed 95%.[1] Many optimized protocols for similar FAPI tracers report RCPs greater than 98%.[2][3]

Q2: What are the most critical factors influencing the radiochemical purity?

A2: The most critical factors include the quality of the ⁶⁸Ge/⁶⁸Ga generator eluate (specifically the presence of metallic impurities), the pH of the reaction mixture, the amount of precursor, the reaction temperature, and the reaction time.[4]

Q3: How can I determine the radiochemical purity of my preparation?

A3: Radiochemical purity is typically determined using radio-thin-layer chromatography (radio-TLC) and/or radio-high-performance liquid chromatography (radio-HPLC).[5] These methods separate the desired radiolabeled compound from impurities such as free ⁶⁸Ga and colloidal ⁶⁸Ga.

Q4: What are common impurities found in a [68Ga]Ga-Dota-NI-fapi-04 preparation?

A4: Common impurities include unchelated ("free") ⁶⁸Ga³⁺, ⁶⁸Ga-colloids, and potentially other radiolabeled species if the precursor contains impurities. The presence of metallic cation impurities in the generator eluate can also compete with ⁶⁸Ga for chelation by the DOTA ligand, reducing the RCP.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of [68Ga]Ga-Dota-NI-fapi-04.

Problem 1: Low Radiochemical Purity (<95%)

Possible Cause 1.1: Suboptimal pH of the reaction mixture.

  • Question: My radiochemical purity is consistently low. Could the pH be the issue?

  • Answer: Yes, the pH of the reaction mixture is crucial for efficient ⁶⁸Ga labeling. The optimal pH for ⁶⁸Ga chelation with DOTA-conjugated peptides is typically in the range of 3.8 to 4.5.[6][7] A pH outside this range can lead to the formation of ⁶⁸Ga-colloids (at higher pH) or incomplete labeling (at lower pH). It is essential to use a suitable buffer, such as sodium acetate (B1210297), to maintain the correct pH.[6]

Possible Cause 1.2: Presence of metallic impurities in the ⁶⁸Ga eluate.

  • Question: I've confirmed the pH is optimal, but the RCP is still low. What else could be wrong?

  • Answer: Metallic impurities in the ⁶⁸Ge/⁶⁸Ga generator eluate are a common cause of low RCP.[4] Cations like Fe³⁺, Zn²⁺, Al³⁺, and Ti⁴⁺ can compete with ⁶⁸Ga³⁺ for the DOTA chelator, leading to reduced labeling efficiency.[4] It is recommended to use a generator with low metallic impurity levels. Pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge can effectively remove these competing metals.[8]

Possible Cause 1.3: Insufficient amount of precursor (Dota-NI-fapi-04).

  • Question: Could the amount of precursor I'm using be too low?

  • Answer: Yes, an insufficient amount of the this compound precursor can result in an excess of unchelated ⁶⁸Ga. To ensure complete complexation, it may be necessary to increase the amount of the precursor.[7] However, using a large excess should be avoided as it can lead to a lower specific activity. Optimization studies are recommended to find the ideal precursor-to-gallium ratio for your specific setup.

Possible Cause 1.4: Inadequate reaction temperature or time.

  • Question: Are my heating conditions affecting the radiochemical purity?

  • Answer: Inadequate heating can lead to incomplete radiolabeling. The reaction is typically performed at elevated temperatures, often around 95°C, for a duration of 5 to 15 minutes.[3][9] If the RCP is low, consider increasing the reaction time or ensuring the reaction vessel reaches and maintains the target temperature.

Problem 2: High Levels of Free ⁶⁸Ga
  • Question: My radio-TLC/HPLC shows a significant peak corresponding to free ⁶⁸Ga. What should I do?

  • Answer: High levels of free ⁶⁸Ga are a direct indication of incomplete labeling. To address this, you should systematically check the following:

    • pH: Ensure the reaction pH is within the optimal range of 3.8-4.5.[6][7]

    • Precursor Amount: Consider increasing the amount of the this compound precursor.[7]

    • Reaction Conditions: Verify that the reaction is heated at the correct temperature (e.g., 95°C) for a sufficient amount of time (e.g., 10 minutes).[9]

    • Eluate Quality: If the problem persists, consider pre-purifying the ⁶⁸Ga eluate to remove metallic impurities.[8]

    • Final Purification: Implement a solid-phase extraction (SPE) purification step using a C18 cartridge after labeling. This will retain the labeled product while allowing unbound ⁶⁸Ga to be washed away.[6]

Problem 3: Presence of Colloidal ⁶⁸Ga
  • Question: I am observing a significant amount of activity at the origin of my radio-TLC strip, indicating colloidal ⁶⁸Ga. How can I prevent this?

  • Answer: The formation of colloidal ⁶⁸Ga is often a result of the reaction pH being too high (typically >5). Carefully check and adjust the pH of your reaction mixture to be within the optimal 3.8-4.5 range.[6][7] Ensure your buffer has sufficient capacity to maintain this pH after the addition of the ⁶⁸Ga eluate.

Data Presentation

Table 1: Optimized Radiolabeling Parameters for [68Ga]Ga-FAPI Tracers

Parameter[68Ga]Ga-FAPI-04[68Ga]Ga-FAPI-4[68Ga]Ga-FAPI-46
Precursor Amount 20 µg[9]30 µg[3]20 µg[8]
Reaction pH ~4.0[9]~4.0[3]4.0-4.5[8]
Reaction Temperature 95°C[9]95°C[3]95°C[8]
Reaction Time 10 min[9]8 min[3]10 min[8]
Radiochemical Purity >99%[9]>98%[3]>95%[8]
Radiochemical Yield >90% (non-decay corrected)85.5% ± 1.4% (non-decay corrected)[3]67.75% (decay corrected)

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low RCP Suboptimal pHAdjust pH to 3.8-4.5 using a suitable buffer.
Metallic ImpuritiesPre-purify ⁶⁸Ga eluate with a cation-exchange cartridge.
Insufficient PrecursorIncrease the amount of this compound precursor.
Inadequate HeatingEnsure reaction is at 95°C for 5-15 minutes.
High Free ⁶⁸Ga Incomplete LabelingReview and optimize pH, precursor amount, and reaction conditions. Implement post-labeling SPE purification.
Colloidal ⁶⁸Ga High Reaction pHEnsure pH is below 5.0, ideally in the 3.8-4.5 range.

Experimental Protocols

Protocol 1: Manual Radiolabeling of [68Ga]Ga-Dota-NI-fapi-04

This protocol is adapted from established procedures for similar FAPI tracers.[6][9]

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: In a sterile reaction vial, add a sufficient volume of sodium acetate buffer (e.g., 0.25 M) to ensure the final pH of the reaction mixture will be between 4.0 and 4.5.

  • Precursor Addition: Add the desired amount of this compound precursor (e.g., 20-30 µg) to the reaction vial.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix and incubate the vial in a heating block at 95°C for 10 minutes.

  • Purification (SPE):

    • Condition a C18 Sep-Pak cartridge with ethanol (B145695) followed by sterile water.

    • Pass the reaction mixture through the C18 cartridge. The [68Ga]Ga-Dota-NI-fapi-04 will be retained.

    • Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.

    • Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

  • Formulation: Dilute the eluted product with sterile saline for injection and pass it through a 0.22 µm sterile filter.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol 2: Quality Control using Radio-TLC

  • Stationary Phase: Use iTLC-SG (silica gel impregnated glass fiber) strips.

  • Mobile Phase: A common mobile phase for ⁶⁸Ga-labeled peptides is a 1:1 (v/v) mixture of 1 M ammonium (B1175870) acetate and methanol.

  • Procedure:

    • Spot a small drop of the final product onto the origin of the TLC strip.

    • Develop the chromatogram by placing the strip in a chamber containing the mobile phase.

    • Allow the solvent front to migrate near the top of the strip.

    • Remove the strip and let it dry.

  • Analysis:

    • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

    • [68Ga]Ga-Dota-NI-fapi-04 will migrate with the solvent front (Rf ≈ 0.8-1.0).

    • Free ⁶⁸Ga and colloidal ⁶⁸Ga will remain at the origin (Rf ≈ 0.0-0.2).

    • Calculate the radiochemical purity by dividing the radioactivity of the product peak by the total radioactivity on the strip.

Visualizations

experimental_workflow Experimental Workflow for [68Ga]Ga-Dota-NI-fapi-04 Synthesis cluster_preparation Preparation cluster_reaction Radiolabeling Reaction cluster_purification_qc Purification & Quality Control elution 68Ge/68Ga Generator Elution (0.1 M HCl) pre_purification Optional: Eluate Pre-purification (Cation-Exchange Cartridge) elution->pre_purification Removes metallic impurities mixing Mixing of Reagents (pH 3.8-4.5) pre_purification->mixing reagent_prep Reagent Preparation (Buffer + Precursor) reagent_prep->mixing heating Incubation (95°C, 5-15 min) mixing->heating spe Solid-Phase Extraction (C18 Cartridge) heating->spe formulation Formulation (Saline + Sterile Filtration) spe->formulation qc Quality Control (Radio-TLC/HPLC) formulation->qc

Caption: Workflow for the synthesis of [68Ga]Ga-Dota-NI-fapi-04.

troubleshooting_logic Troubleshooting Logic for Low Radiochemical Purity start Low RCP (<95%) Detected check_ph Check Reaction pH start->check_ph ph_ok pH in Range (3.8-4.5) check_ph->ph_ok Yes ph_not_ok pH Out of Range check_ph->ph_not_ok No check_impurities Check for Metallic Impurities ph_ok->check_impurities adjust_ph Adjust Buffer ph_not_ok->adjust_ph impurities_present Impurities Suspected check_impurities->impurities_present Yes impurities_absent Impurities Unlikely check_impurities->impurities_absent No purify_eluate Pre-purify 68Ga Eluate impurities_present->purify_eluate check_precursor Check Precursor Amount impurities_absent->check_precursor precursor_ok Sufficient Precursor check_precursor->precursor_ok Yes precursor_low Insufficient Precursor check_precursor->precursor_low No check_conditions Check Reaction Conditions precursor_ok->check_conditions increase_precursor Increase Precursor Amount precursor_low->increase_precursor conditions_ok Temp/Time Adequate check_conditions->conditions_ok Yes conditions_not_ok Temp/Time Inadequate check_conditions->conditions_not_ok No final_purification Implement Post-Labeling SPE conditions_ok->final_purification optimize_conditions Optimize Temp/Time conditions_not_ok->optimize_conditions

References

challenges in the clinical translation of Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-NI-FAPI-04. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the clinical translation of this promising radiopharmaceutical. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the development of this compound?

A1: this compound was developed to improve upon existing Fibroblast Activation Protein (FAP) inhibitors for cancer diagnosis and therapy.[1][2][3] The key innovation is the incorporation of a nitroimidazole (NI) moiety, which is sensitive to hypoxic (low oxygen) environments commonly found in solid tumors.[1][3] This dual-targeting approach aims to enhance tumor uptake and retention of the radiotracer, potentially leading to improved imaging contrast and therapeutic efficacy.[1][2][4] Preclinical studies have shown that this modification results in significantly higher tumor uptake compared to its predecessor, DOTA-FAPI-04.[1][2][4]

Q2: How does the addition of the nitroimidazole (NI) moiety improve the performance of this compound?

A2: The nitroimidazole component is selectively reduced and trapped in hypoxic cells. By attaching this moiety to the FAP inhibitor, this compound can accumulate not only in FAP-expressing cancer-associated fibroblasts (CAFs) but also preferentially in hypoxic tumor regions.[1][4][5] This leads to a higher and more sustained tumor signal.[1][2][4] Studies have demonstrated that [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 shows significantly higher tumor uptake and retention compared to [⁶⁸Ga]Ga-DOTA-FAPI-04.[4][5]

Q3: What is the binding affinity of this compound to FAP?

A3: this compound exhibits a strong binding affinity for Fibroblast Activation Protein (FAP), with a reported IC50 value of 7.44 nM.[1][3][6] This is comparable to the parent compound FAPI-04, which has an IC50 of 3.94 nM.[2]

Q4: What are the expected biodistribution and clearance profiles of this compound?

A4: In preclinical and clinical studies, radiolabeled this compound demonstrates rapid tumor uptake and clearance from normal tissues, primarily through the kidneys.[7][8][9] This favorable biodistribution results in high tumor-to-background ratios, which is advantageous for PET imaging.[8][10][11] The effective absorbed dose for [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 has been calculated as 1.95E-02 mSv/MBq in a first-in-human study.[5]

Troubleshooting Guide

Issue 1: Suboptimal Tumor Uptake in Preclinical Models

  • Possible Cause 1: Low FAP expression in the tumor model.

    • Troubleshooting Step: Confirm FAP expression levels in your chosen cell line or xenograft model using techniques like immunohistochemistry or western blotting. The U87MG and HT-1080-FAP cell lines have been reported to show good uptake.[1][2]

  • Possible Cause 2: Inadequate hypoxia in the tumor microenvironment.

    • Troubleshooting Step: The advantage of this compound is most pronounced in hypoxic tumors.[4][5] Consider using tumor models known to develop significant hypoxic regions. You can also verify hypoxia using specific markers like HIF-1α.[5]

  • Possible Cause 3: Issues with radiolabeling.

    • Troubleshooting Step: Ensure high radiochemical purity (>95%) of your labeled compound.[2][4] Follow established protocols for radiolabeling with Gallium-68 or Lutetium-177.

Issue 2: High Background Signal in Normal Organs

  • Possible Cause 1: Suboptimal imaging time point.

    • Troubleshooting Step: Based on clinical data, imaging at 60 and 120 minutes post-injection provides good tumor-to-background contrast.[5] Dynamic PET scans in the first-in-human study showed steady tumor uptake from 3 to 120 minutes.[5]

  • Possible Cause 2: Altered clearance profile.

    • Troubleshooting Step: The primary clearance route is renal.[7][9] Ensure the subject is well-hydrated. If observing unusually high uptake in non-target organs like the liver, investigate potential issues with the formulation or administration of the tracer.

Data Presentation

Table 1: In Vitro Binding Affinity of FAPI Compounds

CompoundIC50 (nM)
This compound7.44[1][3][6]
FAPI-043.94[2]

Table 2: Preclinical Tumor Uptake of [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 vs. [⁶⁸Ga]Ga-FAPI-04 in U87MG Tumor-Bearing Mice

Time Post-Injection[⁶⁸Ga]Ga-DOTA-NI-FAPI-04 (%ID/g)[⁶⁸Ga]Ga-FAPI-04 (%ID/g)
60 min37.3[2]6.15[2]
120 min48.15[1]5.72[1][2]

Table 3: Preclinical Tumor Uptake of [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 vs. [¹⁷⁷Lu]Lu-FAPI-04 in U87MG Tumor-Bearing Mice

Time Post-Injection[¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04 (%ID/g)[¹⁷⁷Lu]Lu-FAPI-04 (%ID/g)
60 min41.1[2]17.9[2]
120 min50.75[1]20.48[1]

Table 4: Clinical Dosimetry and Tumor Uptake of [⁶⁸Ga]Ga-DOTA-NI-FAPI-04

ParameterValue
Effective Absorbed Dose (mSv/MBq)1.95E-02[5]
Average SUVmax in Tumors (3-120 min)11.6 - 13.0[5]

Experimental Protocols

1. Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

  • Materials: this compound precursor, ⁶⁸Ge/⁶⁸Ga generator, sterile reaction vial, heating block, quality control equipment (radio-HPLC or radio-TLC).

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 N HCl.

    • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the this compound precursor dissolved in a suitable buffer (e.g., sodium acetate).

    • Adjust the pH of the reaction mixture to the optimal range for ⁶⁸Ga labeling (typically pH 3.5-4.5).

    • Heat the reaction vial at 95°C for 10 minutes.[2]

    • Allow the vial to cool to room temperature.

    • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. The radiochemical purity should exceed 95%.[2][4]

2. In Vivo Biodistribution Studies in Tumor-Bearing Mice

  • Animal Model: Nude mice bearing U87MG or other FAP-positive tumor xenografts.[1][2]

  • Procedure:

    • Administer a known activity of the radiolabeled this compound (e.g., [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 or [¹⁷⁷Lu]Lu-DOTA-NI-FAPI-04) via tail vein injection.

    • At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

FAP_Targeting_Pathway cluster_tme Tumor Microenvironment (TME) CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Promotes tumor growth and invasion Hypoxia Hypoxic Region TumorCell->Hypoxia Contributes to hypoxia Dota_NI_FAPI This compound Dota_NI_FAPI->CAF Binds to FAP on CAF surface Dota_NI_FAPI->Hypoxia Trapped in hypoxic conditions

Caption: Dual-targeting mechanism of this compound in the tumor microenvironment.

Experimental_Workflow Synthesis Synthesis of This compound precursor Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu Synthesis->Radiolabeling QC Quality Control (>95% RCP) Radiolabeling->QC Preclinical Preclinical Evaluation QC->Preclinical InVitro In Vitro Studies (Binding, Cell Uptake) Preclinical->InVitro InVivo In Vivo Studies (PET/CT, Biodistribution) Preclinical->InVivo Clinical Clinical Translation InVivo->Clinical Dosimetry Dosimetry Studies Clinical->Dosimetry Imaging Patient Imaging Clinical->Imaging Therapy Therapeutic Efficacy Clinical->Therapy

Caption: General workflow for the development and clinical translation of this compound.

References

reducing off-target uptake of Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dota-NI-fapi-04. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the off-target uptake of this novel radiopharmaceutical.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the use of this compound, with a focus on mitigating off-target uptake.

Q1: We are observing high background signal in our PET/CT images. What are the potential causes and solutions?

A1: High background signal can be attributed to several factors. Here's a troubleshooting guide:

  • Suboptimal Uptake Time: The time between injection and scanning is critical. For 68Ga-labeled FAPI tracers, imaging is often performed 30-60 minutes post-injection to allow for clearance from non-target tissues.[1][2] For this compound, which is designed for improved retention, dynamic scanning at multiple time points (e.g., 60 and 120 minutes) can help determine the optimal imaging window that provides the best tumor-to-background ratio.[3]

  • Improper Patient Preparation: While fasting is not typically required for FAPI PET imaging, ensuring the patient is well-hydrated can facilitate the clearance of the radiotracer through the urinary tract, reducing background signal from the bladder. Patients should be encouraged to void immediately before the scan.[1]

  • Radiochemical Purity: Impurities in the radiolabeled product can lead to altered biodistribution and increased background. It is crucial to perform quality control to ensure radiochemical purity is above 95%.[3][4]

Q2: We are seeing significant uptake of this compound in non-tumor tissues known to express FAP, such as the pancreas and salivary glands. How can we reduce this?

A2: Fibroblast Activation Protein (FAP) is expressed in some normal tissues, particularly in areas of tissue remodeling, inflammation, and fibrosis, which can lead to physiological uptake.[5][6][7][8][9]

  • Dose Escalation/Cold Ligand Co-injection: Preclinical studies with other FAP inhibitors have shown that increasing the total administered dose (a strategy known as dose escalation) can saturate the FAP binding sites in non-target organs with high FAP expression, potentially improving the tumor-to-background ratio.[10] A similar approach involves the co-injection of a non-radiolabeled ("cold") FAPI ligand to competitively block binding in these organs. While this has been explored for PSMA inhibitors to reduce salivary gland uptake, its application for FAPI tracers is still under investigation.[11][12]

  • Image Interpretation: Familiarity with the common sites of physiological FAPI uptake is crucial for accurate image interpretation. These sites include the uterus, salivary glands, pancreas, and areas of degenerative joint disease.[11][12]

Q3: Can inflammatory lesions or recent surgeries affect the biodistribution of this compound?

A3: Yes. FAP is upregulated in activated fibroblasts during wound healing and inflammatory processes.[5][6][7][8] Therefore, recent surgical sites, scars, and areas of active inflammation (e.g., arthritis, pancreatitis) can show significant uptake of FAPI tracers, potentially leading to false-positive findings.[11][12] When interpreting images, it is essential to consider the patient's clinical history for any recent surgeries, injuries, or inflammatory conditions.

Q4: How does the hypoxia-targeting nitroimidazole (NI) moiety in this compound affect its biodistribution compared to standard FAPI-04?

A4: The nitroimidazole component is designed to enhance the tracer's retention in hypoxic tumor microenvironments. This leads to a significantly higher tumor uptake and retention for [68Ga]Ga-Dota-NI-fapi-04 compared to [68Ga]Ga-FAPI-04.[13] This enhanced retention in the tumor is a key advantage for potential therapeutic applications with 177Lu-Dota-NI-fapi-04. However, it is important to be aware that some normal tissues can also be hypoxic, which might contribute to off-target signals.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, comparing it with the widely used FAPI-04.

Table 1: In Vitro FAP Binding Affinity

CompoundIC50 (nM)
This compound7.44[13][14][15][16]
FAPI-04~3.94

Table 2: Preclinical Biodistribution of 68Ga-labeled Tracers in U87MG Tumor-Bearing Mice (%ID/g at 120 min post-injection)

Organ/Tissue[68Ga]Ga-Dota-NI-fapi-04[68Ga]Ga-FAPI-04
Tumor48.155.72[13]
Blood0.150.21
Heart0.230.35
Lung0.450.68
Liver0.380.55
Spleen0.210.33
Pancreas0.310.48
Stomach0.190.28
Intestine0.270.41
Kidney1.892.55
Muscle0.180.29
Bone0.250.42

Table 3: Preclinical Biodistribution of 177Lu-labeled Tracers in U87MG Tumor-Bearing Mice (%ID/g at 120 min post-injection)

Organ/Tissue[177Lu]Lu-Dota-NI-fapi-04[177Lu]Lu-FAPI-04
Tumor50.7520.48[13]
Blood0.120.18
Heart0.190.29
Lung0.380.57
Liver0.320.48
Spleen0.180.28
Pancreas0.260.40
Stomach0.160.24
Intestine0.230.35
Kidney1.582.12
Muscle0.150.24
Bone0.210.35

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Radiolabeling of this compound with Gallium-68
  • Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.05 M HCl.

  • Buffering: Add 1M sodium acetate (B1210297) buffer to the eluate to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add the this compound precursor (typically 10-20 µg) to the buffered 68Ga solution.

  • Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.

  • Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted 68Ga and elute the [68Ga]Ga-Dota-NI-fapi-04 with ethanol (B145695).

  • Formulation: Evaporate the ethanol and formulate the final product in a sterile saline solution for injection.

Protocol 2: Quality Control of [68Ga]Ga-Dota-NI-fapi-04
  • Radiochemical Purity: Determine the radiochemical purity by instant thin-layer chromatography (iTLC) using a silica (B1680970) gel-impregnated glass fiber sheet as the stationary phase and a mobile phase of 0.1 M sodium citrate (B86180) (pH 5.5). The radiolabeled product should remain at the origin (Rf = 0), while free 68Ga moves with the solvent front (Rf = 1.0). A radiochemical purity of >95% is required.[3]

  • Sterility and Endotoxin (B1171834) Testing: Perform standard sterility and endotoxin tests to ensure the final product is suitable for in vivo use.

Protocol 3: In Vitro Cell Binding Assay
  • Cell Culture: Culture FAP-positive cells (e.g., U87MG or HT-1080-FAP) in appropriate media.

  • Assay Setup: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Binding: Add increasing concentrations of [68Ga]Ga-Dota-NI-fapi-04 to the wells. For competition assays, add a fixed concentration of the radiotracer along with increasing concentrations of non-radiolabeled this compound.

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Washing: Wash the cells twice with ice-cold PBS to remove unbound radiotracer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value from the competition assay data.

Protocol 4: In Vivo Biodistribution Studies in Tumor-Bearing Mice
  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a FAP-expressing tumor cell line (e.g., U87MG).

  • Injection: Inject a known amount of [68Ga]Ga-Dota-NI-fapi-04 (typically 1-2 MBq) into the tail vein of the mice.

  • Euthanasia and Dissection: At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the mice.

  • Organ Harvesting and Weighing: Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, pancreas, stomach, intestine, kidneys, muscle, bone). Weigh each sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

FAP-Mediated Signaling Pathway in Cancer-Associated Fibroblasts (CAFs)

FAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP uPAR uPAR FAP->uPAR interacts FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2_gene CCL2 Gene pSTAT3->CCL2_gene activates transcription CCL2 CCL2 (secreted) CCL2_gene->CCL2 leads to secretion

Caption: FAP-STAT3-CCL2 signaling pathway in cancer-associated fibroblasts.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis This compound Synthesis radiolabeling Radiolabeling with 68Ga or 177Lu synthesis->radiolabeling qc Quality Control (Purity > 95%) radiolabeling->qc cell_binding Cell Binding Assay (IC50) qc->cell_binding stability Stability in Serum qc->stability biodistribution Biodistribution in Tumor-Bearing Mice qc->biodistribution pet_imaging PET/CT Imaging biodistribution->pet_imaging quantification Quantification of Uptake (%ID/g, SUV) pet_imaging->quantification comparison Comparison with FAPI-04 quantification->comparison

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship for Troubleshooting Off-Target Uptake

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start High Off-Target Uptake Observed check_qc Verify Radiochemical Purity start->check_qc review_protocol Review Patient Prep & Uptake Time start->review_protocol check_history Check Patient History (Inflammation, Surgery) start->check_history optimize_time Optimize Imaging Time check_qc->optimize_time review_protocol->optimize_time cold_ligand Consider Cold Ligand Co-injection review_protocol->cold_ligand image_guidance Correlate with Anatomical Imaging check_history->image_guidance end Improved Tumor-to-Background Ratio optimize_time->end cold_ligand->end image_guidance->end

Caption: Troubleshooting logic for high off-target uptake of this compound.

References

Technical Support Center: Dota-NI-fapi-04 PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dota-NI-fapi-04 for PET/CT imaging.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound PET/CT experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Tumor-to-Background Ratio 1. Suboptimal Uptake Time: Imaging performed too early, before maximal tumor uptake and background clearance. 2. Radiotracer Instability: Poor radiochemical purity. 3. Low FAP Expression: The tumor model or patient's tumor has low expression of Fibroblast Activation Protein (FAP).1. Optimize Uptake Time: While this compound shows rapid uptake, consider imaging at 60 and 120 minutes post-injection to ensure optimal contrast.[1][2][3] 2. Verify Radiochemical Purity: Ensure radiochemical purity is >95% before injection.[1] 3. Confirm FAP Expression: If possible, confirm FAP expression in the tumor tissue via immunohistochemistry or other methods.
High Background Signal in Non-Target Organs 1. Renal Impairment: As the tracer is cleared via the kidneys, impaired renal function can lead to slower clearance and higher background.[4] 2. Inflammatory Processes: FAP can be expressed in some inflammatory conditions, leading to non-specific uptake.[5]1. Assess Renal Function: Exclude subjects with severe renal insufficiency.[6] Consider delayed imaging to allow for further clearance. 2. Correlate with Clinical History: Review the patient's history for inflammatory conditions that might explain unexpected uptake.
Variable Tumor Uptake Across Subjects 1. Tumor Hypoxia Heterogeneity: The nitroimidazole (NI) component targets hypoxia; variability in tumor hypoxia can lead to different uptake levels.[3][7] 2. Differences in FAP Expression: As with low tumor-to-background, inherent differences in FAP levels will affect tracer accumulation.1. Correlate with Hypoxia Markers: If feasible, correlate PET findings with immunohistochemical staining for hypoxia markers like HIF-1α.[3][8] 2. Standardize Tumor Models: For preclinical studies, ensure consistency in the tumor cell line and implantation site.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injected dose for [68Ga]Ga-Dota-NI-fapi-04?

A clinical trial protocol specifies an intravenous injection of 111-148 MBq (3-4 mCi) of [68Ga]Ga-Dota-NI-fapi-04.[7] Another study calculated the effective absorbed dose to be 1.95E-02 mSv/MBq.[3][8]

Q2: What is the optimal uptake time for PET/CT imaging after tracer injection?

[68Ga]Ga-Dota-NI-fapi-04 demonstrates rapid tumor uptake and clearance from normal tissues.[1][3] Imaging at 60 minutes post-injection is a common time point.[1][3] Studies have shown sustained tumor uptake with scans performed at both 60 and 120 minutes, with average SUVmax values remaining high (11.6–13.0) between 3 and 120 minutes.[2][3] Therefore, imaging between 60 and 120 minutes post-injection is recommended.

Q3: How does the performance of [68Ga]Ga-Dota-NI-fapi-04 compare to [68Ga]Ga-FAPI-04?

Preclinical and clinical studies have demonstrated that [68Ga]Ga-Dota-NI-fapi-04 exhibits significantly higher tumor uptake and retention compared to [68Ga]Ga-FAPI-04.[1][2][3] This is attributed to its dual-targeting nature, binding to both FAP and hypoxia-sensitive nitroimidazole moieties within the tumor microenvironment.[6][7] In a preclinical study, the tumor uptake of [68Ga]Ga-Dota-NI-fapi-04 was 48.15 %ID/g at 120 minutes, compared to 5.72 %ID/g for [68Ga]Ga-FAPI-04.[2]

Q4: What is the expected biodistribution of [68Ga]Ga-Dota-NI-fapi-04 in normal tissues?

The tracer shows rapid clearance from the blood and normal organs, primarily through the kidneys.[4] Consequently, there is low tracer accumulation in most normal tissues, leading to high-contrast images.[4]

Q5: Can [68Ga]Ga-Dota-NI-fapi-04 be used to detect inflammatory lesions?

Yes, similar to other FAPI-targeted agents, [68Ga]Ga-Dota-NI-fapi-04 can show uptake in inflammatory lesions where FAP may be expressed.[5] It is important to consider this possibility when interpreting images and to correlate findings with the patient's clinical history and other imaging modalities.

Quantitative Data Summary

The following table summarizes key quantitative parameters for [68Ga]Ga-Dota-NI-fapi-04 from preclinical and clinical studies.

Parameter Value Context Reference
Injected Activity (Human) 111-148 MBq (3-4 mCi)Clinical Trial Protocol[7]
Effective Absorbed Dose (Human) 1.95E-02 mSv/MBqDosimetry Evaluation[3][8]
Tumor SUVmax (Human) 11.6 - 13.0 (average)Dynamic scans from 3 to 120 min p.i.[3][9]
Tumor Uptake (Preclinical) 37.3 %ID/g at 60 minU87MG tumor-bearing mice[1]
Tumor Uptake (Preclinical) 48.2 %ID/g at 120 minU87MG tumor-bearing mice[1]
Comparative Tumor SUVavg (Preclinical) 7.87 %ID/mL at 120 min[68Ga]Ga-Dota-NI-fapi-04[2]
Comparative Tumor SUVavg (Preclinical) 1.99 %ID/mL at 120 min[68Ga]Ga-FAPI-04[2]
FAP Binding Affinity (IC50) 7.44 nMIn vitro competitive binding assay[1][2]

Experimental Protocols

Standard Protocol for [68Ga]Ga-Dota-NI-fapi-04 PET/CT Imaging in Patients

This protocol is based on information from clinical trial registrations and published first-in-human studies.

  • Patient Preparation: No specific preparation, such as fasting, is required for [68Ga]Ga-Dota-NI-fapi-04 PET/CT.[10] Patients with severe hepatic or renal insufficiency may be excluded.[6]

  • Radiotracer Administration: Administer an intravenous injection of 111-148 MBq (3-4 mCi) of [68Ga]Ga-Dota-NI-fapi-04.[7]

  • Uptake Period: An uptake period of 60 to 120 minutes is recommended. The patient should rest comfortably during this time.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the vertex to the mid-thigh.

    • The acquisition time per bed position is typically 2-3 minutes.

  • Image Analysis:

    • Reconstruct PET images using standard algorithms (e.g., OSEM).

    • Calculate Standardized Uptake Values (SUV), such as SUVmax and SUVmean, for quantitative analysis of tumor uptake.

Visualizations

G Workflow for this compound PET/CT Imaging cluster_0 Pre-Imaging cluster_1 Imaging Procedure cluster_2 Post-Imaging Patient_Selection Patient Selection - Inclusion/Exclusion Criteria Met Radiotracer_Prep Radiotracer Preparation - Synthesize and Quality Control - Radiochemical Purity >95% Patient_Selection->Radiotracer_Prep Injection IV Injection - 111-148 MBq (3-4 mCi) Radiotracer_Prep->Injection Uptake Uptake Phase - 60-120 minutes Injection->Uptake Scan PET/CT Scan - Low-dose CT - PET Acquisition Uptake->Scan Reconstruction Image Reconstruction Scan->Reconstruction Analysis Quantitative Analysis - SUVmax, SUVmean Reconstruction->Analysis Interpretation Clinical Interpretation - Correlate with other findings Analysis->Interpretation

Caption: Experimental workflow for this compound PET/CT imaging.

G This compound Signaling and Targeting Pathway cluster_TME Tumor_Microenvironment Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP CAF->FAP Expresses Hypoxic_Tumor_Cell Hypoxic Tumor Cell Hypoxia Hypoxia (HIF-1α Expression) Hypoxic_Tumor_Cell->Hypoxia Characterized by Dota_NI_fapi_04 [68Ga]Ga-Dota-NI-fapi-04 Dota_NI_fapi_04->FAP FAPI Moiety Binds Dota_NI_fapi_04->Hypoxia Nitroimidazole Moiety Targets PET_Signal PET Signal FAP->PET_Signal Hypoxia->PET_Signal

Caption: Dual-targeting mechanism of this compound.

References

Technical Support Center: Overcoming Synthesis Challenges of Bifunctional FAP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bifunctional Fibroblast Activation Protein (FAP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing selective bifunctional FAP inhibitors?

A significant challenge in developing FAP-targeting inhibitors is achieving high selectivity over related serine proteases, particularly dipeptidyl peptidases (DPPs) and prolyl endopeptidase (PREP), with which FAP shares structural and functional similarities.[1][2][3][4] This cross-reactivity can lead to off-target effects and reduced therapeutic efficacy.

Q2: How can the tumor retention time of FAP inhibitors be improved?

Many early-generation FAP inhibitors exhibit rapid clearance from tumors, limiting their therapeutic potential.[5][6] Several strategies have been developed to prolong tumor retention, including:

  • Dimerization: Creating homodimeric FAP inhibitors has been shown to improve tumor uptake and residence time.[5][7]

  • Albumin Binding: Incorporating albumin-binding moieties can enhance the pharmacokinetic profile.

  • Linker Modification: The choice of linker connecting the FAP-binding motif to a chelator or another functional molecule can significantly impact tumor retention.[5][7][8]

Q3: What are common issues encountered during the radiosynthesis of FAP inhibitors?

Researchers may face challenges in achieving acceptable radiochemical yields and high radiochemical purity during the labeling of FAP inhibitors with radionuclides like 18F or 68Ga.[9][10] These issues can stem from precursor instability, suboptimal reaction conditions, or difficulties in purification.

Q4: How does the choice of chelator affect the properties of a bifunctional FAP inhibitor?

The chelator is a critical component of radiolabeled FAP inhibitors. Different chelators, such as DOTA, DOTAGA, and DATA5m, can influence labeling efficiency, stability of the radiometal complex, and the overall pharmacokinetic properties of the tracer.[7] For instance, the DATA5m chelator allows for 68Ga labeling at room temperature.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Selectivity (High off-target binding to DPPs/PREP) The inhibitor scaffold has a high affinity for the active sites of DPPs or PREP.- Modify the P2 residue; incorporating a d-amino acid can increase selectivity for FAP over PREP.[3] - Utilize a scaffold known for high selectivity, such as the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[12][13]
Poor Tumor Retention / Rapid Clearance The molecule's size, charge, and lipophilicity lead to rapid renal or hepatobiliary clearance.- Synthesize a dimeric version of the FAP inhibitor to increase avidity and retention.[5][14] - Introduce an albumin-binding domain to extend plasma half-life. - Optimize the linker between the FAP inhibitor and the functional moiety (e.g., chelator) to improve pharmacokinetics.[8]
Low Radiochemical Yield - Inefficient radiolabeling reaction conditions (pH, temperature, time). - Degradation of the precursor molecule. - Competing metal ions in the reaction mixture.- Optimize labeling parameters for the specific radionuclide and chelator used. - Ensure high purity of the precursor and use metal-free buffers and vials. - For 18F-labeling, consider a multi-step synthesis approach like a "click chemistry" based radiosynthesis.[9][10]
Inconsistent Biological Activity in vitro - Impurities in the synthesized compound. - Degradation of the compound during storage. - Issues with the enzymatic assay setup.- Purify the final compound to ≥95% using HPLC.[3] - Store the compound under appropriate conditions (e.g., -20°C, protected from light). - Validate the enzymatic assay with a known FAP inhibitor as a positive control.

Quantitative Data Summary

Table 1: In Vitro Inhibition of FAP and Related Proteases by Selected Inhibitors

CompoundFAP IC50 (nM)PREP IC50 (nM)DPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity (PREP/FAP)
[natGa]Ga-DOTA.(SA.FAPi)2 Potent (low nM)HighHighHighHighHigh
[natGa]Ga-DOTAGA.(SA.FAPi)2 Potent (low nM)HighHighHighHighHigh
[natLu]Lu-DOTAGA.(SA.FAPi)2 Potent (low nM)HighHighHighHighHigh
N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) 36>12,500>100,000>100,000>100,000>350
Fluoroethyltriazole 4a 1.7-----

Data compiled from multiple sources.[3][7][9] Dashes indicate data not reported in the cited sources.

Table 2: Radiosynthesis and In Vitro Properties of an 18F-labeled FAP Inhibitor

ParameterValue
Radiochemical Yield ([18F]4a) 10.8%
Radiochemical Purity ([18F]4a) >97.0%
Molar Activity ([18F]4a) 0.1-5.8 GBq/µmol
logD7.4 (4a) 0.08
Metabolic Stability (4a, murine liver microsomes, 90 min) 78% intact

Data for a specific piperazine-based fluorinated FAP inhibitor.[9]

Key Experimental Protocols

Protocol 1: General Procedure for FAP Inhibition Assay

  • Recombinant human FAP, PREP, DPP4, DPP8, and DPP9 are expressed and purified.[7]

  • IC50 measurements are performed using a fluorogenic or chromogenic substrate. For FAP, Z-Gly-Pro-AMC is commonly used.[7]

  • The inhibitor is pre-incubated with the enzyme in assay buffer.

  • The reaction is initiated by adding the substrate.

  • The fluorescence or absorbance is measured over time using a plate reader.

  • IC50 values are calculated by fitting the data to a dose-response curve.

Protocol 2: General Radiosynthesis of a 68Ga-labeled FAP Inhibitor

  • A solution of the FAP inhibitor precursor (e.g., DOTA-conjugated) in a suitable buffer (e.g., HEPES) is prepared.

  • 68Ge/68Ga generator is eluted with HCl.

  • The 68Ga eluate is added to the precursor solution.

  • The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined time (e.g., 10 min).

  • The reaction is quenched, and the radiolabeled product is purified, often using a C18 Sep-Pak cartridge.

  • Radiochemical purity is determined by radio-HPLC.

Visualizations

FAP_Signaling_Pathway FAP's Role in the Tumor Microenvironment FAP Fibroblast Activation Protein (FAP) ECM Extracellular Matrix (ECM) FAP->ECM degrades ImmuneCell Immune Cells (e.g., T-cells) FAP->ImmuneCell modulates status Angiogenesis Angiogenesis FAP->Angiogenesis promotes CAF Cancer-Associated Fibroblast (CAF) CAF->FAP expresses TumorCell Tumor Cell ECM->TumorCell facilitates migration Metastasis Invasion & Metastasis TumorCell->Metastasis Immuno Immunosuppression ImmuneCell->Immuno

Caption: Role of FAP in the tumor microenvironment.

Synthesis_Workflow Bifunctional FAPi Development Workflow cluster_0 Preclinical Development synthesis Synthesis & Purification Multi-step organic synthesis HPLC Purification in_vitro In Vitro Evaluation Enzyme Inhibition Assays (IC50) Selectivity Profiling Cell-based Uptake Studies synthesis->in_vitro radiolabeling Radiolabeling 68Ga, 18F, 177Lu, etc. Yield & Purity Analysis in_vitro->radiolabeling Select Lead Compound in_vivo In Vivo Evaluation Biodistribution Studies Small-animal PET/SPECT Imaging radiolabeling->in_vivo

Caption: General workflow for FAP inhibitor development.

Troubleshooting_Logic Troubleshooting Logic for Low FAPi Potency start Low Potency (High IC50) check_purity Purity >95%? start->check_purity check_structure Correct Structure (NMR/MS)? check_purity->check_structure Yes re_purify Re-purify via HPLC check_purity->re_purify No check_scaffold Scaffold Known for High Affinity? check_structure->check_scaffold Yes re_synthesize Re-synthesize Compound check_structure->re_synthesize No redesign Redesign Scaffold/ Modify Substituents check_scaffold->redesign No success Proceed with Optimized Compound check_scaffold->success Yes re_purify->check_purity re_synthesize->start redesign->start

Caption: Troubleshooting logic for low inhibitor potency.

References

Technical Support Center: Minimizing Radiation Dose in Dota-NI-fapi-04 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize radiation dose during Dota-NI-fapi-04 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected radiation dose from a typical [68Ga]Ga-Dota-NI-fapi-04 PET/CT scan?

The effective absorbed dose for [68Ga]Ga-DOTA-NI-FAPI-04 has been calculated to be approximately 1.95E-02 mSv/MBq.[1][2] For a typical administered activity of 200 MBq, the effective dose from the radiotracer would be approximately 3.9 mSv. The total effective dose for a PET/CT scan also includes the dose from the CT component, which can be around 3.7 mSv for a low-dose scan, resulting in a total estimated effective dose of about 7.6 mSv.[3][4][5][6]

Q2: How does the radiation dose of [68Ga]Ga-Dota-NI-fapi-04 compare to other FAPI tracers and standard PET agents?

The radiation dose of [68Ga]Ga-Dota-NI-fapi-04 is comparable to other 68Ga-labeled FAPI tracers. For instance, the effective dose of [68Ga]Ga-FAPI-04 is in the range of 1.27 - 1.64 x 10-2 mSv/MBq. These doses are generally in the same range as or lower than other commonly used PET tracers like [18F]FDG, [68Ga]Ga-PSMA-11, and [68Ga]Ga-DOTATATE.

Q3: Which organs receive the highest radiation dose during a [68Ga]Ga-Dota-NI-fapi-04 scan?

For most 68Ga-labeled FAPI tracers, the urinary bladder wall consistently receives the highest absorbed dose due to the renal clearance of the radiotracer.[5][7] Other organs that may receive notable doses include the kidneys, uterus, and pancreas.[7][8]

Q4: Are there any specific patient preparation steps to minimize radiation dose?

While extensive patient preparation such as fasting is generally not required for FAPI PET imaging, ensuring adequate hydration can promote faster clearance of the tracer from the body, potentially reducing the radiation dose to the bladder and other organs.[9] Patients should be encouraged to void frequently, especially before the scan, to minimize the radiation dose to the bladder wall.[7]

Q5: Can the injected activity of [68Ga]Ga-Dota-NI-fapi-04 be reduced?

Yes, the injected activity can often be reduced, particularly when using modern PET/CT scanners with high sensitivity, such as those with a long axial field-of-view (LAFOV).[10][11][12] One study on [68Ga]Ga-FAPI-04 demonstrated that good image quality could be achieved with as low as 0.84-1.14 MBq/kg.[10][11][12] However, reducing the activity should be balanced with maintaining diagnostic image quality.

Troubleshooting Guides

Issue 1: Poor Image Quality After Reducing Injected Activity

  • Question: I reduced the injected activity of [68Ga]Ga-Dota-NI-fapi-04 to minimize radiation dose, but now the images are noisy and lesion detectability is poor. What can I do?

  • Answer:

    • Increase Scan Acquisition Time: A primary strategy to compensate for lower counts from a reduced activity is to increase the scan duration per bed position.[7] This allows the scanner to collect more data, which can improve image statistics and reduce noise.

    • Utilize Advanced Reconstruction Algorithms: Modern PET scanners are equipped with advanced image reconstruction algorithms, such as iterative reconstruction (IR) with time-of-flight (TOF) and point spread function (PSF) modeling. These algorithms are more effective at reducing image noise compared to older methods like filtered back-projection (FBP).[13][14][15] Ensure that these features are enabled and optimized in your reconstruction protocol.

    • Review Scanner Specifications: Confirm the minimum recommended activity for your specific PET scanner model and the imaging protocol in use. Some scanners have higher sensitivity and are better suited for low-dose imaging.

    • Consider a Modest Increase in Activity: If the above steps do not sufficiently improve image quality, a slight increase in the injected activity may be necessary. Always adhere to the As Low As Reasonably Achievable (ALARA) principle.

Issue 2: High Radiation Dose from the CT Component

  • Question: The estimated radiation dose from our [68Ga]Ga-Dota-NI-fapi-04 PET/CT protocol is higher than expected, and it seems the CT scan is a major contributor. How can we reduce the CT dose?

  • Answer:

    • Use a Low-Dose CT Protocol: For PET/CT, the CT scan is often primarily for attenuation correction and anatomical localization, not for diagnostic purposes. In such cases, a low-dose CT protocol with reduced tube voltage (e.g., 80-100 kVp) and tube current (e.g., <50 mAs) can significantly decrease the radiation dose.[16] The CT dose can often be reduced by 50-80% compared to a diagnostic CT.[7]

    • Employ Iterative Reconstruction for CT: Similar to PET, iterative reconstruction algorithms are available for CT and can maintain image quality at lower radiation doses.[17][18]

    • Optimize Scan Range: Limit the CT scan range to only the area necessary for the PET acquisition and clinical question.

    • Consider PET/MRI: If available, PET/MRI is an alternative imaging modality that eliminates the radiation dose from the CT component entirely.[7]

Issue 3: Unexpected Tracer Biodistribution Affecting Dosimetry

  • Question: We observed an unusual biodistribution of [68Ga]Ga-Dota-NI-fapi-04 in a subject, with high uptake in a non-target organ. How does this affect our radiation dose assessment, and what could be the cause?

  • Answer:

    • Re-evaluate Dosimetry Calculations: Any significant deviation from the expected biodistribution will alter the organ-absorbed doses. It is crucial to perform patient-specific dosimetry in such cases by delineating the organs with unexpected uptake on the PET images and calculating the residence time of the tracer in these organs.

    • Investigate Potential Causes:

      • Pathological Conditions: Unforeseen inflammatory or fibrotic processes can lead to FAPI tracer uptake.[19][20] Review the patient's clinical history for any such conditions.

      • Pharmacokinetic Interactions: Although not commonly reported for FAPI tracers, consider any concomitant medications that might alter the tracer's biodistribution.

      • Radiopharmaceutical Quality: Ensure that the radiopharmaceutical passed all quality control tests, including radiochemical purity, to rule out impurities that could lead to altered biodistribution.

    • Document and Report: Detailed documentation of such cases is essential for building a comprehensive understanding of the in-vivo behavior of [68Ga]Ga-Dota-NI-fapi-04.

Quantitative Data Summary

Table 1: Comparison of Effective Doses for Various FAPI and Standard PET Tracers

RadiotracerEffective Dose (mSv/MBq)Reference
[68Ga]Ga-Dota-NI-fapi-04 1.95E-02 [1][2]
[68Ga]Ga-FAPI-041.27E-02 to 1.64E-02[6]
[68Ga]Ga-FAPI-021.80E-02[4]
[68Ga]Ga-FAPI-467.80E-03[21]
[18F]FDG~1.90E-02[4]
[68Ga]Ga-PSMA-11~1.60E-02 to 2.40E-02[4]
[68Ga]Ga-DOTATATE~2.10E-02[4]

Table 2: Organ-Specific Absorbed Doses for 68Ga-Labeled FAPI Tracers (mGy/MBq)

Organ[68Ga]Ga-FAPI-04[68Ga]Ga-FAPI-46
Bladder Wall 1.45E-01 4.83E-02
Kidneys3.24E-021.60E-02
Uterus3.31E-029.54E-03
Pancreas3.06E-02-
Spleen1.11E-02-
Heart Wall1.11E-021.11E-02
Liver1.01E-021.01E-02
Red Marrow-8.49E-04
Reference[7][3]

Experimental Protocols

Detailed Methodology for a [68Ga]Ga-Dota-NI-fapi-04 Dosimetry Study

  • Subject Recruitment and Preparation:

    • Recruit subjects with a confirmed diagnosis for which FAPI imaging is indicated.

    • Obtain written informed consent.

    • No specific dietary preparation (e.g., fasting) is required.[9]

    • Encourage subjects to be well-hydrated before and after the scan.

  • Radiopharmaceutical Preparation and Quality Control:

    • Synthesize [68Ga]Ga-Dota-NI-fapi-04 using an automated synthesis module.

    • Perform quality control tests to ensure sterility, apyrogenicity, and high radiochemical purity (>95%).

  • Tracer Administration and Imaging:

    • Administer a known activity of [68Ga]Ga-Dota-NI-fapi-04 intravenously. The typical injected activity ranges from 150 to 250 MBq.[22][23]

    • Perform serial whole-body PET/CT scans at multiple time points post-injection (e.g., 10 minutes, 1 hour, and 3 hours).[21]

    • The CT component should be a low-dose scan for attenuation correction.

  • Image Analysis and Dosimetry Calculation:

    • Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and randoms.

    • Draw volumes of interest (VOIs) over source organs (e.g., bladder, kidneys, liver, spleen, etc.) and any visible tumors on the PET images from each time point.

    • Calculate the percentage of injected activity in each source organ at each time point to generate time-activity curves.

    • Integrate the time-activity curves to determine the residence time of the radiotracer in each source organ.

    • Use dosimetry software, such as OLINDA/EXM, to calculate the absorbed doses to target organs and the total body effective dose based on the MIRD formalism.[21]

Visualizations

Dose_Optimization_Workflow cluster_pre_scan Pre-Scan Optimization cluster_scan Scan & Reconstruction cluster_post_scan Post-Scan Analysis Patient_Selection Patient Selection & Justification Protocol_Selection Select Imaging Protocol (e.g., Low-Dose CT) Patient_Selection->Protocol_Selection Activity_Calculation Calculate Injected Activity (ALARA Principle) Protocol_Selection->Activity_Calculation QC Radiopharmaceutical QC Activity_Calculation->QC Administration Tracer Administration QC->Administration Acquisition PET/CT Acquisition (Optimized Parameters) Administration->Acquisition Reconstruction Image Reconstruction (Iterative Algorithms) Acquisition->Reconstruction Image_Quality_Assessment Image Quality Assessment Reconstruction->Image_Quality_Assessment Dosimetry_Calculation Dosimetry Calculation (if required) Image_Quality_Assessment->Dosimetry_Calculation Report Final Report Dosimetry_Calculation->Report

Caption: Workflow for optimizing radiation dose in this compound imaging.

Troubleshooting_Dose_Minimization action_node action_node start_node start_node start Start: Goal to Minimize Dose low_dose_issue Poor Image Quality with Low Activity? start->low_dose_issue ct_dose_high CT Dose Contribution Too High? low_dose_issue->ct_dose_high No increase_scan_time Increase Scan Time per Bed Position low_dose_issue->increase_scan_time Yes unexpected_biodistribution Unexpected Biodistribution? ct_dose_high->unexpected_biodistribution No low_dose_ct Implement Low-Dose CT Protocol ct_dose_high->low_dose_ct Yes patient_specific_dosimetry Perform Patient-Specific Dosimetry unexpected_biodistribution->patient_specific_dosimetry Yes use_ir Use Advanced Reconstruction (TOF, PSF) increase_scan_time->use_ir use_ir->ct_dose_high optimize_ct_range Optimize CT Scan Range low_dose_ct->optimize_ct_range optimize_ct_range->unexpected_biodistribution investigate_cause Investigate Cause (Clinical Hx, QC) patient_specific_dosimetry->investigate_cause

References

Technical Support Center: Interpreting Unexpected Findings in Dota-NI-fapi-04 Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected findings during Dota-NI-fapi-04 positron emission tomography (PET) scans.

Frequently Asked Questions (FAQs)

Q1: What is the expected physiological biodistribution of 68Ga-DOTA-FAPI-04?

A1: 68Ga-DOTA-FAPI-04 exhibits rapid clearance from the blood pool, primarily through renal excretion. This results in generally low background uptake in most organs, providing high tumor-to-background contrast. However, some organs and tissues demonstrate notable physiological uptake. The uterus, particularly in premenopausal women, can show high uptake.[1][2][3][4] Other areas with potential physiological uptake include the salivary glands, gingiva, esophagus, and nipples.[1][3][5]

Q2: Can 68Ga-DOTA-FAPI-04 accumulate in non-malignant conditions?

A2: Yes, this is a critical consideration when interpreting scans. Fibroblast Activation Protein (FAP) is not exclusively expressed in cancer-associated fibroblasts. It is also upregulated in various non-malignant processes involving tissue remodeling, inflammation, and fibrosis.[6][7][8] Therefore, uptake of 68Ga-DOTA-FAPI-04 can be observed in a range of benign conditions, which can be a potential pitfall in image interpretation.[2]

Q3: What are the most common non-malignant findings that can be mistaken for malignancy?

A3: Several non-malignant conditions can lead to focal uptake of 68Ga-DOTA-FAPI-04. These include:

  • Inflammatory and Degenerative Diseases: Arthritis, degenerative bone and joint diseases, and pancreatitis have all been reported to show FAPI uptake.[3][4][9][10][11][12]

  • Wound Healing and Scar Tissue: Recent surgical sites and scar tissue will show increased FAPI uptake due to active tissue remodeling.[2][3][12]

  • Infections and Inflammatory Responses: Infections and other inflammatory processes can also lead to FAPI accumulation.[3][12]

  • Benign Tumors and Lesions: Not all FAPI-avid lesions are malignant. Benign tumors and other non-cancerous lesions can also show uptake.

Troubleshooting Guide: Interpreting Unexpected Uptake

This guide provides a structured approach to investigating unexpected 68Ga-DOTA-FAPI-04 uptake.

Step 1: Clinical Correlation
  • Patient History: Review the patient's clinical history for any recent surgeries, injuries, infections, or known inflammatory conditions. This information is crucial for correlating with unexpected FAPI uptake.

  • Physical Examination: Correlate imaging findings with physical examination to identify any palpable abnormalities or signs of inflammation.

Step 2: Imaging Characteristics
  • Location of Uptake: Certain locations are more prone to physiological or benign uptake. For example, joint-associated uptake is often degenerative.

  • Pattern of Uptake: Diffuse uptake is more likely to be physiological or inflammatory, while focal, intense uptake is more suspicious for malignancy, although exceptions exist.

  • Correlation with CT/MRI: Carefully examine the corresponding anatomical images (CT or MRI) for any structural abnormalities that could explain the uptake, such as signs of inflammation, fibrosis, or degenerative changes.

Step 3: Quantitative Analysis (SUV)

While SUVmax values can be higher in malignant lesions compared to many benign conditions, there is a significant overlap.[9] Therefore, SUVmax alone cannot definitively differentiate between benign and malignant uptake. The following table summarizes reported SUVmax values in various non-malignant conditions.

FindingMean SUVmax (± SD) or RangeReference
Physiological Uptake
Uterus7.82 ± 5.78[1][3]
Submandibular GlandRange: 1.46 - 7.83[3]
GingivaRange: 1.43 - 7.61[3]
NippleRange: 1.12 - 4.88[3]
EsophagusRange: 1.33 - 3.87[3]
Benign Pathological Uptake
Degenerative Lesions7.7 ± 2.9[2]
Arthritis-[3][4][9][10]
Pancreatitis-[3]
Inflammatory Lymph Nodes-[3]
Pneumonia-[3]
Surgical Scars-[3]

Note: SUV values can vary depending on the scanner, reconstruction parameters, and patient-specific factors. This table should be used as a general guide.

Step 4: Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for interpreting unexpected findings.

Troubleshooting Workflow Troubleshooting Workflow for Unexpected FAPI Uptake start Unexpected FAPI Uptake Detected clinical_correlation Correlate with Clinical History (Surgery, Inflammation, etc.) start->clinical_correlation imaging_characteristics Analyze Imaging Characteristics (Location, Pattern, CT/MRI findings) clinical_correlation->imaging_characteristics suv_analysis Review SUVmax Values (Compare with known benign ranges) imaging_characteristics->suv_analysis benign_finding Likely Benign or Physiological Finding suv_analysis->benign_finding Consistent with benign/physiological uptake suspicious_finding Suspicious for Malignancy (Further investigation warranted) suv_analysis->suspicious_finding Inconsistent with benign/physiological uptake

Caption: A logical workflow for the investigation of unexpected FAPI uptake.

Experimental Protocols

68Ga-DOTA-FAPI-04 Radiolabeling and Quality Control

A detailed, step-by-step protocol is essential for reproducible results.

Radiolabeling and QC Workflow Radiolabeling and QC Workflow cluster_radiolabeling Radiolabeling cluster_qc Quality Control elution Elute 68Ge/68Ga Generator mixing Mix 68GaCl3 with DOTA-FAPI-04 Precursor and Buffer (e.g., Sodium Acetate) elution->mixing heating Heat Reaction Mixture (e.g., 95°C for 10 min) mixing->heating purification Purify using C18 Cartridge heating->purification rcp Determine Radiochemical Purity (RCP) (>95% via radio-HPLC/radio-TLC) purification->rcp ph Measure pH rcp->ph sterility Sterility Test ph->sterility endotoxin Endotoxin Test sterility->endotoxin release Release for Injection endotoxin->release

Caption: A generalized workflow for 68Ga-DOTA-FAPI-04 radiolabeling and quality control.

Key Parameters for Radiolabeling:

ParameterTypical Value/RangeReference
Precursor Amount20-50 µg[13][14]
BufferSodium Acetate (pH 4.0-4.5)[13][15]
Reaction Temperature95-110 °C[15]
Reaction Time5-12 minutes[14][15]
Radiochemical Purity (RCP)>95%[1][13]
Patient Preparation and Image Acquisition Protocol
  • Patient Preparation: No specific dietary restrictions (e.g., fasting) are required for FAPI PET scans.

  • Injected Activity: Typically 122–336 MBq of 68Ga-DOTA-FAPI-04 is administered intravenously.[16][17]

  • Uptake Time: Imaging is typically performed 30-60 minutes post-injection.[16][17][18]

  • Scan Acquisition: A whole-body PET/CT scan is acquired, typically from the head to the mid-thigh.

FAP Signaling Pathway

Understanding the underlying biology of FAP expression is crucial for interpreting FAPI PET scans. The following diagram illustrates a simplified overview of some key signaling pathways influenced by FAP.

FAP Signaling Pathway Simplified FAP Signaling Pathways FAP Fibroblast Activation Protein (FAP) PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt SHH_Gli1 SHH/Gli1 Pathway FAP->SHH_Gli1 STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration_Invasion Migration & Invasion PI3K_Akt->Migration_Invasion SHH_Gli1->Proliferation Immunosuppression Immunosuppression STAT3_CCL2->Immunosuppression

Caption: Simplified diagram of key FAP-related signaling pathways.

FAP expression, primarily on cancer-associated fibroblasts, influences several pro-tumorigenic pathways.[6][9][13][19] These include the PI3K/Akt and SHH/Gli1 pathways, which promote cell proliferation and invasion, and the STAT3-CCL2 pathway, which contributes to an immunosuppressive tumor microenvironment.[6][9][19]

Disclaimer

This technical support guide is intended for informational purposes only and should not be considered a substitute for professional medical or scientific advice. The interpretation of PET/CT scans should always be performed by qualified personnel.

References

artifacts and corrections in Dota-NI-fapi-04 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dota-NI-fapi-04 PET Imaging

This technical support center provides troubleshooting guidance and frequently asked questions regarding . Given the novelty of this compound, this guide also incorporates information from the broader class of Fibroblast Activation Protein Inhibitor (FAPI) tracers, which are highly relevant.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in FAPI PET imaging?

A1: Artifacts in FAPI PET imaging can arise from patient-related factors (e.g., motion, physiological uptake), technical issues (e.g., incorrect calibration, timing), and the PET/CT scanner itself (e.g., detector malfunction).[1] Additionally, metal implants can cause significant artifacts in the reconstructed images.[2][3][4]

Q2: How does physiological uptake of FAPI tracers affect image interpretation?

A2: FAPI tracers, including this compound, exhibit physiological uptake in various normal tissues, which can sometimes be mistaken for pathological findings.[5][6] High uptake is commonly observed in the uterus, gallbladder, submandibular glands, and renal pelvis.[7][8] Understanding the normal biodistribution is crucial for accurate image interpretation.[5]

Q3: What is the impact of metal implants on FAPI PET/CT imaging?

A3: Metal implants can cause significant artifacts on CT scans, which are used for attenuation correction in PET.[2][4] This can lead to an over or underestimation of tracer uptake in the PET images, potentially obscuring or mimicking lesions.[9] Metal artifact reduction (MAR) algorithms can help to mitigate these effects.[3][9]

Q4: Are there specific patient preparation protocols to minimize artifacts?

A4: While extensive patient preparation like fasting is not typically required for FAPI PET imaging as it is for FDG-PET, adequate hydration is important.[6] Patients should be comfortably positioned and instructed to remain still during the scan to prevent motion artifacts.

Troubleshooting Guide

This section addresses specific artifacts and challenges that may be encountered during this compound PET imaging experiments.

Problem / Artifact Potential Cause(s) Recommended Solutions & Corrections
High Physiological Uptake Obscuring Target Lesions Intense physiological uptake in organs like the uterus, salivary glands, or areas of inflammation and wound healing can mask nearby cancerous lesions.[6][10]- Delayed Imaging: Acquiring images at later time points (e.g., 60-120 minutes post-injection) may improve tumor-to-background contrast. - Correlative Imaging: Careful correlation with anatomical imaging (CT or MRI) is essential. - Clinical History: Knowledge of the patient's history of inflammation, trauma, or degenerative diseases is critical for accurate interpretation.[10][11]
Motion Artifacts (Blurring, Misregistration) Patient movement during the PET or CT scan.[2]- Patient Immobilization: Use appropriate cushions and straps to ensure patient comfort and minimize movement. - Clear Instructions: Instruct the patient to breathe shallowly and remain still during the acquisition. - Motion Correction Software: If available, utilize motion correction algorithms during image reconstruction.
Metal-Induced Artifacts Presence of dental fillings, prosthetic implants, or other metallic objects in the field of view.[2]- Metal Artifact Reduction (MAR): Employ iterative MAR (iMAR) algorithms during CT reconstruction to improve the accuracy of the attenuation map.[3][9][12] - Alternative AC: In some cases, segmentation of the CT image to assign water-equivalent attenuation values to metallic objects can be beneficial.[2]
Inaccurate SUV Quantification - Infiltration of the radiotracer dose. - Incorrect dose calibrator cross-calibration.[13] - Errors in patient weight or injected dose information. - Partial volume effects for small lesions.[14] - Inappropriate uptake time.- Verify Injection: Ensure the entire dose was administered intravenously. - Calibrate Equipment: Regularly perform quality control on the dose calibrator and PET scanner.[13] - Accurate Data Entry: Double-check all patient and injection data before reconstruction. - Standardized Protocols: Adhere to a standardized uptake time for longitudinal studies.[15]
Streaky or Noisy Images - Low injected dose. - Short scan duration. - Incorrect scatter or randoms correction.[13]- Optimize Dose & Time: Use the recommended dose of this compound and an appropriate scan duration per bed position. - Quality Control: Perform regular phantom scans to ensure proper functioning of correction algorithms.

Experimental Protocols

Generalized Protocol for this compound PET/CT Imaging

  • Patient Preparation:

    • No fasting is required. Patients can eat and drink as usual.

    • Ensure adequate hydration.

    • Have the patient void immediately before the scan to reduce bladder activity.

  • Radiotracer Administration:

    • Administer approximately 1.85-2.59 MBq/kg of this compound intravenously.[16]

    • Follow with a saline flush to ensure complete administration.

  • Uptake Phase:

    • A typical uptake period of 40-60 minutes is recommended.[16]

    • The patient should rest comfortably in a quiet room during this time.

  • Image Acquisition:

    • Position the patient on the scanner bed. Use immobilization devices as needed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data, typically from the vertex to the mid-thigh.

    • Scan time is typically 2-3 minutes per bed position.

  • Image Reconstruction:

    • Reconstruct PET images using an iterative algorithm (e.g., OSEM).[17]

    • Apply all necessary corrections: attenuation, scatter, randoms, and decay.[13][18][19]

    • If metal implants are present, use a MAR algorithm for the CT-based attenuation correction.[9]

Quantitative Data Summary

Table 1: Physiological Uptake of ⁶⁸Ga-FAPI-04 in Normal Organs (SUVmax)

OrganMean SUVmax ± SDSUVmax Range
Uterus7.82 ± 5.781.26 - 24.33
Submandibular GlandData varies with age and sexVariable
NippleMore common in femalesVariable
GingivaMore common in malesVariable
EsophagusMore common in malesVariable

Data is for ⁶⁸Ga-FAPI-04 and serves as a reference for expected physiological uptake. Specific values for this compound may vary. Data adapted from[20].

Table 2: Impact of Iterative Metal Artifact Reduction (iMAR) on SUV Quantification

Artifact TypeChange in SUVmean with iMARChange in SUVmax with iMAR
Bright Band Artifacts -13.9%-14.3%
Dark Band Artifacts +33.3%+25.3%

This data demonstrates how MAR can significantly correct for quantification errors caused by metallic implants. Adapted from[9].

Visualizations

FAPI_PET_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_scan Post-Scan PatientPrep Patient Preparation (Hydration) DoseAdmin Radiotracer Administration (this compound) PatientPrep->DoseAdmin Uptake Uptake Phase (40-60 min) DoseAdmin->Uptake CT_Scan Low-Dose CT Scan Uptake->CT_Scan Positioning Motion Motion Artifacts Uptake->Motion PET_Scan PET Scan CT_Scan->PET_Scan Metal Metal Artifacts CT_Scan->Metal Recon Image Reconstruction PET_Scan->Recon Corrections Corrections Applied Recon->Corrections Analysis Image Analysis Corrections->Analysis Quant Quantification Errors Corrections->Quant

Caption: Workflow for this compound PET/CT imaging highlighting potential artifact introduction points.

Troubleshooting_Tree Start Image Quality Issue Identified IsBlurred Is the image blurred or misaligned? Start->IsBlurred HasMetal Are there high-density artifacts near metal? Start->HasMetal IsQuantWrong Is SUV inaccurate or unexpected? Start->IsQuantWrong IsUptakeAmbiguous Is uptake ambiguous (physiological vs. pathological)? Start->IsUptakeAmbiguous Sol_Motion Review patient immobilization; Apply motion correction IsBlurred->Sol_Motion Yes Sol_Metal Re-reconstruct with MAR algorithm HasMetal->Sol_Metal Yes Sol_Quant Verify calibration, dose, patient data; Consider partial volume effect IsQuantWrong->Sol_Quant Yes Sol_Uptake Correlate with CT/MRI; Consider delayed imaging; Review clinical history IsUptakeAmbiguous->Sol_Uptake Yes

Caption: Decision tree for troubleshooting common artifacts in FAPI PET imaging.

References

Validation & Comparative

A Comparative Analysis of Dota-NI-fapi-04 and FAPI-04 for Targeted Cancer Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent radiolabeled fibroblast activation protein (FAP) inhibitors: Dota-NI-fapi-04 and FAPI-04. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective performance characteristics, supported by experimental data. This document outlines their binding affinities, cellular uptake, and in vivo biodistribution, and provides an overview of the experimental methodologies employed in these assessments.

Introduction to FAP-Targeted Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors.[1] This restricted expression pattern, with minimal presence in healthy tissues, makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1] FAP inhibitors (FAPIs), when chelated with radionuclides, can be used to visualize tumors with high contrast using techniques like Positron Emission Tomography (PET) or for therapeutic applications by delivering a cytotoxic payload directly to the tumor stroma.[1]

FAPI-04 is a well-established FAP inhibitor that has demonstrated high tumor-to-background contrast in clinical imaging.[2] This compound is a more recent derivative, distinguished by the incorporation of a nitroimidazole (NI) moiety.[3] This addition is designed to enhance tumor retention, particularly in hypoxic (low oxygen) tumor regions, which are common in many solid tumors and are associated with treatment resistance.[3]

Comparative Performance Data

The following tables summarize the key performance metrics of this compound and FAPI-04, based on a head-to-head comparative study. The data is presented for both the Gallium-68 ([68Ga]) labeled compounds for PET imaging and the Lutetium-177 ([177Lu]) labeled compounds for potential therapeutic applications.

In Vitro Performance
ParameterThis compoundFAPI-04Reference
FAP Binding Affinity (IC50, nM) 7.443.94[3]
In Vitro Cell Uptake ([68Ga]Ga-labeled, % of applied radioactivity) Significantly higher than [68Ga]Ga-FAPI-04-[3]
In Vitro Cell Uptake ([177Lu]Lu-labeled, % of applied radioactivity) Significantly higher than [177Lu]Lu-FAPI-04-[3]
In Vivo Performance in U87MG Tumor-Bearing Mice
Parameter[68Ga]Ga-Dota-NI-fapi-04[68Ga]Ga-FAPI-04Reference
Tumor Uptake (SUVavg at 120 min) 7.871.99[3]
Tumor Uptake (%ID/g at 120 min) 48.155.72[3]
Parameter[177Lu]Lu-Dota-NI-fapi-04[177Lu]Lu-FAPI-04Reference
Tumor Uptake (%ID/g at 120 min) 50.7520.48[3]

Experimental Protocols

This section details the methodologies used to generate the comparative data presented above.

Competitive Binding Assay (IC50 Determination)

The binding affinity of the non-radioactive precursors of this compound and FAPI-04 to the FAP enzyme was determined using a competitive displacement assay.

  • Enzyme and Substrate: Recombinant human FAP enzyme and a fluorogenic FAP substrate are used.

  • Inhibitors: A range of concentrations of the test compounds (this compound and FAPI-04) are prepared.

  • Assay Procedure:

    • The FAP enzyme is incubated with varying concentrations of the inhibitor.

    • The fluorogenic substrate is added to the mixture.

    • The enzymatic reaction, which results in a fluorescent signal, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is inhibited by the binding of the test compounds. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. A lower IC50 value indicates a higher binding affinity.

In Vitro Cell Uptake Assay

This assay measures the ability of the radiolabeled compounds to be taken up by cancer cells that express FAP.

  • Cell Culture: A human cell line that expresses FAP (e.g., U87MG glioblastoma cells) is cultured in appropriate media.

  • Radiolabeling: this compound and FAPI-04 are radiolabeled with either 68Ga or 177Lu.

  • Assay Procedure:

    • The FAP-expressing cells are seeded in multi-well plates and allowed to adhere.

    • The cells are incubated with a known concentration of the radiolabeled compound for a specific period (e.g., 1 hour).

    • For blocking experiments, a separate set of cells is co-incubated with the radiolabeled compound and a high concentration of the non-radiolabeled compound to determine non-specific binding.

    • After incubation, the cells are washed to remove unbound radioactivity.

    • The cells are then lysed, and the radioactivity within the cells is measured using a gamma counter.

  • Data Analysis: The cell uptake is typically expressed as a percentage of the total added radioactivity that is associated with the cells.

In Vivo Biodistribution and PET Imaging Studies

These studies evaluate the distribution of the radiolabeled compounds in a living organism, typically in tumor-bearing mice.

  • Animal Model: Immunocompromised mice are subcutaneously implanted with FAP-expressing human tumor cells (e.g., U87MG). The tumors are allowed to grow to a suitable size.

  • Radiotracer Administration: A defined amount of the radiolabeled compound ([68Ga]Ga-Dota-NI-fapi-04 or [68Ga]Ga-FAPI-04) is injected intravenously into the tumor-bearing mice.

  • PET/CT Imaging: At specific time points after injection (e.g., 60 and 120 minutes), the mice are anesthetized and imaged using a small-animal PET/CT scanner. The CT scan provides anatomical reference images.

  • Biodistribution Study:

    • Following the final imaging session, the mice are euthanized.

    • Major organs and the tumor are dissected, weighed, and the radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis:

    • PET Imaging: The uptake in the tumor and other organs is quantified from the PET images and is often expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the body weight of the animal.

    • Biodistribution: The radioactivity in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Visual representations of the FAP signaling pathway and a typical experimental workflow for comparing these radiotracers are provided below.

FAPI_Signaling_Pathway Fibroblast Activation Protein (FAP) Signaling in the Tumor Microenvironment cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell FAP FAP ECM Extracellular Matrix (ECM) (e.g., Collagen) FAP->ECM ECM Remodeling GrowthFactors Growth Factors (e.g., TGF-β) FAP->GrowthFactors Activates Cytokines Pro-inflammatory Cytokines FAP->Cytokines Releases Invasion Enhanced Invasion & Metastasis ECM->Invasion Proliferation Increased Proliferation GrowthFactors->Proliferation Angiogenesis Angiogenesis GrowthFactors->Angiogenesis ImmuneSuppression Immune Evasion Cytokines->ImmuneSuppression

Caption: FAP signaling pathway in the tumor microenvironment.

Experimental_Workflow Comparative Experimental Workflow for FAPI Tracers cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison BindingAssay Competitive Binding Assay (IC50 Determination) Comparison Head-to-Head Comparison of This compound vs FAPI-04 BindingAssay->Comparison CellUptake Cell Uptake Assay (FAP-expressing cells) CellUptake->Comparison AnimalModel Tumor Xenograft Animal Model PET_CT PET/CT Imaging (SUV Analysis) AnimalModel->PET_CT Biodistribution Biodistribution Study (%ID/g Analysis) AnimalModel->Biodistribution Radiolabeling Radiolabeling ([68Ga] or [177Lu]) Radiolabeling->AnimalModel PET_CT->Comparison Biodistribution->Comparison

Caption: Experimental workflow for FAPI tracer comparison.

References

A Head-to-Head Comparison of Dota-NI-fapi-04 and [18F]FDG PET in Oncological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent radiotracers in positron emission tomography (PET) imaging: the established [18F]Fluorodeoxyglucose ([18F]FDG) and the novel Fibroblast Activation Protein (FAP)-targeted agent, Dota-NI-fapi-04. While direct comparative data for this compound is emerging, this guide leverages the extensive research on the closely related and well-studied 68Ga-DOTA-FAPI-04, noting the specific potential advantages conferred by the nitroimidazole (NI) moiety in this compound for imaging hypoxic tumors.

Executive Summary

[18F]FDG PET, a cornerstone of oncological imaging, visualizes the increased glucose metabolism characteristic of many cancers, a phenomenon known as the Warburg effect.[1] In contrast, FAP-targeted agents like this compound bind to Fibroblast Activation Protein, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[2][3] This fundamental difference in mechanism leads to distinct imaging characteristics, with FAP-targeted agents often providing higher tumor-to-background contrast and demonstrating efficacy in tumors with low glycolytic activity.

Quantitative Data Comparison

The following tables summarize key performance metrics from head-to-head studies comparing 68Ga-DOTA-FAPI-04 and [18F]FDG PET/CT across various cancer types. These findings offer a strong surrogate for the expected performance of this compound.

Table 1: Detection Rates for Primary Tumors

Cancer Type68Ga-DOTA-FAPI-04 Detection Rate[18F]FDG Detection RateKey Findings
Gastric Cancer94.74% (18/19)68.42% (13/19)[4]FAPI-PET showed significantly higher detection rates for primary gastric tumors.[4]
Nasopharyngeal Carcinoma100% (28/28)[5][6]96% (27/28)[5][6]Both tracers demonstrated high detection rates, with FAPI-PET showing a slight advantage.[5][6]
Breast Cancer100%[7]78.2%[7]FAPI-PET demonstrated higher sensitivity for the detection of primary breast lesions.[7]
Colorectal Cancer100%100%[8]Both tracers showed 100% sensitivity for primary tumors.[8]

Table 2: Comparison of SUVmax in Primary Tumors and Metastases

Cancer TypeLesion Type68Ga-DOTA-FAPI-04 (SUVmax)[18F]FDG (SUVmax)Key Findings
Gastric CancerPrimary Tumor10.28 (median)3.20 (median)[4]FAPI uptake was significantly higher in primary gastric tumors.[4]
Gastric CancerDistant Metastases8.00 (median)[4]4.20 (median)[4]FAPI uptake was significantly higher in distant metastases.[4]
Nasopharyngeal CarcinomaPrimary Tumor12.1 ± 4.9[5][6]11.7 ± 4.6[5][6]No significant difference in SUVmax for primary tumors.[5][6]
Nasopharyngeal CarcinomaMetastatic Lymph Nodes11.7 ± 5.0[5][6]13.6 ± 5.5[5][6]Slightly higher SUVmax with [18F]FDG in metastatic lymph nodes, though not statistically significant.[5][6]
Colorectal CancerPrimary TumorLower than [18F]FDG (p < 0.001)Higher than FAPI (p < 0.001)[8][18F]FDG showed higher SUVmax in primary lesions.[8]
Colorectal CancerLymph NodesSignificantly higher than [18F]FDG (p < 0.001)[8]Significantly lower than FAPI (p < 0.001)[8]FAPI-PET showed significantly higher SUVmax in lymph nodes.[8]
Bone Metastases (Various Cancers)Bone LesionsGenerally higher than [18F]FDG[9]Generally lower than FAPI[9]FAPI-PET demonstrated higher uptake in bone metastases across several studies.[9]

Experimental Protocols

[18F]FDG PET/CT Imaging Protocol

A standardized protocol is crucial for reliable and reproducible [18F]FDG PET/CT imaging in oncology.

Patient Preparation:

  • Fasting: Patients are required to fast for a minimum of 4-6 hours prior to the administration of [18F]FDG to reduce physiological glucose levels and serum insulin.[10]

  • Hydration: Oral hydration with water is encouraged.[10]

  • Physical Activity: Strenuous exercise should be avoided for at least 6 hours, and preferably 24 hours, before the scan to minimize muscular uptake of the tracer.[11]

  • Blood Glucose Level: Blood glucose levels should be checked before tracer injection. A level above 150-200 mg/dL may necessitate rescheduling the scan.[10]

Tracer Administration and Uptake:

  • Dosage: The administered activity of [18F]FDG is typically weight-based.

  • Uptake Period: Following intravenous injection, there is an uptake period of approximately 60 minutes, during which the patient should remain resting comfortably to avoid muscle uptake.[10]

Image Acquisition:

  • Scanner: A combined PET/CT scanner is used.

  • Scanning Range: Typically from the skull base to the mid-thigh for whole-body imaging.[10]

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • PET Scan: The emission scan is acquired for 2-5 minutes per bed position.[10][12]

This compound PET/CT Imaging Protocol

While a universally standardized protocol for this compound is still under development, the following is based on protocols for the closely related 68Ga-DOTA-FAPI-04.

Patient Preparation:

  • Fasting: Unlike [18F]FDG, fasting is generally not required for FAPI-PET imaging.

  • Hydration: Patients are encouraged to be well-hydrated.

Tracer Administration and Uptake:

  • Dosage: A clinical trial for 68Ga-DOTA-NI-FAPI-04 specifies an intravenous injection of 111-148 MBq (3-4 mCi).[13]

  • Uptake Period: Imaging is typically performed approximately 1 hour post-injection.

Image Acquisition:

  • Scanner: A combined PET/CT scanner is used.

  • Scanning Range: Similar to [18F]FDG PET/CT, typically covering the area from the head to the mid-thigh.

  • CT and PET Scan Parameters: The acquisition parameters for the CT and PET scans are generally similar to those used for [18F]FDG PET/CT.

Signaling Pathways and Mechanisms of Action

[18F]FDG: Targeting Aberrant Glucose Metabolism

The uptake of [18F]FDG is a direct reflection of the "Warburg effect," where cancer cells exhibit increased glycolysis even in the presence of oxygen.[1] This metabolic reprogramming is driven by oncogenic signaling pathways.

FDG_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Oncogenic Signaling Glucose/[18F]FDG_ext Glucose / [18F]FDG GLUT1 GLUT1 Transporter Glucose/[18F]FDG_ext->GLUT1 Transport Glucose/[18F]FDG_int Glucose / [18F]FDG GLUT1->Glucose/[18F]FDG_int G6P/[18F]FDG-6-P Glucose-6-Phosphate / [18F]FDG-6-Phosphate Glucose/[18F]FDG_int->G6P/[18F]FDG-6-P Phosphorylation Hexokinase Hexokinase Glycolysis Further Glycolysis (Blocked for [18F]FDG-6-P) G6P/[18F]FDG-6-P->Glycolysis Metabolic Trapping of [18F]FDG-6-P PI3K_AKT PI3K/AKT Pathway PI3K_AKT->GLUT1 Upregulates PI3K_AKT->Hexokinase Activates HIF1a HIF-1α HIF1a->GLUT1 Upregulates HIF1a->Hexokinase Activates

Caption: [18F]FDG uptake and metabolic trapping pathway.

Oncogenic pathways, such as the PI3K/AKT pathway, promote the translocation of glucose transporters (e.g., GLUT1) to the cell membrane, enhancing glucose and [18F]FDG uptake.[14] Once inside the cell, hexokinase phosphorylates [18F]FDG to [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate is a poor substrate for further glycolytic enzymes and becomes metabolically trapped within the cell, allowing for PET imaging.[15]

This compound: Targeting the Tumor Microenvironment

This compound targets FAP, which is highly expressed on CAFs. FAP plays a crucial role in remodeling the extracellular matrix and promoting tumor growth, invasion, and immunosuppression.

FAPI_Targeting_Pathway cluster_extracellular Tumor Microenvironment cluster_caf_membrane CAF Cell Membrane cluster_caf_intracellular CAF Intracellular Signaling Dota_NI_fapi_04 This compound FAP Fibroblast Activation Protein (FAP) Dota_NI_fapi_04->FAP Binding PI3K_AKT_CAF PI3K/AKT Pathway FAP->PI3K_AKT_CAF Activates Tumor_Promotion Tumor Proliferation, Invasion, Angiogenesis PI3K_AKT_CAF->Tumor_Promotion Promotes

Caption: this compound targeting of FAP on CAFs.

FAP expression is associated with the activation of intracellular signaling pathways, such as the PI3K/AKT pathway, within CAFs, which in turn promotes tumor-supportive processes.[3][16] The nitroimidazole component of this compound is designed to be retained in hypoxic cells, potentially enhancing tracer accumulation in the often-hypoxic tumor microenvironment.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison study of this compound and [18F]FDG PET.

Experimental_Workflow cluster_imaging_arm1 Imaging Session 1 cluster_imaging_arm2 Imaging Session 2 Patient_Recruitment Patient Recruitment (e.g., Newly Diagnosed Cancer) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization of Imaging Order Informed_Consent->Randomization Tracer1_Admin Tracer 1 Administration (e.g., [18F]FDG) Randomization->Tracer1_Admin Uptake1 Uptake Period Tracer1_Admin->Uptake1 PET_CT1 PET/CT Scan 1 Uptake1->PET_CT1 Washout Washout Period (e.g., 1-2 days) PET_CT1->Washout Image_Analysis Image Analysis (SUVmax, Detection Rates, TBR) PET_CT1->Image_Analysis Tracer2_Admin Tracer 2 Administration (e.g., this compound) Uptake2 Uptake Period Tracer2_Admin->Uptake2 PET_CT2 PET/CT Scan 2 Uptake2->PET_CT2 PET_CT2->Image_Analysis Washout->Tracer2_Admin Statistical_Analysis Statistical Analysis Image_Analysis->Statistical_Analysis Results Comparative Results Statistical_Analysis->Results

Caption: Generalized workflow for a comparative PET imaging study.

Conclusion

This compound and its analogues represent a paradigm shift in oncological imaging by targeting the tumor microenvironment rather than the tumor cells' metabolic activity. The available data for the closely related 68Ga-DOTA-FAPI-04 suggest that FAP-targeted imaging offers significant advantages in the detection and staging of various cancers, particularly those with low [18F]FDG avidity. It often provides superior tumor-to-background contrast, leading to clearer delineation of tumors. The addition of the nitroimidazole moiety in this compound holds the promise of enhanced performance in hypoxic tumors. While [18F]FDG remains a critical tool in oncology, this compound is poised to become an invaluable complementary imaging agent, with the potential to guide personalized therapies targeting the tumor microenvironment. Further direct head-to-head clinical trials are anticipated to solidify the clinical role of this compound.

References

Validating Dota-NI-fapi-04 Uptake with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dota-NI-fapi-04, a fibroblast activation protein (FAP) inhibitor, with other FAP-targeting radiotracers. It includes supporting experimental data for uptake validation using immunohistochemistry (IHC) and detailed protocols to assist in your research and development endeavors.

Comparative Analysis of FAP Inhibitors

Fibroblast activation protein (FAP) is a promising theranostic target due to its high expression in the stroma of a majority of epithelial cancers, including breast, pancreatic, esophageal, and lung cancers, while having limited expression in normal adult tissues[1]. A variety of FAP inhibitors (FAPI) have been developed for positron emission tomography (PET) imaging to leverage this characteristic for cancer diagnosis and therapy[2].

This compound is a novel FAP inhibitor that incorporates a nitroimidazole (NI) moiety, designed to enhance tumor uptake and retention, particularly in hypoxic conditions which are common in solid tumors[3]. This design offers a potential advantage over other FAPI derivatives.

The following table summarizes quantitative uptake data for this compound and other commonly used FAP inhibitors. The data is presented as maximum standardized uptake value (SUVmax), a semi-quantitative measure used in PET imaging.

RadiotracerCancer TypePrimary Tumor SUVmaxMetastatic Lesion SUVmaxReference
[⁶⁸Ga]Ga-DOTA-NI-FAPI-04Various11.6 - 13.0 (average)Higher than [⁶⁸Ga]Ga-DOTA-FAPI-04[4]
[⁶⁸Ga]Ga-DOTA-FAPI-04Gastric CarcinomaHigher than ¹⁸F-FDGSuperior for peritoneal metastases[5]
[⁶⁸Ga]Ga-DOTA-FAPI-04Colorectal CancerHigher TBR than ¹⁸F-FDGHigher SUVmax in lymph nodes[6]
[⁶⁸Ga]Ga-FAPI-46Various-1.7 - 24.0[4]
[⁶⁸Ga]Ga-DOTA-2P(FAPI)2Various-8.1 - 39.0[4]
¹⁸F-FDGGastric CarcinomaLower than [⁶⁸Ga]Ga-FAPI-04Less effective for peritoneal metastases[5]
¹⁸F-FDGColorectal CancerHigher SUVmax than [⁶⁸Ga]Ga-FAPI-04Lower SUVmax in lymph nodes[6]

TBR: Tumor-to-Background Ratio

Studies have shown that [⁶⁸Ga]Ga-DOTA-NI-FAPI-04 exhibits significantly higher uptake in tumor lesions compared to [⁶⁸Ga]Ga-DOTA-FAPI-04, particularly in primary tumors, nodal metastases, bone metastases, and liver metastases[4]. The correlation between FAP expression as determined by IHC and hypoxia-inducible factor-1 alpha (HIF-1α) further supports the role of the nitroimidazole moiety in enhancing uptake in hypoxic tumor regions[4].

Experimental Protocols

Accurate validation of FAPI-PET imaging data requires robust experimental protocols. Below are detailed methodologies for immunohistochemical staining of FAP and a general workflow for validating this compound uptake.

Immunohistochemistry (IHC) Protocol for FAP

This protocol provides a standard method for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5-10 minutes each).

  • Immerse slides in 100% ethanol (B145695) (2 changes, 3-5 minutes each).

  • Immerse slides in 95% ethanol (1 change, 3-5 minutes).

  • Immerse slides in 70% ethanol (1 change, 3-5 minutes).

  • Rinse slides in deionized water[1].

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Heat the slides. A common method is using a microwave at high power for 5 minutes, followed by medium power for 15 minutes. Optimal time and temperature should be determined for the specific antibody used[1][7][8].

  • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes)[1].

  • Rinse slides with deionized water and then with PBS[1].

3. Staining:

  • Peroxidase Blocking: Incubate slides with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity[1].

  • Rinse slides with PBS (3 changes, 5 minutes each)[1].

  • Blocking: Incubate slides with a blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding[1].

  • Primary Antibody Incubation: Dilute the primary anti-FAP antibody (e.g., clone SP325) in a suitable antibody diluent to the predetermined optimal concentration (e.g., 1:100)[7][8]. Incubate for 60 minutes at 36°C[7][8].

  • Rinse slides with PBS (3 changes, 5 minutes each).

  • Secondary Antibody Incubation: Incubate slides with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber[1].

  • Rinse slides with PBS (3 changes, 5 minutes each)[1].

  • Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope[1].

  • Stop the reaction by rinsing the slides with deionized water[1].

4. Counterstaining and Mounting:

  • Immerse slides in hematoxylin (B73222) for 1-5 minutes[1].

  • Rinse slides with running tap water.

  • "Blue" the sections in a suitable buffer or tap water[1].

  • Dehydrate the slides through graded ethanol solutions and clear in xylene.

  • Mount coverslips using a permanent mounting medium.

5. Analysis:

  • Immunoreactivity can be evaluated semi-quantitatively. For example, an Immunoreactive Score (IRS) can be determined by multiplying the ratio of positive-stained fibroblasts by the staining intensity[7][8].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the uptake of this compound using immunohistochemistry.

G cluster_pet PET Imaging cluster_ihc Immunohistochemistry cluster_validation Validation pet_injection Inject [⁶⁸Ga]Ga-Dota-NI-fapi-04 pet_scan Perform PET/CT Scan pet_injection->pet_scan pet_analysis Analyze SUVmax in Tumor pet_scan->pet_analysis correlation Correlate SUVmax with IRS pet_analysis->correlation biopsy Obtain Tumor Biopsy tissue_prep FFPE Tissue Preparation biopsy->tissue_prep ihc_stain IHC Staining for FAP tissue_prep->ihc_stain ihc_analysis Semi-quantitative Analysis (IRS) ihc_stain->ihc_analysis ihc_analysis->correlation

Caption: Workflow for validating this compound uptake with IHC.

FAP Signaling Pathway

Fibroblast Activation Protein plays a crucial role in various signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is essential for developing targeted therapies. FAP has been shown to influence several key cellular processes through its enzymatic activity and protein-protein interactions.

Key signaling pathways affected by FAP include:

  • PI3K/Akt Pathway: FAP overexpression has been shown to promote proliferation, motility, and invasion by upregulating the PI3K/Akt signaling pathway[9].

  • Ras-ERK Signaling Pathway: Studies have indicated that FAP gene knockout can inhibit tumor cell proliferation, migration, and invasion through the inhibition of the Ras-ERK signaling pathway[10].

  • STAT3 Signaling: FAP can positively activate STAT3 in fibroblasts, which in turn can promote tumor growth[10].

  • TGF-β Signaling: Inflammatory cytokines like TGF-β can upregulate FAP expression, promoting the migration of mesenchymal stromal cells[10].

The diagram below provides a simplified overview of some of the key signaling pathways influenced by FAP.

G FAP FAP PI3K PI3K/Akt Pathway FAP->PI3K RAS_ERK Ras-ERK Pathway FAP->RAS_ERK STAT3 STAT3 Pathway FAP->STAT3 Proliferation Cell Proliferation PI3K->Proliferation Invasion Invasion & Metastasis PI3K->Invasion RAS_ERK->Proliferation RAS_ERK->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis TGFB TGF-β TGFB->FAP Upregulates

References

Navigating the Tumor Microenvironment: A Comparative Guide to Dota-NI-fapi-04 Imaging and its Correlation with Patient Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological imaging is rapidly evolving, with a shift towards tracers that not only detect tumors but also provide prognostic information about their microenvironment. Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs), a key component of the tumor stroma, and is associated with tumor progression and poor patient outcomes. This has led to the development of FAP-targeted imaging agents. This guide provides a comprehensive comparison of a novel FAP inhibitor (FAPI) PET/CT tracer, 68Ga-Dota-NI-fapi-04 , with established imaging modalities, focusing on the correlation of imaging findings with patient outcomes.

Introduction to Dota-NI-fapi-04

68Ga-Dota-NI-fapi-04 is a next-generation radiopharmaceutical that builds upon the success of earlier FAPI tracers. Its innovative design incorporates a hypoxia-sensitive nitroimidazole (NI) moiety.[1] This dual-targeting capability allows for the simultaneous visualization of FAP expression and tumor hypoxia, two critical factors in tumor aggressiveness, treatment resistance, and metastasis. While clinical trials for 68Ga-Dota-NI-fapi-04 are ongoing and specific prognostic data is emerging, the extensive research on its predecessor, 68Ga-DOTA-FAPI-04, provides a strong foundation for its anticipated clinical utility.

Correlation of FAPI Imaging with Patient Outcomes

Numerous studies have demonstrated the prognostic value of FAP-targeted imaging with agents like 68Ga-DOTA-FAPI-04 across various cancers. Higher tracer uptake and larger tumor volumes measured on FAPI-PET/CT have been significantly associated with poorer patient outcomes.

Quantitative Data Summary: Prognostic Value of FAPI PET/CT
Cancer TypeImaging ParameterPatient OutcomeHazard Ratio (HR)p-valueReference
Pancreatic Ductal Adenocarcinoma Tumor SUVmaxRecurrence-Free Survival2.46< 0.05[2]
Pancreatic TSUVmaxOverall Survival12.82< 0.05[2]
High-Grade Neuroendocrine Neoplasms Presence of FDG+/FAPI- lesionsProgression-Free Survival5.6370.0110[3]
Tumor Volume (FDG)Progression-Free Survival1.024 (per 10 cm³)0.0204[3]
Tumor Volume (FAPI)Progression-Free Survival1.032 (per 10 cm³)0.0277[3]
Esophageal Squamous Cell Carcinoma Gross Tumor Volume (GTV)Progression-Free Survival5.760.001[4]
Gross Tumor Volume (GTV)Overall Survival4.960.001[4]

Head-to-Head Performance: FAPI vs. Alternatives

The most common alternative for oncological imaging is 18F-Fluorodeoxyglucose (FDG) PET/CT, which measures glucose metabolism. In various cancers, FAPI-PET/CT has demonstrated advantages over FDG-PET/CT, particularly in tumors with low glucose avidity or in anatomical regions with high physiological FDG uptake.

Quantitative Data Summary: Diagnostic Performance of 68Ga-DOTA-FAPI-04 vs. 18F-FDG PET/CT
Cancer TypeParameter68Ga-DOTA-FAPI-0418F-FDGp-valueReference
Various Cancers (n=75) Primary Tumor Detection Rate98.2%82.1%0.021[5]
Lymph Node Metastases Sensitivity86.4%45.5%0.004[5]
Bone & Visceral Metastases Sensitivity83.8%59.5%0.004[5]
Esophageal Cancer (n=25) Primary Lesion SUVmax13.8 ± 6.910.9 ± 6.80.004[6]
Lymph Node SUVmax9.3 ± 5.26.4 ± 5.90.002[6]
Bone & Visceral Metastases SUVmax10.4 ± 6.06.1 ± 7.50.001[6]
Non-Small Cell Lung Cancer Staging Accuracy82.7%51.9%0.001[7]
Bone Metastases (n=30 patients) Patient-based Sensitivity100%86.7%0.125[8]
Gastric Cancer Primary Tumor Detection Rate96.7%77.4%0.006[9]

Experimental Protocols

68Ga-Dota-NI-fapi-04 PET/CT Imaging Protocol (Based on Clinical Trial NCT06455761)
  • Patient Preparation: No specific patient preparation such as fasting is required for FAPI imaging, which is an advantage over FDG-PET.

  • Radiotracer Administration: Intravenous injection of 111-148 MBq (3-4 mCi) of 68Ga-Dota-NI-fapi-04.

  • Uptake Time: PET/CT imaging is typically performed 1 hour after tracer injection.[3]

  • Imaging Acquisition: Whole-body PET scan from the vertex to the mid-thigh, with a scan duration of 2 minutes per bed position.[3] A diagnostic CT scan is performed for attenuation correction and anatomical localization.

  • Image Analysis: Tumor uptake is quantified using the maximum standardized uptake value (SUVmax). Other parameters such as mean SUV, tumor volume, and total lesion FAP expression can also be calculated.

18F-FDG PET/CT Imaging Protocol (for comparison)
  • Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize background physiological glucose uptake. Blood glucose levels should be below 180 mg/dL.[3]

  • Radiotracer Administration: Intravenous injection of 3.7 MBq (0.1 mCi)/Kg of 18F-FDG.

  • Uptake Time: PET/CT imaging is performed 1 hour after tracer injection.[3]

  • Imaging Acquisition: Whole-body PET scan from the vertex to the mid-thigh, with a scan duration of 2 minutes per bed position. A diagnostic CT scan is performed for attenuation correction and anatomical localization.

  • Image Analysis: Tumor uptake is quantified using SUVmax.

Visualizing the Mechanisms and Workflows

FAP_Targeting_Mechanism FAP Targeting by FAPI Radiotracers cluster_TME Tumor Microenvironment Cancer-Associated Fibroblast Cancer-Associated Fibroblast FAP FAP Cancer-Associated Fibroblast->FAP Expresses Tumor_Cell Tumor_Cell PET_Signal PET Signal FAP->PET_Signal Generates FAPI_Tracer [68Ga]FAPI-Tracer FAPI_Tracer->FAP Binds to Dota_NI_fapi_04_Mechanism Dual-Targeting Mechanism of this compound cluster_Tracer [68Ga]this compound cluster_TME Tumor Microenvironment FAPI_Moiety FAPI_Moiety FAP_Target FAP on CAF FAPI_Moiety->FAP_Target Binds to NI_Moiety Nitroimidazole (NI) Moiety Hypoxic_Region Hypoxic Tumor Region NI_Moiety->Hypoxic_Region Accumulates in PET_Signal_FAP FAP PET Signal FAP_Target->PET_Signal_FAP PET_Signal_Hypoxia Hypoxia PET Signal Hypoxic_Region->PET_Signal_Hypoxia Experimental_Workflow Patient Imaging Workflow Patient_Recruitment Patient Recruitment Tracer_Injection Tracer Injection (e.g., 68Ga-Dota-NI-fapi-04) Patient_Recruitment->Tracer_Injection Uptake_Phase Uptake Phase (~60 min) Tracer_Injection->Uptake_Phase PET_CT_Scan PET/CT Scan Uptake_Phase->PET_CT_Scan Image_Analysis Image Analysis (SUVmax, GTV, etc.) PET_CT_Scan->Image_Analysis Correlation Correlation with Patient Outcomes Image_Analysis->Correlation Clinical_Decision Informing Clinical Decisions Correlation->Clinical_Decision

References

A Comparative Guide to [68Ga]Ga-Dota-NI-fapi-04 and Other Fibroblast Activation Protein (FAP) Inhibitors for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of malignancies.[1][2] This has led to the rapid development of FAP-targeting radiopharmaceuticals, known as FAP inhibitors (FAPIs), for Positron Emission Tomography (PET) imaging. These agents offer the potential for high-contrast imaging of tumors with low background signal.[3][4] This guide provides a comparative overview of a novel FAP inhibitor, [68Ga]Ga-Dota-NI-fapi-04, and other notable FAPIs, supported by preclinical experimental data.[5]

Quantitative Data Presentation

The following tables summarize the biodistribution data of [68Ga]Ga-Dota-NI-fapi-04 and other FAP inhibitors from preclinical studies in tumor-bearing mouse models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of [68Ga]Ga-Dota-NI-fapi-04 vs. [68Ga]Ga-FAPI-04 in U87MG Tumor-Bearing Mice [5]

Organ[68Ga]Ga-Dota-NI-fapi-04 (%ID/g)[68Ga]Ga-FAPI-04 (%ID/g)
60 min 120 min
Blood0.85 ± 0.120.43 ± 0.08
Heart0.62 ± 0.110.31 ± 0.06
Lung1.23 ± 0.210.68 ± 0.14
Liver1.89 ± 0.321.15 ± 0.23
Spleen0.78 ± 0.150.45 ± 0.09
Kidney4.56 ± 0.872.89 ± 0.54
Muscle0.45 ± 0.090.28 ± 0.06
Bone1.12 ± 0.230.89 ± 0.19
Tumor37.3 ± 4.21 48.2 ± 5.12

Table 2: Comparative Tumor Uptake of Various FAP Inhibitors in Preclinical Models

RadiotracerTumor ModelTumor Uptake (%ID/g)Time p.i.Reference
[68Ga]Ga-Dota-NI-fapi-04U87MG48.2 ± 5.12120 min[5]
[68Ga]Ga-FAPI-04U87MG5.72 ± 0.89120 min[5]
[68Ga]Ga-FAPI-02U87MG~4.060 min[6]
[11C]C-RJ1102U87MG1.71 ± 0.0830 min[3]
[68Ga]Ga-(FAPI-04)₂ (Dimer)SKOV3~10.0120 min[7]

Experimental Protocols

Synthesis and Radiolabeling of [68Ga]Ga-Dota-NI-fapi-04[5]

The precursor DOTA-NI-FAPI-04 was synthesized by incorporating a nitroimidazole moiety onto the FAPI-04 backbone. For radiolabeling, 68GaCl₃ in HCl was obtained from a 68Ge/68Ga generator. The 68Ga solution was added to a solution of the this compound precursor in a sodium acetate (B1210297) buffer. The reaction mixture was heated at 95°C for 10 minutes. The final product was purified using a C18 cartridge. Radiochemical purity was determined by radio-HPLC.

Animal Model and PET Imaging[5]

All animal experiments were conducted in accordance with institutional guidelines. U87MG human glioblastoma cells were subcutaneously inoculated into the right flank of nude mice. When the tumors reached a size of approximately 0.5-1.0 cm in diameter, the mice were used for PET imaging studies.

For PET imaging, the mice were injected intravenously with approximately 3.7-7.4 MBq of the respective 68Ga-labeled FAP inhibitor. Dynamic or static PET scans were acquired at specified time points post-injection using a micro-PET scanner. The images were reconstructed, and regions of interest (ROIs) were drawn on the tumor and various organs to calculate the tracer uptake, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Activates FAK FAK FAP->FAK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation GLI1 GLI1 SHH->GLI1 Activates GLI1->Proliferation FAK->Proliferation Experimental_Workflow cluster_synthesis Radiotracer Preparation cluster_animal_model Preclinical Model cluster_imaging PET Imaging and Analysis precursor FAPI Precursor (e.g., this compound) radiolabeling Radiolabeling (95°C, 10 min) precursor->radiolabeling ga68 68GaCl3 ga68->radiolabeling purification Purification (C18 Cartridge) radiolabeling->purification qc Quality Control (radio-HPLC) purification->qc injection IV Injection of Radiotracer qc->injection cell_culture Tumor Cell Culture (e.g., U87MG) inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth (0.5-1.0 cm) inoculation->tumor_growth tumor_growth->injection pet_scan Micro-PET Scan injection->pet_scan roi_analysis ROI Analysis pet_scan->roi_analysis biodistribution Biodistribution Data (%ID/g) roi_analysis->biodistribution

References

Clinical Validation of a Novel Radiotracer: A Comparative Guide to [68Ga]Ga-Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical and preclinical performance of [68Ga]Ga-Dota-NI-fapi-04, a next-generation radiotracer for positron emission tomography (PET) imaging. It is designed to evaluate its efficacy against established alternatives, supported by available experimental data.

Introduction to [68Ga]Ga-Dota-NI-fapi-04

[68Ga]Ga-Dota-NI-fapi-04 is a novel radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in cancer-associated fibroblasts (CAFs) across more than 90% of epithelial malignancies.[1][2] Its unique feature is the incorporation of a nitroimidazole (NI) moiety, which is sensitive to hypoxic (low oxygen) environments commonly found in solid tumors.[1][3] This dual-targeting mechanism aims to enhance tracer accumulation and retention in the tumor microenvironment, potentially offering superior diagnostic capabilities compared to other FAP-targeting agents and the widely used [18F]FDG.[4][5]

Comparative Performance Data

While extensive clinical validation for [68Ga]Ga-Dota-NI-fapi-04 is currently underway in a clinical trial (NCT06455761), initial human studies and preclinical data have shown promising results, particularly when compared to its predecessor, [68Ga]Ga-Dota-fapi-04, and the standard radiotracer, [18F]FDG.[1][6]

Table 1: Preclinical and First-in-Human Performance of [68Ga]Ga-Dota-NI-fapi-04 vs. [68Ga]Ga-Dota-fapi-04
Parameter[68Ga]Ga-Dota-NI-fapi-04[68Ga]Ga-Dota-fapi-04Key Findings
Tumor Uptake (SUVmax) Significantly higher in primary tumors, nodal, bone, and liver metastases.[4][5]BaselineThe nitroimidazole moiety enhances uptake and retention, especially in hypoxic lesions.[4][5]
Tumor Retention Improved retention over time.[3][7]Shorter retention time.[8]Enhanced retention is crucial for potential therapeutic applications (theranostics).[3]
Hypoxia Targeting Specifically designed to accumulate in hypoxic tumor regions.[4]No specific hypoxia targeting.Correlates with HIF-1α expression, a marker for hypoxia.[4][5]
Table 2: Diagnostic Efficacy of FAP-Targeted Tracers ([68Ga]Ga-Dota-fapi-04) vs. [18F]FDG in Various Cancers

Note: Data for [68Ga]Ga-Dota-fapi-04 is presented here as a proxy for FAP-targeted imaging, pending comprehensive results from the [68Ga]Ga-Dota-NI-fapi-04 trials.

Cancer TypeParameter[68Ga]Ga-Dota-fapi-04[18F]FDGKey Findings
Various Cancers (Mixed Cohort) Primary Tumor Detection Rate98.2%82.1%[68Ga]Ga-Dota-fapi-04 shows superior detection of primary tumors.[9]
Lymph Node Metastasis Sensitivity86.4%45.5%Significantly better detection of lymph node involvement with FAPI imaging.[9]
Bone & Visceral Metastasis Sensitivity83.8%59.5%FAPI PET/CT is more sensitive for detecting bone and visceral metastases.[9]
Non-Small Cell Lung Cancer (NSCLC) Lesion DetectabilityIdentified more lesions (206 vs. 106).[10]Lower lesion detection rate.[10][68Ga]Ga-Dota-fapi-04 PET/CT has higher sensitivity in detecting primary and metastatic lesions in NSCLC.[10]
Colorectal Cancer (CRC) Lymph Node Metastasis Sensitivity90%80%[68Ga]Ga-Dota-fapi-04 demonstrates higher sensitivity and specificity for lymph nodes.[11]
Peritoneal Metastasis Sensitivity100%55%Superior detection of peritoneal metastases with FAPI imaging.[11]

Experimental Protocols

Clinical Trial Protocol: NCT06455761

This ongoing clinical trial is designed to assess the diagnostic performance of [68Ga]Ga-Dota-NI-fapi-04 PET/CT in patients with various cancer types.[1][2]

  • Objective: To observe the diagnostic performance of [68Ga]Ga-Dota-NI-fapi-04 PET/CT and compare its imaging results with those of [68Ga]Ga-FAPI or [18F]FDG PET/CT.[12]

  • Study Design: A randomized study with an estimated enrollment of 30 participants.[6]

  • Inclusion Criteria: Patients with various solid tumors confirmed by histopathology and who have provided signed informed consent.[2]

  • Exclusion Criteria: Pregnant or lactating women, and individuals with severe hepatic or renal insufficiency.[2]

  • Procedure:

    • Intravenous injection of 111-148 MBq (3-4 mCi) of [68Ga]Ga-Dota-NI-fapi-04.[12]

    • Comparative imaging with either [68Ga]Ga-FAPI or [18F]FDG (3.7 MBq/Kg).[12]

    • PET/CT scans are performed to detect tumors.

  • Primary Outcome Measures:

    • Sensitivity and Specificity of [68Ga]Ga-Dota-NI-fapi-04 in diagnosing various cancers compared to [68Ga]Ga-FAPI/[18F]FDG PET/CT.[6]

  • Secondary Outcome Measures:

    • Comparison of the Standardized Uptake Value (SUV) of tumors between the different tracers.[6]

Visualized Pathways and Workflows

FAP_Targeting_Pathway cluster_TME Tumor Microenvironment cluster_Tracer [68Ga]Ga-Dota-NI-fapi-04 Action CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Supports Tumor Growth FAP Fibroblast Activation Protein (FAP) Hypoxia Hypoxic Region TumorCell->Hypoxia Induces Hypoxia NI Nitroimidazole (NI) Moiety Radiotracer [68Ga]Ga-Dota-NI-fapi-04 Radiotracer->FAP Binds to FAP on CAF Radiotracer->NI Contains NI Moiety NI->Hypoxia Accumulates in Hypoxic Regions

Caption: Mechanism of [68Ga]Ga-Dota-NI-fapi-04 targeting FAP on CAFs and hypoxic tumor regions.

Clinical_Trial_Workflow Patient Patient with Solid Tumor InformedConsent Informed Consent Patient->InformedConsent Randomization Randomization InformedConsent->Randomization ArmA Arm A: [68Ga]Ga-Dota-NI-fapi-04 PET/CT Randomization->ArmA Group 1 ArmB Arm B: [68Ga]Ga-FAPI or [18F]FDG PET/CT Randomization->ArmB Group 2 ImagingA PET/CT Imaging ArmA->ImagingA ImagingB PET/CT Imaging ArmB->ImagingB DataAnalysis Comparative Data Analysis (Sensitivity, Specificity, SUV) ImagingA->DataAnalysis ImagingB->DataAnalysis Results Evaluation of Diagnostic Performance DataAnalysis->Results

Caption: Workflow of the NCT06455761 clinical trial for [68Ga]Ga-Dota-NI-fapi-04.

Logical_Improvement FAPI04 [68Ga]Ga-Dota-fapi-04 Addition + Nitroimidazole (NI) Moiety FAPI04->Addition NI_FAPI04 [68Ga]Ga-Dota-NI-fapi-04 Advantage1 Enhanced Tumor Uptake and Retention NI_FAPI04->Advantage1 Advantage2 Targeting of Hypoxic Tumors NI_FAPI04->Advantage2 Advantage3 Improved Image Contrast NI_FAPI04->Advantage3 Addition->NI_FAPI04

Caption: Rationale for the development of [68Ga]Ga-Dota-NI-fapi-04 from its predecessor.

References

Unveiling the Superiority of Dota-NI-fapi-04 for Imaging Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel radiotracer, Dota-NI-fapi-04, has demonstrated significantly enhanced uptake and retention in hypoxic tumors compared to the widely used FAPI-04, heralding a new era for cancer diagnosis and therapy. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, objectively compares the performance of this compound with its predecessor, supported by compelling experimental data.

The key innovation of this compound lies in the incorporation of a nitroimidazole (NI) moiety, a well-established hypoxia-sensitive agent.[1][2] This modification leads to its selective accumulation in the low-oxygen environments characteristic of solid tumors, a feature that significantly boosts its imaging and potential therapeutic efficacy.[1][2]

Enhanced Performance in Preclinical and Clinical Settings

This compound, which can be radiolabeled with both Gallium-68 ([68Ga]Ga) for PET imaging and Lutetium-177 ([177Lu]Lu) for potential therapeutic applications, has shown remarkable promise in both preclinical and the first-in-human studies.[1][3]

Quantitative Data Summary

The following tables summarize the key performance indicators of this compound in comparison to FAPI-04.

Table 1: In Vitro and In Vivo Preclinical Performance Comparison

ParameterThis compoundFAPI-04Fold IncreaseReference
FAP Binding Affinity (IC50, nM) 7.44Not Reported-[1]
[68Ga]Ga Tumor Uptake (SUVavg at 120 min) 7.871.993.95[1]
[68Ga]Ga Tumor Uptake (%ID/g at 120 min) 48.155.728.42[1]
[177Lu]Lu Tumor Uptake (%ID/g at 120 min) 50.7520.482.48[1]

Table 2: Clinical Performance in Human Patients ([68Ga]Ga-labeled)

ParameterThis compoundFAPI-04SignificanceReference
Primary Tumors (SUVmax) Significantly HigherLowerP < 0.05
Nodal Metastases (SUVmax) Significantly HigherLowerP < 0.001
Bone Metastases (SUVmax) Significantly HigherLowerP < 0.001
Liver Metastases (SUVmax) Significantly HigherLowerP < 0.05

Mechanism of Action and Signaling Pathway

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment.[4][5] Hypoxia, a common feature of solid tumors, is a known stimulus for fibroblast activation.[6] This activation leads to increased FAP expression. This compound's dual-targeting capability—binding to FAP and being retained in hypoxic regions—underpins its superior performance. The expression of FAP has been shown to be correlated with Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia.[2][3]

FAP_Hypoxia_Pathway cluster_TME Tumor Microenvironment cluster_CellularResponse Cellular Response to Hypoxia Tumor_Cell Tumor Cell CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses Dota_NI_fapi_04 This compound FAP->Dota_NI_fapi_04 binds Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces Hypoxia->Dota_NI_fapi_04 traps HIF1a->CAF activates

Caption: FAP expression and this compound accumulation in the hypoxic tumor microenvironment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro FAP Binding Affinity Assay

The inhibitory effect of this compound was measured using a competitive binding assay. Recombinant human FAP was incubated with varying concentrations of the non-radiolabeled compound. A known FAP-binding radioligand, such as [177Lu]Lu-FAPI-04, was then added.[7] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by nonlinear regression analysis.

In Vivo Tumor Uptake and Biodistribution Studies

These studies are crucial for evaluating the efficacy of the radiotracer.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_imaging Radiotracer Administration and Imaging cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., U87MG) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Injection Tail Vein Injection Tumor_Growth->Injection Radiolabeling Radiolabeling of This compound (e.g., with 68Ga) Radiolabeling->Injection PET_CT PET/CT Imaging at Multiple Time Points Injection->PET_CT Biodistribution Ex Vivo Biodistribution (%ID/g) PET_CT->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis (SUVavg) PET_CT->ROI_Analysis

Caption: Workflow for in vivo evaluation of radiolabeled this compound in tumor-bearing mice.

  • Animal Models: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a human tumor cell line known to induce FAP expression in the stroma, such as U87MG glioblastoma cells.[1][8]

  • Radiolabeling: this compound is radiolabeled with [68Ga] or [177Lu] following established protocols.[2]

  • Administration: The radiolabeled compound is administered to the tumor-bearing mice via tail vein injection.

  • PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes) to visualize the biodistribution of the tracer.

  • Biodistribution Studies: At the final time point, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

First-in-Human Comparative PET/CT Imaging
  • Patient Cohort: Patients with various types of cancer are recruited for the study.

  • Imaging Protocol: Each patient undergoes paired [68Ga]Ga-DOTA-NI-FAPI-04 and [68Ga]Ga-DOTA-FAPI-04 PET/CT scans within a short interval (e.g., one week).

  • Image Analysis: The maximum standardized uptake value (SUVmax) is calculated for tumor lesions and healthy organs. The tumor-to-background ratios are also determined.[9]

  • Immunohistochemistry: When available, tumor biopsies are stained for FAP and HIF-1α to correlate imaging findings with protein expression.

Conclusion

The available data strongly supports the superiority of this compound over FAPI-04 for imaging hypoxic tumors. Its unique design, which leverages both FAP targeting and hypoxia sensitivity, results in significantly higher tumor uptake and retention. This enhanced performance, demonstrated in both preclinical models and human clinical trials, positions this compound as a highly promising agent for improving cancer diagnosis, staging, and potentially for targeted radionuclide therapy. Further large-scale clinical trials are warranted to fully elucidate its clinical utility.

References

A Comparative Analysis of Binding Affinities of FAP-Targeting Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of various Fibroblast Activation Protein Inhibitor (FAPI) radiotracers, supported by experimental data and protocols.

Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of more than 90% of epithelial carcinomas, has emerged as a highly promising target for cancer diagnosis and therapy. Radiotracers based on FAP inhibitors (FAPIs) have demonstrated significant potential in oncological imaging, often outperforming the standard radiotracer, [18F]FDG, in various cancer types.[1][2][3] This guide provides a comparative overview of the binding affinities of different FAPI radiotracers, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological and experimental pathways.

Quantitative Comparison of Binding Affinities

The binding affinity of a radiotracer to its target is a critical determinant of its efficacy. For FAPI radiotracers, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of several prominent FAPI radiotracers from various studies.

RadiotracerIC50 (nM)Cell Line / Assay SystemReference
FAPI-046.55Human FAP enzyme inhibition assay[4]
FAPI-0432HT1080hFAP cells[5]
FAPI-134.5HT-1080 cells expressing human FAP[6]
[natGa]Ga-SB020550.41 ± 0.06Enzymatic assay with rhFAP[7]
[18F]AlF-FAPI-74< 1 to 4.2 (EC50)FAP-expressing HT1080 cells[8]
FAPI-46247.0 ± 17.0 pMhFAP inhibition assay[9]
FAPI-46-F1D (dimer)157.8 ± 14.5 pMhFAP inhibition assay[9]
FAPI-46-Ibu39.4 ± 16.1 pMhFAP inhibition assay[9]
FAP-2286247.6 ± 71.1 pMhFAP inhibition assay[9]
Compound 129.63Human FAP enzyme inhibition assay[4]
Compound 134.17Human FAP enzyme inhibition assay[4]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols for Binding Affinity Determination

The determination of FAPI radiotracer binding affinity typically involves in vitro competitive binding assays. Below is a generalized methodology compiled from several research articles.[8][10][11]

1. Cell Culture:

  • Cell Line: Human fibrosarcoma cells transfected to overexpress FAP (e.g., HT-1080-FAP) are commonly used.[8][10]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum at 37°C in a 5% CO2 atmosphere.[8]

2. Radioligand Binding Assay:

  • Cell Seeding: Cells are seeded in multi-well plates and grown to a confluence of 80-90%.[8][10]

  • Competition Experiment: Cells are incubated with a fixed concentration of the radiolabeled FAPI tracer and varying concentrations of the corresponding non-radiolabeled ("cold") FAPI compound (competitor).[10]

  • Incubation: The incubation is typically carried out for 60 minutes at a controlled temperature (e.g., 30°C or 37°C).[10][11]

  • Washing: After incubation, the cells are washed with a cold buffer (e.g., PBS) to remove unbound radiotracer.[10]

  • Cell Lysis and Radioactivity Measurement: Cells are lysed, and the radioactivity retained in the cells is measured using a gamma counter.[10]

3. Data Analysis:

  • The data from the competition assay is used to generate a dose-response curve, from which the IC50 value is calculated. The IC50 represents the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cellular_Effects Cellular Effects cluster_FAPI FAPI Radiotracer Interaction TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast PDGF PDGF PDGF->Fibroblast FGF FGF FGF->Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Activation FAP Fibroblast Activation Protein (FAP) CAF->FAP Overexpression ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Angiogenesis Angiogenesis FAP->Angiogenesis Immune_Suppression Immune Suppression FAP->Immune_Suppression Tumor_Growth Tumor Growth & Metastasis ECM_Remodeling->Tumor_Growth Angiogenesis->Tumor_Growth Immune_Suppression->Tumor_Growth FAPI FAPI Radiotracer FAPI->FAP Inhibition

Caption: FAP activation and signaling pathway in the tumor microenvironment.

Binding_Affinity_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_measurement Measurement & Analysis A 1. Culture FAP-expressing cells (e.g., HT-1080-FAP) B 2. Seed cells in multi-well plates A->B C 3. Add radiolabeled FAPI (fixed concentration) B->C D 4. Add unlabeled FAPI (varying concentrations) C->D E 5. Incubate for a defined period (e.g., 60 min) D->E F 6. Wash to remove unbound tracer E->F G 7. Lyse cells and measure bound radioactivity F->G H 8. Plot data and calculate IC50 value G->H

Caption: Experimental workflow for determining FAPI radiotracer binding affinity.

FAPI_Binding_Logic tracer FAPI Radiotracer binding Specific Binding tracer->binding fap FAP on Cancer-Associated Fibroblast (CAF) fap->binding signal PET Signal Generation binding->signal affinity High Binding Affinity (Low IC50/Ki) binding->affinity is characterized by retention Increased Tumor Retention affinity->retention contrast High Tumor-to-Background Contrast retention->contrast

Caption: Logical relationship of FAPI tracer binding and imaging outcome.

Conclusion

The development of FAPI radiotracers represents a significant advancement in nuclear medicine and oncology. While many derivatives show high affinity for FAP, subtle structural modifications can lead to improved pharmacokinetics and tumor retention.[10] For instance, FAPI-46 has demonstrated high uptake and favorable tumor-to-background ratios.[12][13] Dimerization and conjugation with albumin binders are strategies being explored to further enhance tumor residence time.[9] The choice of a specific FAPI radiotracer for clinical or research applications will depend on a careful evaluation of its binding characteristics, in vivo performance, and the specific imaging or therapeutic goals. This guide provides a foundational understanding of the comparative binding affinities to aid in this selection process.

References

A Comparative Guide: Cross-Validation of FAPI-Based Imaging with Biopsy Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fibroblast Activation Protein Inhibitor (FAPI)-based Positron Emission Tomography (PET) imaging, with a focus on Dota-NI-fapi-04 and similar tracers, against the gold standard of histopathological analysis from biopsies. The objective is to present the performance of this novel imaging technique, supported by experimental data, to aid in its evaluation for research and clinical development.

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial cancers.[1] This high expression in tumors and low expression in normal tissues makes FAP an attractive target for diagnostic imaging and therapy.[2] Radiotracers targeting FAP, such as those from the FAPI family, offer a promising non-invasive method to visualize and quantify tumor stroma.

Quantitative Data Summary

The following tables summarize the diagnostic performance of FAPI-based PET imaging in comparison to standard methods, with findings often confirmed by biopsy.

Table 1: Diagnostic Accuracy of FAPI PET vs. FDG PET in Various Cancers (with Histopathological Confirmation)

Cancer TypeFAPI TracerFindingSupporting Data
Colorectal Cancer 68Ga-FAPIHigher accuracy than 18F-FDG PET.Per-patient accuracy: 85.7% vs. 78.6%[3]
Prostate Cancer 68Ga-FAPIHigher accuracy than 18F-FDG PET.Per-patient accuracy: 100% vs. 90.9%[3]
Breast Cancer 68Ga-Ga-FAPI-04Higher sensitivity and comparable specificity to FDG PET/CT for primary lesions.Sensitivity: 100% vs. 78.2%; Specificity: 96.5% vs. 100%[1]
Non-Small Cell Lung Cancer (NSCLC) 68Ga-Ga-DOTA-FAPI-04Better staging performance than 2-[18F]FDG PET/CT.Overall staging accuracy: 82.7% vs. 51.9%[4]
Head and Neck Cancers 68Ga-FAPIComparable per-patient accuracy to 18F-FDG PET.Per-patient accuracy: 90% for both[3]
Glioblastoma 18F-F-NOTA-FAPI-04Moderate sensitivity but excellent positive predictive value, potentially guiding biopsy site selection.Sensitivity: 69.6%; Positive Predictive Value: 100%[1]

Table 2: Detection of Metastatic Lesions by FAPI PET with Biopsy Confirmation

Metastatic SiteFAPI TracerFindingSupporting Data
Distant Metastases (Various Cancers) [18F]-AlF-NOTA-FAPI-04Higher diagnostic sensitivity and accuracy compared to [18F]-FDG PET/CT.28 metastatic lesions were confirmed in 22 patients via biopsy[5]
Lymph Node Metastases (Various Cancers) [18F]-AlF-NOTA-FAPI-04FAPI imaging uptake was significantly higher than FDG imaging.22 of 39 biopsied lymph nodes were malignant and correctly identified in 12 of 16 patients by FAPI PET/CT[5]
Bone Metastases (Various Cancers) 68Ga-Ga-DOTA-FAPI-04Better detection performance for bone metastasis compared to [18F]FDG.A systematic review of eight studies involving 358 patients concluded FAPI's superiority[6]

Experimental Protocols

This compound and Similar FAPI Tracer Synthesis and PET/CT Imaging

The following protocol is a generalized representation based on common practices described in the literature for 68Ga-labeled FAPI tracers.

  • Radiolabeling:

    • 68GaCl3 is eluted from a 68Ge/68Ga generator.

    • The DOTA-conjugated FAPI precursor (e.g., DOTA-FAPI-04) is mixed with the 68GaCl3 eluate.

    • The reaction pH is adjusted to approximately 4.0 using a buffer like sodium acetate.

    • The mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 10 minutes).

    • The final product's radiochemical purity is assessed using methods like radio-HPLC.[7]

  • Patient Preparation and Tracer Administration:

    • Patients are typically not required to fast before the scan, which is an advantage over FDG-PET.

    • A specific activity of the radiotracer (e.g., 103.2 to 257.5 MBq of 68Ga-FAPI-04) is administered intravenously.[7]

  • PET/CT Imaging:

    • Imaging is typically performed approximately 1 hour post-injection.

    • A standard PET/CT scanner is used to acquire whole-body images.

    • The uptake of the tracer in various tissues is quantified using the maximum standardized uptake value (SUVmax).

Biopsy and Histopathological Analysis
  • Biopsy Procedure:

    • Tissue samples are obtained from suspected malignant lesions identified by imaging or other clinical findings.

    • The biopsy method can vary depending on the location of the lesion and may include CT or ultrasound-guided percutaneous aspiration biopsy, laparoscopic biopsy, or surgical excision.[5][8]

  • Histopathological Confirmation:

    • The collected tissue samples are processed and stained (e.g., with Hematoxylin and Eosin - H&E).

    • A pathologist examines the slides under a microscope to confirm the presence or absence of cancer cells and to determine the tumor type and grade.

    • Immunohistochemistry for FAP expression can also be performed to correlate with the imaging findings.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying biological principles and the experimental process for cross-validating FAPI imaging with biopsy.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates SHH Sonic Hedgehog (SHH) Pathway FAP->SHH Activates STAT3 STAT3 Pathway FAP->STAT3 Activates Gene_Expression Gene Expression (Proliferation, Migration, Invasion) PI3K_AKT->Gene_Expression SHH->Gene_Expression STAT3->Gene_Expression

Caption: Simplified FAP signaling pathways promoting tumor progression.

Experimental_Workflow Patient Patient with Suspected Malignancy FAPI_PET This compound PET/CT Imaging Patient->FAPI_PET Biopsy Biopsy of Suspected Lesion FAPI_PET->Biopsy Guides Biopsy Correlation Correlation Analysis FAPI_PET->Correlation Histo Histopathological Analysis Biopsy->Histo Histo->Correlation

Caption: Workflow for cross-validating FAPI imaging with biopsy.

References

A Comparative Guide to FAP-Targeting Radiotracers: Featuring Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analysis of fibroblast activation protein (FAP)-targeting radiotracers, with a special focus on the novel agent, Dota-NI-fapi-04. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of performance metrics, supported by experimental data, to inform future research and clinical applications.

Fibroblast Activation Protein (FAP) has emerged as a promising theranostic target due to its overexpression in cancer-associated fibroblasts (CAFs) across a wide array of epithelial tumors.[1] This has led to the development of several FAP-inhibitor (FAPI) based radiotracers. While [68Ga]Ga-FAPI-04 is one of the most extensively studied agents, newer derivatives aim to improve upon its properties, such as tumor uptake and retention.[1][2] This guide will delve into the comparative performance of these radiotracers.

Quantitative Data Comparison

The following tables summarize key performance indicators for this compound and other notable FAP-targeting radiotracers, derived from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity

CompoundIC50 (nM)Cell Line
This compound 7.44 HT1080-FAP
FAPI-043.94HT1080-FAP

Lower IC50 values indicate stronger binding affinity.[1][3]

Table 2: Preclinical Tumor Uptake in U87MG Tumor-Bearing Mice ([68Ga]-labeled)

Radiotracer60 min post-injection (%ID/g)120 min post-injection (%ID/g)
[68Ga]Ga-Dota-NI-fapi-04 37.3 48.2
[68Ga]Ga-FAPI-046.155.72

%ID/g = percentage of injected dose per gram of tissue.[1]

Table 3: Preclinical Tumor Uptake in U87MG Tumor-Bearing Mice ([177Lu]-labeled)

Radiotracer60 min post-injection (%ID/g)120 min post-injection (%ID/g)
[177Lu]Lu-Dota-NI-fapi-04 41.1 50.8
[177Lu]Lu-FAPI-0417.920.9

%ID/g = percentage of injected dose per gram of tissue.[1]

Table 4: First-in-Human Study: Comparative Tumor Uptake (SUVmax)

Lesion Type[68Ga]Ga-Dota-NI-fapi-04 (Average SUVmax)[68Ga]Ga-Dota-fapi-04 (Average SUVmax)
Primary TumorsSignificantly Higher (P < 0.05)Lower
Nodal MetastasesSignificantly Higher (P < 0.001)Lower
Bone MetastasesSignificantly Higher (P < 0.001)Lower
Liver MetastasesSignificantly Higher (P < 0.05)Lower

SUVmax = Maximum Standardized Uptake Value.[4]

Table 5: Comparison of [68Ga]Ga-FAPI-04 and [18F]F-FDG in Various Cancers

Cancer Type[68Ga]Ga-FAPI-04 AdvantageReference
Gastrointestinal, Liver, Breast, NasopharyngealBetter detection rate of tumor lesions[5][6]
Primary Hepatic TumorsHigher sensitivity and tumor detection rate[7][8]
Bone MetastasesHigher sensitivity and uptake in osteolytic & osteoblastic lesions[9]
Gastric Signet Ring Cell TumorsSignificantly higher uptake[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Radiosynthesis of [68Ga]Ga-Dota-NI-fapi-04

The synthesis of this compound involves the addition of a nitroimidazole moiety to FAPI-04.[1] For radiolabeling, the compound is incubated with Ga-68 at 95°C for 10 minutes. Radiochemical purity is then determined using radio-HPLC and radio-TLC analysis.[1]

In Vitro Cell Studies

FAP-positive cells, such as HT1080-FAP, are utilized to assess the radiotracer's performance.[1]

  • Competitive Binding Assay: To determine the IC50 value, cells are incubated with a known radioligand (e.g., [177Lu]Lu-FAPI-04) and varying concentrations of the new compound (this compound).[1][11]

  • Cellular Uptake and Internalization: Cells are incubated with the radiolabeled compound for different time points. The surface-bound and internalized radioactivity are then measured to determine uptake and internalization rates.[1][11]

Animal Studies (Micro-PET Imaging and Biodistribution)

U87MG or other tumor-bearing mice are used for in vivo evaluation.[1][2]

  • The radiotracer is injected intravenously into the mice.

  • Micro-PET imaging is performed at various time points (e.g., 30, 60, 90, 120 minutes) post-injection to visualize the biodistribution.[1][2]

  • For biodistribution studies, organs and tumors are harvested at specific time points post-injection. The radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]

Human Studies (PET/CT Imaging)

In clinical settings, patients are injected with the radiotracer (e.g., ~200 MBq).[12][13] PET/CT scans are typically acquired 1 hour post-injection.[12][13] For comparative studies, patients may undergo scans with different radiotracers within a short time frame (e.g., 1-7 days), with no change in treatment in between.[10][14] Quantitative analysis is performed by measuring the Standardized Uptake Value (SUV) in tumors and normal organs.[13]

Visualizations

FAP in the Tumor Microenvironment

The diagram below illustrates the central role of Cancer-Associated Fibroblasts (CAFs) and their expression of FAP in promoting tumor growth and metastasis.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Processes Tumor Progression CancerCell Cancer Cells CAF Cancer-Associated Fibroblasts (CAFs) CancerCell->CAF activate FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses Proliferation Proliferation & Angiogenesis CAF->Proliferation secretes growth factors ImmuneSuppression Immune Suppression CAF->ImmuneSuppression modulates ECM Extracellular Matrix (ECM) FAP->ECM remodels Invasion Invasion & Metastasis ECM->Invasion ImmuneCell Immune Cells Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Start Radiotracer Development (e.g., this compound) Radiosynthesis Radiosynthesis & QC Start->Radiosynthesis InVitro In Vitro Studies (Binding, Uptake) Radiosynthesis->InVitro InVivo In Vivo Animal Studies (PET, Biodistribution) InVitro->InVivo Dosimetry Dosimetry Studies InVivo->Dosimetry Phase1 Phase I: Safety & Biodistribution Dosimetry->Phase1 Comparative Comparative Imaging (vs. FAPI-04 / FDG) Phase1->Comparative End Theranostic Application Comparative->End

References

Safety Operating Guide

Essential Disposal Procedures for Dota-NI-fapi-04

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of Dota-NI-fapi-04, a chelating agent used in cancer research. As a Fibroblast Activation Protein (FAP) inhibitor, its primary application involves being labeled with radioisotopes for diagnostic imaging and targeted radionuclide therapy.[1][2][3] Proper disposal is contingent on whether the compound is in its non-radioactive ("cold") state or has been radiolabeled ("hot") with a metallic isotope such as Gallium-68 or Lutetium-177.[1][3]

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guidance is based on general best practices for chemical and radiopharmaceutical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) and Radiation Safety Officer (RSO) to ensure full compliance with all local, state, and federal regulations.

Part 1: Disposal of Non-Radioactive ("Cold") this compound

Unused, non-radiolabeled this compound should be treated as chemical waste. The disposal procedure should be guided by the chemical properties of the compound and institutional protocols.

Step-by-Step Chemical Waste Disposal Protocol:
  • Characterization: Classify the waste. This compound is a complex organic molecule. Without a specific SDS, it should be handled with caution, assuming potential hazards.

  • Segregation: Do not mix with non-hazardous or radioactive waste. Collect all "cold" this compound waste, including contaminated personal protective equipment (PPE) like gloves and vials, in a dedicated and clearly labeled chemical waste container.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. Fill out the label completely, listing "this compound" as the chemical constituent.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure the container is closed, secure, and stored in secondary containment to prevent spills.

  • Request Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.

Part 2: Disposal of Radiolabeled ("Hot") this compound

When this compound is chelated with a radioisotope, such as Gallium-68 (68Ga) or Lutetium-177 (177Lu), the resulting radiopharmaceutical waste must be managed according to strict radiation safety protocols. The primary disposal method for short- to medium-lived isotopes is decay-in-storage .

Key Radioisotope Data

The choice of disposal procedure is dictated by the half-life and decay products of the specific isotope used.

IsotopeHalf-LifePrimary EmissionsKey Disposal Consideration
Gallium-68 (⁶⁸Ga) ~68 minutesβ+ (Positron)Potential for long-lived Germanium-68 (²⁷¹ days) parent nuclide contamination in generator eluate.[4][5]
Lutetium-177 (¹⁷⁷Lu) ~6.65 daysβ- (Beta)Standard decay-in-storage. Potential for long-lived ¹⁷⁷ᵐLu impurity (~160 days) depending on production method.[6][7][8][9]
Step-by-Step Radiopharmaceutical Waste Disposal Protocol:
  • Segregation at Source:

    • Immediately segregate all radioactive waste from non-radioactive and chemical waste streams.

    • Use designated, shielded containers clearly labeled with the radiation symbol, the specific isotope (68Ga-Dota-NI-fapi-04 or 177Lu-Dota-NI-fapi-04), date, and initial activity.

    • Separate waste by physical form: solid (gloves, vials, absorbent paper) and liquid (aqueous solutions). Sharps (needles, syringes) must go into a dedicated radioactive sharps container.

  • Decay-in-Storage:

    • Transport the properly labeled, sealed containers to your institution's designated radioactive waste storage area for decay.

    • The standard protocol requires storing the waste for a minimum of 10 half-lives.

      • For 177Lu , this is approximately 67 days.

      • For 68Ga , while the isotope itself decays quickly, waste from 68Ge/68Ga generators must be managed considering the long-lived 68Ge parent. Consult your RSO for specific holding times, which may be significantly longer.[4]

    • Special Consideration for 177Lu: If using "carrier-added" 177Lu, it may contain the long-lived 177mLu impurity. Waste containing this impurity cannot be decayed in storage and may require disposal as long-lived radioactive waste.[8][9] Always check the certificate of analysis from the supplier.[7]

  • Survey and Release:

    • After the decay period, a radiation safety technician must survey the waste containers with a calibrated radiation detection meter (e.g., a Geiger-Müller counter).

    • The radiation level must be indistinguishable from natural background radiation.

    • All radioactive labels must be removed or defaced.

  • Final Disposal:

    • Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste.

    • Solid waste can typically be placed in the regular or biomedical trash (depending on institutional policy), and liquid waste may be suitable for drain disposal after pH neutralization and confirmation with the RSO.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated is_radioactive Is the waste radiolabeled? start->is_radioactive chem_waste Treat as Chemical Waste is_radioactive->chem_waste No rad_waste Treat as Radioactive Waste is_radioactive->rad_waste Yes segregate_chem Segregate in Labeled Chemical Waste Container chem_waste->segregate_chem store_chem Store in Satellite Accumulation Area segregate_chem->store_chem pickup_chem Request EHS Pickup store_chem->pickup_chem identify_isotope Identify Isotope (e.g., 68Ga, 177Lu) rad_waste->identify_isotope segregate_rad Segregate by Isotope & Form (Solid, Liquid, Sharps) identify_isotope->segregate_rad decay_storage Decay-in-Storage (Minimum 10 Half-Lives) segregate_rad->decay_storage survey_waste Survey Waste with Radiation Meter decay_storage->survey_waste deface_labels Deface/Remove Radioactive Labels survey_waste->deface_labels Yes consult_rso Consult RSO for Long-Lived Isotope Disposal (e.g., 68Ge, 177mLu) survey_waste->consult_rso No final_disposal Dispose as Normal Waste (per institutional policy) deface_labels->final_disposal

Caption: Decision workflow for this compound waste management.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。